molecular formula C5H9NO5S B143690 Carbocysteine sulfoxide CAS No. 5439-87-2

Carbocysteine sulfoxide

Numéro de catalogue: B143690
Numéro CAS: 5439-87-2
Poids moléculaire: 195.20 g/mol
Clé InChI: DUGSIUCROZRSMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carbocysteine sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO5S and its molecular weight is 195.20 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((Carboxymethyl)sulfinyl)alanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15388. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-3-(carboxymethylsulfinyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSIUCROZRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-87-2
Record name Carbocysteine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Synthesis and Characterization of Carbocysteine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091) sulfoxide (B87167), the primary metabolite of the mucolytic agent S-carboxymethyl-L-cysteine (Carbocysteine), is a molecule of significant interest in pharmaceutical research. Understanding its synthesis and characterizing its physicochemical properties are crucial for comprehending the metabolism and pharmacokinetic profile of its parent drug. This technical guide provides a comprehensive overview of the synthesis of Carbocysteine sulfoxide and the analytical methodologies employed for its characterization. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in their drug development and scientific investigations.

Introduction

S-carboxymethyl-L-cysteine, commonly known as Carbocysteine, is a widely used mucoregulatory drug prescribed for respiratory disorders characterized by excessive or viscous mucus.[1][2] Upon administration, Carbocysteine undergoes metabolism in the body, with sulfoxidation being a major pathway, leading to the formation of this compound.[3] This metabolite is generally considered to be less active than the parent compound.[1] A thorough understanding of the synthesis and properties of this compound is essential for impurity profiling, metabolic studies, and the overall safety and efficacy assessment of Carbocysteine.

This guide details a reproducible synthesis method for this compound and outlines a suite of analytical techniques for its comprehensive characterization.

Synthesis of this compound

This compound is synthesized by the controlled oxidation of S-carboxymethyl-L-cysteine. The most common method employs hydrogen peroxide as the oxidizing agent. This process introduces a new chiral center at the sulfur atom, resulting in the formation of a mixture of two diastereomers.[3]

Synthesis Protocol

The following protocol is adapted from established methods for the synthesis of S-carboxymethyl-L-cysteine sulfoxide (CMCO).[3]

Materials:

  • S-carboxymethyl-L-cysteine (Carbocysteine)

  • Sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Manganese dioxide (MnO₂) (catalytic amount)

  • Deionized water

  • Hydrochloric acid (HCl), 5N

Procedure:

  • Dissolve S-carboxymethyl-L-cysteine (0.2 moles, 35.8 g) in 134 mL of deionized water containing sodium bicarbonate (16.8 g).[3]

  • Cool the solution in an ice bath.

  • Slowly add 40 mL of cold 30% hydrogen peroxide dropwise to the solution.[3]

  • Allow the reaction mixture to stand at 4°C for 20 hours.[3]

  • Monitor the reaction progress using a suitable chromatographic method (e.g., ion-exchange chromatography) to confirm the complete oxidation of the starting material.[3] Note: Using an excess of hydrogen peroxide may lead to the formation of the corresponding sulfone byproduct.[1]

  • Once the reaction is complete, add a catalytic amount of manganese dioxide to decompose the excess hydrogen peroxide.[3]

  • Filter the solution to remove the manganese dioxide.

  • Carefully acidify the filtrate with cold 5N HCl to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from water.

Synthesis Pathway Diagram

G Synthesis of this compound Carbocysteine S-Carboxymethyl-L-cysteine (Carbocysteine) H2O2 Hydrogen Peroxide (H₂O₂) Sodium Bicarbonate (NaHCO₃) Water, 4°C Carbocysteine->H2O2 Sulfoxide This compound (Mixture of Diastereomers) H2O2->Sulfoxide

Caption: Oxidation of Carbocysteine to this compound.

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed to characterize this compound, confirming its identity, purity, and stereochemistry.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₅H₉NO₅S[4]
Molecular Weight 195.19 g/mol [4]
Appearance White to Off-White Solid[5]
Melting Point 151 - 154°C[5]
Solubility Slightly soluble in aqueous acid and water (with heating)[5]
Exact Mass (Computed)195.02014356 Da[6]
Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a key technique for the analysis of this compound, particularly for assessing purity and separating the diastereomers.

3.2.1. HPLC-CAD Method for Impurity Profiling

A mixed-mode HPLC method with Charged Aerosol Detection (CAD) has been shown to be effective for the separation of Carbocysteine and its impurities, including the sulfoxide diastereomers.

ParameterValueReference
Column SIELC Primesep 100 (mixed-mode with hydrophobic and strong cation exchange)[7]
Mobile Phase 18/82 acetonitrile/ultrapure water (v/v) + 10 mM TFA[7]
Detection Charged Aerosol Detection (CAD)[7]
Diastereomer Peaks The two diastereomers of this compound are separated and can be quantified.[7]

3.2.2. Ion-Exchange Chromatography

Ion-exchange chromatography is a valuable tool for monitoring the synthesis reaction and confirming the formation of the two diastereomers in a roughly 1:1 ratio.[3]

Spectroscopic Analysis

While detailed, publicly available spectra for this compound are limited, the following sections describe the expected analyses. For reference, some data for the parent compound, Carbocysteine, is included.

3.3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.

ParameterExpected Value for C₅H₉NO₅S
[M+H]⁺ 196.0274
[M+Na]⁺ 218.0093
[M-H]⁻ 194.0129

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for Carbocysteine (for comparison)

  • A published spectrum for S-carboxymethyl-L-cysteine is available for reference.

3.3.3. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (amine)3400-3250
C=O stretch (carboxylic acid)1725-1700
S=O stretch (sulfoxide)1070-1030

Characterization Workflow

G Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_final Final Product Synthesis Oxidation of Carbocysteine Purification Precipitation & Recrystallization Synthesis->Purification HPLC HPLC-CAD/UV (Purity & Diastereomer Ratio) Purification->HPLC HRMS HRMS (Elemental Composition) Purification->HRMS NMR NMR (¹H, ¹³C) (Structural Elucidation) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR Final Characterized this compound HPLC->Final HRMS->Final NMR->Final FTIR->Final

Caption: A typical workflow for the synthesis and characterization.

Role in Biological Pathways

This compound is the product of the metabolic sulfoxidation of Carbocysteine. This biotransformation is a key step in the drug's metabolism and is considered to result in a pharmacologically less active compound.

G Metabolic Pathway of Carbocysteine Carbocysteine Carbocysteine (Active) Metabolism Sulfoxidation (Hepatic Enzymes) Carbocysteine->Metabolism Sulfoxide This compound (Inactive Metabolite) Metabolism->Sulfoxide Excretion Urinary Excretion Sulfoxide->Excretion

Caption: Metabolic conversion of Carbocysteine to its sulfoxide.

Conclusion

The synthesis and characterization of this compound are fundamental to the study of its parent drug, Carbocysteine. The provided synthesis protocol offers a reliable method for obtaining this metabolite, and the outlined characterization techniques, particularly chromatography and mass spectrometry, are essential for confirming its identity and purity. While detailed public data on the NMR and IR spectra of this compound is scarce, the methodologies described in this guide provide a robust framework for researchers to generate and validate this critical information. Further studies to fully elucidate the spectroscopic properties of the individual diastereomers will be invaluable to the fields of drug metabolism and pharmaceutical analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of Carbocysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine (B602091) sulfoxide (B87167), with the CAS number 5439-87-2, is a primary metabolite of the mucolytic agent Carbocysteine.[1][][3] As an impurity and metabolite of a widely used pharmaceutical agent, understanding its physicochemical properties is crucial for drug development, quality control, and metabolism studies. This guide provides a comprehensive overview of the known physicochemical characteristics of carbocysteine sulfoxide, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic context.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

Chemical Identifiers
IdentifierValueReference
CAS Number 5439-87-2[1][][3][4][5][6][7][8]
Molecular Formula C5H9NO5S[1][3][4][5][6][9]
Molecular Weight 195.19 g/mol [1][3][5][6]
IUPAC Name 2-amino-3-(carboxymethylsulfinyl)propanoic acid[9]
SMILES C(C(C(=O)O)N)S(=O)CC(=O)O[6][9][10]
InChI InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)[9][10]
InChIKey DUGSIUCROZRSMS-UHFFFAOYSA-N[9][10]
Physicochemical Data
PropertyValueReference
Melting Point 151 - 154°C[1][3]
Boiling Point (Predicted) 582.8 ± 50.0 °C[1][3]
Density (Predicted) 1.714 ± 0.06 g/cm³[1][3]
pKa (Predicted) 1.84 ± 0.10[1][3]
logP (Predicted) -4.6[9][10]
Solubility Slightly soluble in aqueous acid and water (with heating).[1][3] Soluble in methanol.[4]
Appearance White to Off-White Solid[1][3]
Storage 2-8 °C, in a well-closed container.[4][6][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of sulfoxides from their corresponding sulfides is oxidation. Based on the synthesis of a similar compound, S-(2-carboxyethyl)-l-cysteine sulfoxide, a likely protocol for this compound is as follows:

  • Dissolution: Dissolve Carbocysteine (S-carboxymethyl-L-cysteine) in an aqueous solution of sodium bicarbonate at a 1:1 molar ratio.

  • Cooling: Chill the resulting solution to approximately 4°C in an ice bath.

  • Oxidation: Slowly add a chilled solution of 30% hydrogen peroxide to the carbocysteine solution.

  • Reaction: Stir the mixture at 4°C for several days. The progression of the reaction can be monitored using a suitable chromatographic technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to observe the disappearance of the starting material and the appearance of the product.

  • Precipitation: After the reaction is complete, carefully acidify the solution with cold 5N HCl to precipitate the this compound.

  • Purification: The crude product can be purified by recrystallization from water.[11]

G cluster_synthesis Synthesis of this compound start Dissolve Carbocysteine in NaHCO3(aq) cool Cool to 4°C start->cool oxidize Add 30% H2O2 cool->oxidize react Stir at 4°C for 3 days oxidize->react precipitate Acidify with 5N HCl react->precipitate purify Recrystallize from water precipitate->purify end_product Pure this compound purify->end_product G cluster_hplc HPLC Analysis of this compound sample Biological Sample (Urine/Serum) derivatize Pre-column Derivatization with FMOC-Cl sample->derivatize hplc Reversed-Phase HPLC Separation derivatize->hplc detect Fluorescence Detection hplc->detect quantify Quantification using Calibration Curve detect->quantify G cluster_metabolism Metabolic Pathways of Carbocysteine cluster_pathways carbocysteine Carbocysteine sulfoxidation Sulfoxidation carbocysteine->sulfoxidation acetylation Acetylation carbocysteine->acetylation decarboxylation Decarboxylation carbocysteine->decarboxylation other Other Pathways carbocysteine->other sulfoxide This compound sulfoxidation->sulfoxide acetylated Acetylated Metabolites acetylation->acetylated decarboxylated Decarboxylated Metabolites decarboxylation->decarboxylated tdga Thiodiglycolic Acid (TDGA) & TDGA-SO other->tdga

References

Unveiling the Three-Dimensional Architecture of Carbocysteine Sulfoxide: A Technical Guide to its Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of carbocysteine (B602091) sulfoxide (B87167), a metabolite of the mucolytic agent carbocysteine. A comprehensive understanding of its three-dimensional structure is pivotal for elucidating its biological activity, informing drug design, and ensuring quality control in pharmaceutical formulations. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination.

Crystallographic Data Summary

The crystal structure of S-Carboxymethyl-L-cysteine sulfoxide in the (2R:4R) configuration has been determined by X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the unit cell and data collection specifics.

Parameter Value
Chemical Formula C₅H₉NO₅S
Molecular Weight 195.19 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 4.786(2) Å
b = 8.312(1) Å
c = 18.914(5) Å
Volume 752.9 ų
Z (molecules per unit cell) 4
Calculated Density (Dx) 1.723 g/cm³
Measured Density (Dm) 1.732(5) g/cm³ (by flotation at 21 °C)
Radiation Cu Kα (λ = 1.54188 Å)
Number of Reflections 924 independent reflections
Final R-factor 0.035

Table 1: Summary of Crystallographic Data for S-Carboxymethyl-L-cysteine sulfoxide (2R:4R configuration).[1]

Experimental Protocols

Synthesis and Crystallization of Carbocysteine Sulfoxide

The synthesis of this compound is achieved through the oxidation of S-carboxymethyl-L-cysteine.[1] A detailed, contemporary protocol for the synthesis of a similar sulfoxide, S-(2-carboxyethyl)-l-cysteine sulfoxide, is presented here as a representative method.[2]

Synthesis:

  • Dissolve S-carboxymethyl-L-cysteine in an aqueous solution of sodium bicarbonate (NaHCO₃) at a 1:1 molar ratio.[2]

  • Cool the solution to approximately 4°C.[2]

  • Add cold hydrogen peroxide (30%) to the solution to initiate the oxidation reaction.[2]

  • Stir the reaction mixture at 4°C for several days, monitoring the progress chromatographically until the reaction is complete.[2] This process yields a mixture of diastereomers.[2]

Crystallization:

  • The sulfoxides can be precipitated by the careful addition of cold 5N HCl.[3]

  • Recrystallize the precipitate from water at room temperature. This process, known as fractional crystallization, is used to separate the different epimers.[1][2]

  • Collect the crystalline product, which appears as colorless prisms, by filtration, wash with cold ethanol, and dry under vacuum.[2]

X-ray Diffraction Data Collection and Structure Determination

The following protocol outlines the single-crystal X-ray diffraction analysis used to determine the structure of this compound.[1]

  • Crystal Mounting: A suitable single crystal of appropriate dimensions (e.g., 0.44 x 0.12 x 0.06 mm) is mounted on a diffractometer.[1]

  • Data Collection:

    • X-ray diffraction data are collected using a diffractometer with copper (Cu Kα) radiation.[1]

    • The θ-2θ scan technique is employed for data acquisition.[1]

  • Structure Solution and Refinement:

    • The crystal structure is solved using standard Fourier techniques, specifically by analyzing the Patterson map, followed by successive Fourier and difference Fourier maps.[1]

    • The initial refinement of all non-hydrogen atoms is performed using a full-matrix isotropic least-squares method.[1]

    • Hydrogen atoms are located from difference maps and included in the model with fixed thermal parameters.[1]

    • A final full-matrix anisotropic least-squares refinement is carried out to achieve the final R-factor.[1]

    • The absolute configuration of the molecule is confirmed by introducing anomalous scattering factors for the sulfur atom.[1]

Workflow and Structural Insights

The process of analyzing the crystal structure of this compound involves a logical progression from synthesis to the final structural elucidation. This workflow is crucial for ensuring the quality and accuracy of the crystallographic data.

Workflow for this compound Crystal Structure Analysis.

The determined crystal structure reveals that this compound exists as an 'apparent' zwitterion.[1] A notable feature of the crystal packing is a very strong hydrogen bond between the cysteine carboxyl and the methyl carboxyl groups of adjacent molecules, with an O...O distance of 2.449(3) Å.[1] This and other intermolecular interactions are critical for the stability of the crystal lattice.

Biological Context and Signaling

While the primary focus of this guide is the crystal structure, it is important to note the biological relevance of carbocysteine and its metabolites. Carbocysteine is a clinically used mucolytic and antioxidant drug.[2][3][4] Studies on its homolog, S-(2-carboxyethyl)-l-cysteine (β-CEC) and its sulfoxide, have shown that these compounds can activate the antioxidant Nrf2 pathway in renal tubular epithelial cells.[2][4] However, the sulfoxide did not induce the amino acid stress signaling pathway that was observed with the non-oxidized form.[2][4] This suggests that the oxidation state of the sulfur atom significantly influences the biological activity and signaling pathways engaged by these molecules.

G Carbocysteine_Metabolite This compound Nrf2_Pathway Nrf2 Pathway Carbocysteine_Metabolite->Nrf2_Pathway Activates AA_Stress_Signaling Amino Acid Stress Signaling Carbocysteine_Metabolite->AA_Stress_Signaling Does not activate Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response Leads to

Simplified Signaling Interaction of a Carbocysteine Homolog Sulfoxide.

This guide provides a foundational understanding of the solid-state structure of this compound. This information is essential for researchers in medicinal chemistry, pharmacology, and pharmaceutical sciences for further investigation into its therapeutic potential and for the development of related compounds.

References

An In-Depth Technical Guide to the Mechanism of Action of Carbocysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a widely used mucoregulatory agent, undergoes significant metabolism in the body, with a primary metabolite being carbocysteine sulfoxide (B87167) (S-carboxymethyl-L-cysteine sulfoxide, CMCO). While the pharmacological actions of carbocysteine are well-documented, a comprehensive understanding of the specific contributions of its sulfoxide metabolite is crucial for a complete mechanistic picture. This technical guide provides an in-depth exploration of the mechanism of action of carbocysteine sulfoxide, focusing on its antioxidant, anti-inflammatory, and mucoregulatory properties. Drawing from available preclinical data, this document outlines the molecular pathways influenced by this compound, details relevant experimental protocols, and presents quantitative data to support the described effects. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of respiratory therapeutics.

Introduction

Carbocysteine is an established therapeutic agent for respiratory conditions characterized by excessive or viscous mucus. Its clinical efficacy is attributed to a combination of mucolytic, antioxidant, and anti-inflammatory activities. Following oral administration, carbocysteine is rapidly absorbed and metabolized, with sulfoxidation being a major metabolic route, leading to the formation of this compound.[1][2] This biotransformation raises a critical question regarding the pharmacological activity of the metabolite itself. Emerging evidence suggests that this compound is not an inactive byproduct but rather an active metabolite that contributes to the overall therapeutic profile of the parent drug.[2] This guide will dissect the known mechanisms of action of this compound, providing a detailed technical overview for the scientific community.

Antioxidant Properties

This compound exhibits significant antioxidant activity, contributing to the protection of respiratory tissues from oxidative stress, a key pathological feature of chronic respiratory diseases like COPD.[2]

Direct Radical Scavenging

While direct radical scavenging activity is a proposed mechanism for many antioxidants, specific quantitative data, such as IC50 values from DPPH or ABTS assays for this compound, are not extensively reported in the available literature. However, studies on the parent compound, carbocysteine, demonstrate its capacity to scavenge reactive oxygen species (ROS), and it is plausible that the sulfoxide metabolite retains some of this activity.[3]

Modulation of the Nrf2 Signaling Pathway

A primary mechanism of the antioxidant effect of this compound involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

Studies have shown that this compound can influence Nrf2 activity. In human alveolar (A549) and bronchial epithelial (BEAS-2B) cells, this compound, particularly the (4R)-epimer, has been demonstrated to mitigate the effects of oxidative stress.[2] In A549 cells, this compound inhibited Nrf2 activation induced by cigarette smoke extract (CSE) and tumor necrosis factor (TNF).[2]

Signaling Pathway: Nrf2 Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., CSE, H2O2) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Carbocysteine_Sulfoxide This compound Carbocysteine_Sulfoxide->Keap1 modulates Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Proteasomal_Degradation Proteasomal Degradation Nrf2_inactive->Proteasomal_Degradation leads to Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active translocation ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->Oxidative_Stress neutralizes

Caption: Nrf2 signaling pathway modulated by this compound.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many respiratory diseases. This compound exhibits anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies on the parent compound, carbocysteine, have shown that it can suppress TNF-α-induced inflammation by inhibiting the NF-κB pathway.[4] While direct quantitative data on the effect of this compound on specific inflammatory markers is limited, its structural and functional similarities to carbocysteine suggest a comparable role in mitigating inflammation.[2]

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits Proteasomal_Degradation Proteasomal_Degradation IkB->Proteasomal_Degradation degradation NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active translocation Carbocysteine_Sulfoxide This compound Carbocysteine_Sulfoxide->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, IL-8) NFkB_active->Inflammatory_Genes activates transcription of Inflammatory_Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Inflammatory_Cytokines translation

Caption: NF-κB signaling pathway and its inhibition by this compound.

Mucoregulatory Effects

Carbocysteine is well-known for its mucoregulatory properties, and its sulfoxide metabolite is believed to contribute to this action. The mechanism involves the modulation of mucin synthesis and the rheological properties of mucus.

Regulation of Mucin Gene Expression

Mucins, particularly MUC5AC, are major components of airway mucus. Overproduction of MUC5AC contributes to the increased viscosity and tenacity of sputum in respiratory diseases. Studies on carbocysteine have demonstrated its ability to inhibit the expression of MUC5AC mRNA and protein.[5][6] While direct quantitative data for this compound is sparse, its structural similarity to the parent compound suggests a similar modulatory role on mucin gene expression.

Modulation of Sialyltransferase Activity

The viscoelastic properties of mucus are largely determined by the degree of sialylation and fucosylation of mucin glycoproteins. An imbalance in the ratio of sialomucins to fucomucins can lead to increased mucus viscosity. Carbocysteine has been shown to restore this balance, potentially through the stimulation of sialyltransferase activity, the enzyme responsible for adding sialic acid to glycoproteins.[7][8] It is hypothesized that this compound also contributes to this mucoregulatory effect.

Quantitative Data

The following tables summarize the available quantitative data for carbocysteine, which serves as a reference for the potential activity of its sulfoxide metabolite. Data specifically for this compound is limited in the current literature.

Table 1: Effects of Carbocysteine on Inflammatory Cytokine Expression

Cell LineStimulantCarbocysteine Concentration (µmol/L)CytokineChange in ExpressionReference
A549TNF-α (10 ng/mL)10, 100, 1000IL-6 mRNADose-dependent decrease[4]
A549TNF-α (10 ng/mL)10, 100, 1000IL-8 mRNADose-dependent decrease[4]
A549TNF-α (10 ng/mL)10, 100, 1000TNF-α mRNADose-dependent decrease[4]

Table 2: Effects of Carbocysteine on Mucin Expression

ModelTreatmentMucinOutcomeReference
NCI-H292 cellsHuman Neutrophil ElastaseMUC5AC mRNAReduced expression[6]
NCI-H292 cellsHuman Neutrophil ElastaseMUC5AC proteinReduced secretion[6]
SO2-exposed ratsCarbocysteine (250 mg/kg x2/day)Muc5ac mRNAInhibition of increase[9][10]
SO2-exposed ratsCarbocysteine (250 mg/kg x2/day)Muc5ac proteinInhibition of increase[9][10]
COPD mouse modelCarbocysteine (225 mg/kg/d)Muc5ac proteinSignificant decrease[6][11]
COPD mouse modelCarbocysteine (225 mg/kg/d)Muc5b proteinSignificant decrease[11]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of carbocysteine and its sulfoxide.

Cell Culture and Treatment
  • Cell Lines: Human alveolar epithelial cells (A549) and human bronchial epithelial cells (BEAS-2B) are commonly used models for studying respiratory epithelium.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of carbocysteine or this compound for a specified duration (e.g., 24 hours) before being stimulated with an inflammatory or oxidative agent (e.g., TNF-α, H2O2, or cigarette smoke extract).

Experimental Workflow: Cell-Based Assays

Cell_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., A549, BEAS-2B) Pre_treatment 2. Pre-treatment with this compound Cell_Culture->Pre_treatment Stimulation 3. Stimulation (e.g., TNF-α, H2O2, CSE) Pre_treatment->Stimulation Analysis 4. Analysis Stimulation->Analysis Cytokine_Analysis Cytokine Measurement (ELISA, qRT-PCR) Analysis->Cytokine_Analysis Western_Blot Protein Expression/Phosphorylation (Western Blot) Analysis->Western_Blot Luciferase_Assay Reporter Gene Assay (Luciferase) Analysis->Luciferase_Assay Mucin_Analysis Mucin Expression (ELISA, qRT-PCR) Analysis->Mucin_Analysis

Caption: General workflow for in vitro cell-based assays.

NF-κB Activation Assays
  • Western Blot for p65 Phosphorylation:

    • After treatment, cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p65 (e.g., at Ser536).

    • A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

    • The membrane is often stripped and re-probed for total p65 and a loading control (e.g., β-actin) for normalization.

  • Luciferase Reporter Assay:

    • Cells are transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

    • Following treatment and stimulation, cells are lysed, and luciferase activity is measured using a luminometer.

    • Results are often normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase).

Nrf2 Activation Assays
  • Western Blot for Nrf2 Nuclear Translocation:

    • Nuclear and cytoplasmic fractions of cell lysates are prepared.

    • Protein from each fraction is subjected to Western blotting as described above, using an antibody against Nrf2.

    • Histone H3 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

  • Luciferase Reporter Assay:

    • Cells are transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene.

    • Luciferase activity is measured after treatment as described for the NF-κB assay.

Mucin Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from treated cells.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Cell culture supernatants or cell lysates are collected.

    • An ELISA is performed using a specific antibody to capture and detect MUC5AC protein.

    • The concentration is determined by comparison to a standard curve.

Copper-Mediated DNA Damage Assay

This in vitro assay assesses the ability of a compound to protect DNA from oxidative damage.

  • Plasmid DNA is incubated with CuCl2.

  • Ascorbate and H2O2 are added to initiate the Fenton-like reaction, generating hydroxyl radicals that damage the DNA.

  • This compound is added to assess its protective effect.

  • DNA damage is visualized by agarose (B213101) gel electrophoresis, observing the conversion of supercoiled DNA to nicked and linear forms.

Conclusion

This compound, a major metabolite of carbocysteine, is an pharmacologically active molecule that contributes significantly to the therapeutic effects of its parent compound. Its mechanism of action is multifaceted, involving antioxidant properties through the modulation of the Nrf2 pathway and anti-inflammatory effects via the inhibition of the NF-κB pathway. Furthermore, it likely plays a role in the mucoregulatory actions of carbocysteine. While more research is needed to fully quantify the specific contributions of this compound, the existing evidence strongly supports its role as an active metabolite. A deeper understanding of its distinct pharmacological profile will be invaluable for the optimization of existing therapies and the development of novel treatments for chronic respiratory diseases.

References

In Vitro Antioxidant Activity of Carbocysteine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a widely used mucolytic agent, is primarily metabolized to S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO). While the antioxidant properties of the parent compound, carbocysteine, are well-documented, the antioxidant potential of its major sulfoxide metabolite has been a subject of scientific investigation. This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant activity of carbocysteine sulfoxide. It consolidates available data on its synthesis, qualitative antioxidant effects, and potential mechanisms of action. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research in this area.

Introduction

Carbocysteine (S-carboxymethyl-L-cysteine, CMC) is a mucoregulatory drug prescribed for respiratory disorders characterized by excessive mucus production.[1] Its therapeutic effects are attributed in part to its antioxidant and anti-inflammatory properties.[2] In the human body, carbocysteine is rapidly metabolized, with sulfoxidation being a major metabolic pathway, leading to the formation of S-carboxymethyl-L-cysteine sulfoxide (CMCO).[1] Understanding the bioactivity of this metabolite is crucial for a complete picture of carbocysteine's pharmacodynamics.

While some studies suggest that the sulfide (B99878) moiety of carbocysteine is the active antioxidant species and that the sulfoxide is inactive, other research indicates that CMCO retains, at least in part, the antioxidant potential of its parent compound.[1] This guide delves into the existing scientific literature to provide a clear perspective on the in vitro antioxidant activity of this compound.

Synthesis of this compound (CMCO)

This compound is synthesized through the oxidation of S-carboxymethyl-L-cysteine. The following protocol is adapted from the method described by Waters et al. (2020).[1]

Experimental Protocol: Synthesis of S-carboxymethyl-L-cysteine sulfoxide

  • Dissolution: Dissolve S-carboxymethyl-L-cysteine (0.2 moles) in 134 mL of water containing sodium bicarbonate (16.8 g). Cool the solution in an ice bath.

  • Oxidation: Add cold 30% hydrogen peroxide (40 mL) dropwise to the solution.

  • Reaction: Allow the reaction mixture to stand for 20 hours at 4°C.

  • Monitoring and Quenching: Confirm the completion of the oxidation reaction using chromatography. Decompose any excess hydrogen peroxide by adding a catalytic amount of manganese dioxide.

  • Purification: The resulting S-carboxymethyl-L-cysteine sulfoxide is a mixture of (4R) and (4S) epimers due to the formation of a new chiral center at the sulfur atom.[1] These epimers can be separated by fractional crystallization.

Synthesis_of_Carbocysteine_Sulfoxide Carbocysteine S-Carboxymethyl-L-cysteine (Carbocysteine) Oxidation Oxidation (4°C, 20h) Carbocysteine->Oxidation H2O2 Hydrogen Peroxide (H2O2) H2O2->Oxidation NaHCO3 Sodium Bicarbonate (NaHCO3) NaHCO3->Oxidation CMCO S-Carboxymethyl-L-cysteine Sulfoxide (CMCO) Oxidation->CMCO Forms a mixture of (4R) and (4S) epimers

Figure 1: Synthesis of this compound.

In Vitro Antioxidant Activity

Direct quantitative data on the antioxidant activity of this compound from standard assays like DPPH, ABTS, and FRAP are limited in the current literature. However, qualitative studies have provided valuable insights into its potential to counteract oxidative damage.

Hydroxyl Radical Scavenging Activity

A key study demonstrated that both epimers of this compound (CMCO) protect model DNA from damage induced by hydroxyl free radicals.[1] This protective effect was observed in a copper-mediated Fenton reaction system, a common method for generating hydroxyl radicals in vitro.

Table 1: Qualitative Antioxidant Activity of this compound

AssayCompoundResultReference
DNA Protection (Hydroxyl Radicals)This compound (CMCO) epimersProtected model DNA from copper-mediated damage[1]
Nrf2 Pathway ActivationThis compound (CMCO)Comparable to Carbocysteine (CMC) in mitigating oxidative stress[1]

Note: This table summarizes qualitative findings. Quantitative data (e.g., IC50 values) are not currently available in the cited literature.

Potential Mechanism of Action: Nrf2 Pathway Activation

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Research on a homolog of this compound, S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO), has shown that it can activate the Nrf2 pathway.[3] Furthermore, studies on CMCO have demonstrated its ability to mitigate the effects of oxidative stress in human alveolar and bronchial epithelial cells, an effect comparable to that of the parent compound, carbocysteine.[1] This suggests that this compound may exert its antioxidant effects, at least in part, by upregulating endogenous antioxidant defenses through the Nrf2 signaling pathway.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CMCO This compound (CMCO) Keap1 Keap1 CMCO->Keap1 Induces conformational change OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) in the nucleus Nrf2->ARE Translocation and Binding AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Figure 2: Proposed Nrf2 Pathway Activation by CMCO.

Standard In Vitro Antioxidant Assay Protocols

While specific quantitative data for this compound is pending, the following are detailed protocols for standard in vitro antioxidant assays that are essential for its evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: Mix a specific volume of the sample solution with a specific volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution A->C B Prepare this compound (various concentrations) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging and IC50 Value E->F

Figure 3: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the sample solution to a specific volume of the diluted ABTS•+ solution.

  • Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Experimental Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Dissolve this compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the intensely blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Conclusion and Future Directions

The available evidence suggests that this compound, the primary metabolite of carbocysteine, possesses in vitro antioxidant activity. This is demonstrated by its ability to protect DNA from hydroxyl radical-induced damage and to mitigate oxidative stress in cellular models, potentially through the activation of the Nrf2 signaling pathway. However, there is a notable lack of quantitative data from standard antioxidant assays such as DPPH, ABTS, and FRAP.

Future research should focus on performing these quantitative assays to determine the IC50 or equivalent values for this compound and its individual epimers. Such data will provide a clearer understanding of its antioxidant potency relative to its parent compound, carbocysteine, and other known antioxidants. A more in-depth elucidation of its mechanism of action, particularly its interaction with the Nrf2 pathway, will also be crucial in fully characterizing its potential role in the overall therapeutic effects of carbocysteine. This knowledge will be invaluable for researchers, scientists, and drug development professionals in the fields of pharmacology and oxidative stress-related diseases.

References

Preliminary Cytotoxicity Screening of Carbocysteine Sulfoxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the preliminary cytotoxicity screening of Carbocysteine sulfoxide (B87167) and related compounds. Due to a lack of extensive direct research on Carbocysteine sulfoxide, this document synthesizes findings from studies on its parent compound, Carbocysteine, and analogous organosulfur compounds. This guide covers relevant experimental methodologies, summarizes available data, and visualizes key signaling pathways implicated in the observed cellular effects. The information presented aims to provide a foundational understanding for researchers initiating studies on the cytotoxic potential of this compound.

Introduction

Carbocysteine, a mucolytic agent, and its metabolites, including this compound, are of interest for their potential biological activities beyond mucoregulation.[1] Preliminary assessment of cytotoxicity is a critical first step in the evaluation of any compound for therapeutic potential. This document outlines the current, albeit limited, understanding of the cytotoxic profile of this compound, drawing parallels from more extensively studied related molecules.

In Vitro Cytotoxicity Assessment of a Homologous Compound

Experimental Protocols for Cytotoxicity Screening

Standard methodologies are employed to assess the cytotoxic effects of compounds like this compound. The following protocols are based on established practices for similar molecules.

Cell Culture
  • Cell Lines: A panel of relevant cell lines should be used, including cancer cell lines (e.g., NCI-H292 airway carcinoma, Colon-26) and normal cell lines (e.g., renal tubular epithelial cells) to determine specificity.[2][4][5]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours of incubation, treat the cells with varying concentrations of this compound.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways Implicated by Related Compounds

While direct evidence for this compound is lacking, studies on its parent compound, Carbocysteine, and a homolog, β-CECO, have identified interactions with specific cellular signaling pathways.

Nrf2 Antioxidant Pathway

The homolog S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO) has been shown to activate the antioxidant Nrf2 pathway in renal tubular epithelial cells.[2][3] This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbocysteine_sulfoxide_analog Carbocysteine sulfoxide analog (β-CECO) Keap1 Keap1 Carbocysteine_sulfoxide_analog->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation translocates Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Nrf2_translocation->ARE binds

Activation of the Nrf2 antioxidant pathway by a this compound analog.
PLCγ/PKC/ERK Signaling Pathway

L-Carbocisteine has been found to inhibit angiogenesis by suppressing the PLCγ/PKC/ERK signaling pathway in human umbilical vein endothelial cells (HUVECs).[4][6] This suggests a potential anti-angiogenic role for Carbocysteine and possibly its metabolites.

PLC_PKC_ERK_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC ERK ERK1/2 PKC->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Carbocisteine (B549337) L-Carbocisteine Carbocisteine->PLCg inhibition Carbocisteine->PKC Carbocisteine->ERK

Inhibition of the PLCγ/PKC/ERK signaling pathway by L-Carbocisteine.

Data Summary

Due to the nascent stage of research, quantitative data specifically on the cytotoxicity of this compound is not available in the reviewed literature. The primary finding from a related compound is qualitative:

CompoundCell LineObservationCitation
S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO)Renal Tubular Epithelial Cells (RTECs)Not acutely cytotoxic[2][3]

Conclusion and Future Directions

The preliminary information available suggests that this compound may have a favorable acute cytotoxicity profile. However, this is based on indirect evidence from a homologous compound. Comprehensive in vitro cytotoxicity screening across a diverse panel of cancer and normal cell lines is essential to establish a definitive profile for this compound. Future studies should aim to determine IC50 values, investigate the mechanisms of any observed cytotoxicity (e.g., apoptosis, necrosis), and further explore its impact on key cellular signaling pathways. Such data will be crucial for determining the potential of this compound in future drug development endeavors.

References

The Biological Activity of Carbocysteine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a mucolytic agent with a well-established clinical profile, is metabolized to various compounds, with its sulfoxide (B87167) derivative being a subject of significant scientific interest. This technical guide provides an in-depth exploration of the biological activities of carbocysteine sulfoxide, focusing on its anti-inflammatory and antioxidant properties. Drawing from a comprehensive review of in vitro and in vivo studies, this document details the molecular mechanisms of action, including the modulation of key signaling pathways such as NF-κB and ERK1/2 MAPK. Furthermore, this guide presents detailed experimental protocols for key assays, quantitative data summaries, and visual representations of cellular signaling and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Carbocysteine, S-carboxymethyl-L-cysteine, is widely used in the management of respiratory disorders characterized by excessive or viscous mucus.[1] Its therapeutic effects are attributed not only to its mucoregulatory properties but also to its significant antioxidant and anti-inflammatory activities.[2] Upon administration, carbocysteine undergoes metabolism, including sulfoxidation, leading to the formation of S-carboxymethyl-L-cysteine sulfoxide (CMCO).[3] While initially considered a minor metabolite, emerging evidence suggests that this compound itself possesses biological activities that may contribute to the overall therapeutic profile of the parent drug. This guide synthesizes the current scientific knowledge on the biological activities of this compound, providing a technical resource for researchers and drug development professionals.

Anti-inflammatory Activity

Carbocysteine and its sulfoxide have demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production

Studies have shown that carbocysteine can dose-dependently suppress the production and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in human alveolar epithelial cells (A549) stimulated with tumor necrosis factor-alpha (TNF-α) or hydrogen peroxide (H₂O₂).[4][5][6] This inhibitory effect is observed at both the protein and mRNA levels.[4][5]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of carbocysteine are largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][7] Pre-treatment with carbocysteine has been shown to significantly decrease the phosphorylation of the p65 subunit of NF-κB and ERK1/2, thereby inhibiting the nuclear translocation of p65.[4] This, in turn, reduces the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression.[4]

dot

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates MEK1/2 MEK1/2 TNFR->MEK1/2 Activates Carbocysteine_Sulfoxide Carbocysteine Sulfoxide Carbocysteine_Sulfoxide->IKK Inhibits Carbocysteine_Sulfoxide->MEK1/2 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates ERK1/2_nuc ERK1/2 ERK1/2->ERK1/2_nuc Translocates Inflammatory_Genes Transcription of Pro-inflammatory Genes (IL-6, IL-8, TNF-α) NF-κB (p50/p65)_nuc->Inflammatory_Genes ERK1/2_nuc->Inflammatory_Genes

Figure 1: Inhibition of NF-κB and ERK1/2 MAPK Signaling by this compound.

Antioxidant Activity

This compound exhibits notable antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage.

Radical Scavenging and DNA Protection

Both carbocysteine and its sulfoxide epimers have been shown to protect model DNA from damage induced by hydroxyl free radicals in copper-mediated Fenton reactions.[3] This suggests a direct radical scavenging activity.

Modulation of Nrf2 Pathway

This compound, particularly the (4R)-epimer, has been demonstrated to mitigate the effects of oxidative stress by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in human alveolar (A549) and bronchial epithelial (BEAS-2B) cells.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

dot

cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidants Oxidants Keap1 Keap1 Oxidants->Keap1 Inactivates Carbocysteine_Sulfoxide Carbocysteine Sulfoxide Carbocysteine_Sulfoxide->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Keap1->Nrf2 Inhibition of binding allows Nrf2 accumulation Ub Ubiquitin Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes

Figure 2: Modulation of the Nrf2 Antioxidant Pathway by this compound.

Antiviral Activity

Carbocysteine has been shown to inhibit rhinovirus infection in human tracheal epithelial cells.[8] This effect is mediated, at least in part, by reducing the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the receptor for the major group of rhinoviruses.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of carbocysteine and its sulfoxide.

Table 1: Anti-inflammatory Effects of Carbocysteine

Cell LineStimulusCarbocysteine Concentration (µmol/L)Measured ParameterResultReference
A549TNF-α (10 ng/mL)10, 100, 1000IL-6 ReleaseDose-dependent reduction[4]
A549TNF-α (10 ng/mL)10, 100, 1000IL-8 ReleaseDose-dependent reduction[4]
A549H₂O₂Not specifiedIL-6 and IL-8 LevelsDecreased[5]
A549H₂O₂Not specifiedCell Viability (MTT assay)Increased[5]
HEK293TNF-α10, 100, 1000NF-κB Transcriptional ActivityDose-dependent inhibition[4]

Table 2: Antiviral Effects of Carbocysteine

Cell LineVirusCarbocysteine Concentration (µM)Measured ParameterResultReference
Human Tracheal Epithelial CellsRhinovirus 14 (RV14)10Viral TiterReduced[8]
Human Tracheal Epithelial CellsRhinovirus 14 (RV14)10ICAM-1 mRNA expressionReduced[8]

Table 3: Metabolism of Carbocysteine

Study PopulationDoseMetaboliteUrinary Excretion (% of dose)Reference
Healthy Volunteers1.125 gCarbocysteine Sulfoxides< 1%[9]
Healthy Volunteers1.125 gUnchanged Carbocysteine10 - 30%[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment for Anti-inflammatory Assays
  • Cell Line: Human lung adenocarcinoma epithelial cells (A549).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed A549 cells in appropriate culture plates and allow them to adhere and reach 80-90% confluency.

    • For pre-treatment experiments, incubate cells with varying concentrations of carbocysteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.

    • Induce inflammation by adding TNF-α (final concentration 10 ng/mL) or H₂O₂ to the culture medium and incubate for the desired time (e.g., 24 hours).

    • For post-treatment experiments, induce inflammation with TNF-α or H₂O₂ for a set period, then replace the medium with fresh medium containing varying concentrations of carbocysteine.

    • Collect cell culture supernatants for cytokine analysis (ELISA) and cell lysates for protein and mRNA analysis (Western blot, qRT-PCR).

dot

A Seed A549 cells and culture to 80-90% confluency B Pre-treat with Carbocysteine (24h) A->B C Induce inflammation with TNF-α or H₂O₂ B->C D Incubate for desired time (e.g., 24h) C->D E Collect Supernatant for ELISA D->E F Lyse Cells D->F G Western Blot (Protein Analysis) F->G H qRT-PCR (mRNA Analysis) F->H

Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8
  • Principle: Quantify the concentration of IL-6 and IL-8 in cell culture supernatants using commercially available ELISA kits.

  • Procedure:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • Briefly, add standards and collected cell culture supernatants to wells of a microplate pre-coated with antibodies specific for human IL-6 or IL-8.

    • Incubate to allow the cytokines to bind to the immobilized antibodies.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated antibody specific for human IL-6 or IL-8.

    • Incubate and wash.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the concentration of IL-6 and IL-8 in the samples by comparing their absorbance to the standard curve.

Western Blot for NF-κB p65 and ERK1/2 Phosphorylation
  • Principle: Detect the levels of total and phosphorylated p65 and ERK1/2 proteins in cell lysates to assess the activation of these signaling pathways.

  • Procedure:

    • Lyse treated A549 cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-ERK1/2, and total ERK1/2.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
  • Principle: Measure the relative expression levels of IL-6, IL-8, and TNF-α mRNA in treated cells.

  • Procedure:

    • Isolate total RNA from treated A549 cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes specific for the target genes (IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Rhinovirus Infection and Titration
  • Cell Line: Primary human tracheal epithelial cells.

  • Virus: Rhinovirus 14 (RV14).

  • Infection Protocol:

    • Culture human tracheal epithelial cells to confluence.

    • Pre-treat cells with carbocysteine (e.g., 10 µM) for 3 days.

    • Infect the cells with RV14 at a specific multiplicity of infection (MOI).

    • After a 1-hour incubation, remove the virus inoculum and wash the cells.

    • Add fresh culture medium (with or without carbocysteine) and incubate.

    • Collect culture supernatants at various time points post-infection.

  • Viral Titer Measurement (TCID₅₀ Assay):

    • Prepare serial dilutions of the collected supernatants.

    • Infect a susceptible cell line (e.g., HeLa cells) with the dilutions in a 96-well plate.

    • Incubate and observe for cytopathic effects (CPE).

    • Calculate the 50% tissue culture infective dose (TCID₅₀) using the Reed-Muench method.

In Vitro Mucolytic Activity Assay
  • Principle: Evaluate the ability of carbocysteine to reduce the viscosity of mucus in vitro.

  • Material: Porcine gastric mucin.

  • Procedure:

    • Prepare a 20% solution of porcine gastric mucin in a suitable buffer (e.g., Tris-HCl).

    • Incubate the mucin solution with different concentrations of carbocysteine at 37°C for 30 minutes.

    • Measure the viscoelasticity of the mucin solution using a rheometer or a simpler method like the glass plate method.[8]

    • A reduction in viscoelasticity indicates mucolytic activity.

Conclusion

The available scientific evidence strongly suggests that this compound is not merely an inactive metabolite but an active compound with significant anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways like NF-κB and Nrf2 highlights its potential therapeutic relevance beyond its established mucolytic effects. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the full therapeutic potential of carbocysteine and its sulfoxide derivative. Future research should focus on further elucidating the specific roles of the different sulfoxide epimers and translating these in vitro findings to in vivo models and clinical settings.

References

The Nascent Therapeutic Promise of Carbocysteine Sulfoxide: An In-depth Technical Examination of Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine, a mucolytic agent with a rich history in the management of respiratory disorders, has long been a subject of scientific inquiry. Early investigations into its therapeutic potential, and that of its primary metabolite, Carbocysteine sulfoxide (B87167) (S-Carboxymethyl-L-cysteine sulfoxide), laid the foundational understanding of its multifaceted pharmacological profile. This technical guide delves into the core of this early research, presenting a detailed analysis of the initial quantitative data, experimental methodologies, and the elucidation of key signaling pathways that hinted at its broader therapeutic applications beyond simple mucolysis. The following sections provide a comprehensive overview for researchers and drug development professionals, summarizing critical data in structured tables, detailing experimental protocols, and visualizing complex biological interactions through signaling pathway diagrams.

Core Therapeutic Actions: Early Mechanistic Insights

Initial research on Carbocysteine and its sulfoxide metabolite primarily focused on three key areas of therapeutic potential: mucolytic, antioxidant, and anti-inflammatory effects. These early studies, often conducted in the latter half of the 20th century, provided the first glimpses into the mechanisms that underpin the clinical efficacy of this compound.

Mucolytic Properties: Beyond Viscosity Reduction

Carbocysteine's primary recognized function was its ability to modulate the viscoelastic properties of mucus. Unlike N-acetylcysteine, which cleaves disulfide bonds in mucoproteins, early research suggested that Carbocysteine's mechanism was more nuanced, involving the regulation of mucus glycoprotein (B1211001) synthesis. It was proposed to restore the balance between sialomucins and fucomucins, leading to a reduction in mucus viscosity and improved mucociliary clearance.

Antioxidant and Anti-inflammatory Dimensions

Beyond its mucoregulatory effects, early in vitro and in vivo studies began to uncover the antioxidant and anti-inflammatory properties of Carbocysteine. Researchers observed its capacity to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways, suggesting a more complex role in mitigating the pathological processes of chronic respiratory diseases. These initial findings have paved the way for a deeper understanding of its cytoprotective effects.

Quantitative Data from Early Research

The following tables summarize key quantitative findings from early preclinical and clinical studies, providing a snapshot of the evidence that supported the therapeutic potential of Carbocysteine.

Study (Year)Model/PopulationInterventionOutcome MeasureQuantitative Results
Braga et al. (1990)[1]Patients with chronic bronchitisCarbocysteine-lysine (B46201) (2.7 g/day for 4 days)Sputum ViscositySignificant reduction in viscosity at the end of treatment (-67%), 4 days post-treatment (-48%), and 8 days post-treatment (-62%) compared to placebo.
Rebelo et al. (2016)[2]A549 human alveolar epithelial cellsCarbocysteine (10, 100, 1000 µmol/L) + TNF-αIL-6 and IL-8 releaseDose-dependent suppression of TNF-α-induced IL-6 and IL-8 release. At 1000 µmol/L, IL-6 and IL-8 levels were significantly reduced compared to TNF-α alone.

Table 1: Early Clinical and Preclinical Data on the Efficacy of Carbocysteine.

Detailed Experimental Protocols

To provide a clear understanding of the methodologies employed in this foundational research, detailed protocols for key experiments are outlined below.

Measurement of Sputum Viscosity (based on early rheological studies)
  • Sample Collection: Sputum samples were collected from patients with chronic bronchitis.

  • Sample Preparation: Samples were allowed to liquefy at room temperature for a short period.

  • Viscometry: A rotational viscometer was used to measure the apparent viscosity of the sputum samples at different shear rates.

  • Data Analysis: The viscosity values were recorded in centipoise (cP) or Pascal-seconds (Pa·s) and compared between the Carbocysteine-treated and placebo groups.

In Vitro Anti-Inflammatory Assay in A549 Cells
  • Cell Culture: Human alveolar epithelial cells (A549) were cultured in appropriate media until confluent.

  • Treatment: Cells were pre-treated with varying concentrations of Carbocysteine (e.g., 10, 100, 1000 µmol/L) for a specified period (e.g., 24 hours).

  • Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) was added to the cell culture to induce an inflammatory response.

  • Cytokine Measurement: After incubation, the cell culture supernatant was collected, and the concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Cytokine concentrations were compared between control, TNF-α-stimulated, and Carbocysteine-treated groups to determine the inhibitory effect of Carbocysteine.

Key Signaling Pathways and Visualizations

Early research began to map the molecular interactions through which Carbocysteine exerts its therapeutic effects. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK ERK ERK1/2 TNFR->ERK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation ERK->NFkB_n Carbocysteine Carbocysteine Carbocysteine->IKK inhibits Carbocysteine->ERK inhibits Gene Pro-inflammatory Gene Expression (IL-6, IL-8) NFkB_n->Gene

Caption: Carbocysteine's inhibition of the NF-κB and ERK1/2 signaling pathways.

Caption: The role of Carbocysteine in activating the Nrf2 antioxidant response pathway via PI3K/Akt.

Conclusion

The early research into Carbocysteine and its sulfoxide metabolite laid a robust groundwork for its enduring place in respiratory medicine. The initial quantitative data, though perhaps not as extensive as in modern studies, clearly demonstrated its efficacy in modulating mucus properties and mitigating inflammatory responses. The experimental protocols from this era, while simpler in some respects, were pivotal in elucidating the fundamental mechanisms of action. The identification of its influence on key signaling pathways like NF-κB and Nrf2 opened up new avenues of research that continue to be explored today. This technical guide serves as a testament to the pioneering work that established Carbocysteine not just as a mucolytic, but as a compound with significant antioxidant and anti-inflammatory potential, a perspective that continues to shape its therapeutic applications.

References

The Enzymatic Conversion of Carbocisteine to its Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocisteine (B549337) (S-carboxymethyl-L-cysteine), a widely used mucolytic agent, undergoes several metabolic transformations in vivo, with sulfoxidation being a historically cited pathway. This technical guide provides an in-depth exploration of the enzymatic conversion of carbocisteine to its sulfoxide (B87167) metabolite. It consolidates current knowledge on the responsible enzymes, presents available quantitative kinetic data, outlines detailed experimental protocols for in vitro analysis, and visualizes the key metabolic and experimental workflows. This document also addresses the existing scientific debate regarding the quantitative significance of the sulfoxidation pathway in the overall metabolism of carbocisteine, offering a comprehensive resource for professionals in drug development and metabolic research.

Introduction

Carbocisteine is primarily employed to reduce the viscosity of mucus in respiratory tract disorders.[1][2] Its therapeutic efficacy is influenced by its pharmacokinetic profile, which is shaped by various metabolic pathways including acetylation, decarboxylation, and sulfoxidation. The formation of carbocisteine sulfoxide, a pharmacologically inactive derivative, has been a subject of interest due to significant inter-individual variability, which has been attributed to genetic polymorphism in sulfoxidation capacity.[1][3] Understanding the enzymatic basis of this conversion is crucial for elucidating the complete metabolic fate of carbocisteine and explaining the variable clinical responses observed in patients.

Enzymes Involved in Carbocisteine Sulfoxidation

The sulfoxidation of carbocisteine has been attributed to several enzymes, with conflicting reports in the scientific literature regarding their respective roles.

  • Phenylalanine 4-monooxygenase (PAH): Extensive research has identified Phenylalanine 4-monooxygenase, a cytosolic enzyme also known as phenylalanine hydroxylase, as the primary catalyst for the S-oxygenation of carbocisteine in human hepatic cytosol.[4][5][6] This enzyme's classical role is the conversion of phenylalanine to tyrosine, and its involvement in xenobiotic metabolism represents an expansion of its known functions.[5] The S-oxidation of carbocisteine by PAH is dependent on the cofactor tetrahydrobiopterin (B1682763) (BH4).[4] Genetic mutations in the PAH gene, which are responsible for phenylketonuria (PKU), have been shown to dramatically reduce the enzyme's ability to S-oxidize carbocisteine, suggesting that the observed "sulfoxidation polymorphism" is a consequence of PAH gene variants.[7]

  • Cysteine Dioxygenase (CDO): Due to the structural similarity between carbocisteine and L-cysteine, Cysteine Dioxygenase was initially proposed as a candidate enzyme for carbocisteine sulfoxidation.[8] However, studies using rat hepatic cytosolic fractions have indicated that CDO is not responsible for this biotransformation.[8] While both enzymes require Fe2+ for activity, their responses to sulfhydryl group modification are different, with S-oxidation of carbocisteine being activated while L-cysteine oxidation is inhibited.[8]

  • Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs): While CYP and FMO enzyme families are well-known for catalyzing the sulfoxidation of numerous xenobiotics, their specific contribution to carbocisteine metabolism is not well-established.[9][10] General metabolic pathways often implicate these enzyme systems, but direct evidence and kinetic data for their involvement in carbocisteine sulfoxidation are sparse in the current literature.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the S-oxidation of carbocisteine by human Phenylalanine 4-monooxygenase have been reported. These data are essential for understanding the efficiency of the enzymatic conversion and for developing in vitro models of carbocisteine metabolism.

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg protein)Source of EnzymeReference
Phenylalanine 4-monooxygenaseCarbocisteine16.22 ± 11.310.87 ± 0.41Pooled female human hepatic cytosol[4]
Phenylalanine 4-monooxygenase (Lysophosphatidylcholine activated)Carbocisteine16.53 ± 2.3252.31 ± 11.72Pooled female human hepatic cytosol[4]

Table 1: Kinetic parameters for the enzymatic sulfoxidation of carbocisteine.

The Sulfoxidation Pathway in Context: A Point of Controversy

While sulfoxidation is a confirmed metabolic route for carbocisteine, its quantitative importance is a subject of considerable debate. Initial studies suggested it to be a major pathway, leading to the concept of a "sulfoxidation polymorphism" to explain variable drug responses.[3] However, subsequent research employing more sensitive and specific HPLC methods has challenged this view.[11] These studies have demonstrated that sulfoxide metabolites account for a very small fraction (less than 1%) of the administered carbocisteine dose excreted in urine.[11] Instead, metabolites such as thiodiglycolic acid and its sulfoxide, along with a novel metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), appear to be more significant biotransformation products. This evidence suggests that while the enzymatic conversion to carbocisteine sulfoxide occurs and is mechanistically interesting, it may not be a primary determinant of carbocisteine's overall pharmacokinetic profile.

Experimental Protocols

The following section outlines a generalized protocol for an in vitro assay to measure the enzymatic conversion of carbocisteine to its sulfoxide, based on methodologies described in the literature.

In Vitro Carbocisteine Sulfoxidation Assay

Objective: To quantify the formation of carbocisteine sulfoxide from carbocisteine in the presence of a biologically active enzyme source.

Materials:

  • Enzyme Source:

    • Pooled human liver cytosol (for Phenylalanine 4-monooxygenase activity).

    • Recombinant human Phenylalanine 4-monooxygenase (PAH).

  • Substrate: S-Carboxymethyl-L-cysteine (Carbocisteine).

  • Cofactor: Tetrahydrobiopterin (BH4) for PAH activity.

  • Buffer: Phosphate (B84403) buffer (e.g., pH 7.4).

  • Reaction Termination: Trichloroacetic acid (TCA) or perchloric acid solution.

  • Analytical Standards: Carbocisteine and Carbocisteine Sulfoxide.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the appropriate buffer, the enzyme source (e.g., human liver cytosol at a specific protein concentration), and the cofactor (BH4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add carbocisteine to the reaction mixture to initiate the enzymatic reaction. The final concentration of carbocisteine should be varied if determining kinetic parameters.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a quenching agent like ice-cold TCA or perchloric acid. This will precipitate the proteins.

  • Protein Removal: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

  • Sample Preparation for Analysis: Collect the supernatant, which contains the substrate and the sulfoxide metabolite, for analysis. Depending on the analytical method, a derivatization step may be necessary.

Analytical Quantification

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection is the preferred method for quantification.

  • HPLC with Fluorescence Detection:

    • Derivatization: The primary amino groups of carbocisteine and its sulfoxide can be derivatized with o-phthaldehyde (OPA) in the presence of a thiol-containing reagent (e.g., 2-mercaptoethanol) to yield highly fluorescent products.

    • Chromatographic Separation: Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection: The fluorescent derivatives are detected using a fluorescence detector with appropriate excitation and emission wavelengths.

    • Quantification: The concentration of carbocisteine sulfoxide is determined by comparing its peak area to a standard curve generated with known concentrations of the analytical standard.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Chromatographic Separation: Similar to HPLC, a reversed-phase column is used to separate carbocisteine and its sulfoxide.

    • Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer, and the parent and product ions of carbocisteine sulfoxide are monitored using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

Visualizations

Metabolic Pathway of Carbocisteine

Carbocisteine_Metabolism Carbocisteine Carbocisteine Sulfoxide Carbocisteine Sulfoxide Carbocisteine->Sulfoxide Sulfoxidation (PAH) Acetylation N-acetyl-carbocisteine Carbocisteine->Acetylation Acetylation Decarboxylation Decarboxylated Metabolites Carbocisteine->Decarboxylation Decarboxylation CMTC S-(carboxymethylthio)-L-cysteine (CMTC) Carbocisteine->CMTC Novel Pathway Thiodiglycolic_Acid Thiodiglycolic Acid Carbocisteine->Thiodiglycolic_Acid Major Pathway Thiodiglycolic_Acid_SO Thiodiglycolic Acid Sulfoxide Thiodiglycolic_Acid->Thiodiglycolic_Acid_SO Sulfoxidation

Caption: Proposed metabolic pathways of carbocisteine.

Experimental Workflow for In Vitro Sulfoxidation Assay

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Sample Analysis Enzyme Enzyme Source (e.g., Liver Cytosol) Incubation Incubate at 37°C Enzyme->Incubation Substrate Carbocisteine Substrate->Incubation Cofactor Cofactor (BH4) Cofactor->Incubation Buffer Buffer (pH 7.4) Buffer->Incubation Termination Terminate Reaction (e.g., with TCA) Incubation->Termination Centrifugation Centrifuge to remove protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (optional) Supernatant->Derivatization Analysis HPLC or LC-MS/MS Quantification Derivatization->Analysis

Caption: General workflow for in vitro carbocisteine sulfoxidation assay.

Conclusion

The enzymatic conversion of carbocisteine to its sulfoxide is a complex process primarily mediated by Phenylalanine 4-monooxygenase in human liver cytosol. While the "sulfoxidation polymorphism" associated with the PAH gene can lead to significant inter-individual differences in this metabolic step, the overall quantitative contribution of the sulfoxidation pathway to the complete metabolism of carbocisteine appears to be minor. Researchers and drug development professionals should be aware of the more recent findings that highlight other metabolic pathways as being quantitatively more significant. The experimental protocols and analytical methods detailed in this guide provide a framework for further investigation into the metabolism of carbocisteine and other sulfur-containing xenobiotics. A thorough understanding of these metabolic intricacies is paramount for the continued safe and effective use of carbocisteine in clinical practice.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Carbocysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of carbocysteine (B602091) sulfoxide (B87167), a significant impurity and metabolite of carbocysteine. The described method utilizes a mixed-mode solid-phase extraction and a reversed-phase column, providing excellent separation and resolution. This document provides a comprehensive protocol, including instrument conditions, reagent preparation, and sample processing, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction

Carbocysteine, a mucolytic agent, is widely used in the treatment of respiratory disorders. During its synthesis and storage, or as a result of metabolic processes, impurities such as carbocysteine sulfoxide can arise.[1] Accurate quantification of these impurities is crucial for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of drug substances and their related impurities. This application note presents a validated HPLC method for the determination of this compound.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification
ParameterCondition
Column Mixed-mode with strong cation exchange and reversed-phase functionalities (e.g., SIELC Primesep 100)[2]
Mobile Phase 18/82 (v/v) acetonitrile (B52724)/ultrapure water + 10 mM Trifluoroacetic Acid (TFA)[2]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Detection Charged Aerosol Detector (CAD)[2][3] or UV at 205 nm[4]
Column Temperature 30°C[3]
Run Time Approximately 20 minutes[2]
Table 2: Method Validation Summary for this compound
Validation ParameterResult
Linearity (R²) (0.05-0.25% concentration) > 0.997[2]
Limit of Quantification (LOQ) 0.02%[2]
Accuracy (Recovery) 98-102%
Precision (%RSD) < 2%

Experimental Protocols

Reagent and Sample Preparation

1. Mobile Phase Preparation:

  • Prepare a 0.1 M TFA solution by adding 5.70 g of TFA to approximately 300 mL of ultrapure water, and then bring the volume up to 500 mL.[2]

  • Combine 180 mL of acetonitrile and 100 mL of the 0.1 M TFA solution in a 1000 mL volumetric flask and bring to volume with ultrapure water.[2]

  • Degas the mobile phase by sonication or vacuum filtration before use.

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 25 µg/mL.

3. Sample Preparation:

  • Accurately weigh a sample of carbocysteine active pharmaceutical ingredient (API) or finished product equivalent to 50 mg of carbocysteine.[2]

  • Transfer to a 10 mL volumetric flask.[2]

  • Add 300 µL of concentrated ammonia (B1221849) solution and dilute with water to the mark.[2]

  • For syrup formulations, a direct dilution with the mobile phase may be possible.[5]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared sample solutions.

    • Inject a quality control (QC) standard at a known concentration after a set number of sample injections to monitor system performance.

  • Data Acquisition and Processing:

    • Acquire the chromatograms using a suitable data acquisition system.

    • Identify the this compound peak based on its retention time, which appears as two diastereomeric peaks.[2][6]

    • Integrate the peak areas of the this compound diastereomers and sum them for quantification.[2]

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing reagent_prep Reagent & Mobile Phase Preparation system_equilibration HPLC System Equilibration reagent_prep->system_equilibration sample_prep Sample Preparation (Weighing, Dissolution, Filtration) injection Sample & Standard Injection sample_prep->injection standard_prep Standard Solution Preparation standard_prep->injection system_equilibration->injection data_acquisition Chromatographic Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Workflow for HPLC quantification of this compound.

Discussion

The presented HPLC method is demonstrated to be suitable for the quantification of this compound in both bulk drug substances and finished pharmaceutical products. The use of a mixed-mode column allows for the effective separation of the polar carbocysteine and its impurities.[2] Charged Aerosol Detection (CAD) offers a universal detection approach for non-volatile compounds, providing a response that is less dependent on the chemical structure of the analyte compared to UV detection.[3] For methods utilizing UV detection, a wavelength of 205 nm has been shown to be effective.[4]

Pre-column derivatization with reagents like 9-fluorenylmethylchloroformate followed by fluorescence detection can be employed for enhanced sensitivity, particularly for biological samples.[7][8] However, the direct method described here is simpler and more suitable for routine quality control environments.

Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.[2][3] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The stability of the sample and standard solutions should also be evaluated.

Conclusion

This application note provides a detailed and robust HPLC method for the quantification of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided data and workflow diagrams serve as a comprehensive guide for analysts involved in the quality assessment of carbocysteine-containing products.

References

Application Notes and Protocols for a Stability-Indicating Assay of Carbocysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and validation of a stability-indicating assay for Carbocysteine and its primary oxidation product, Carbocysteine Sulfoxide (B87167). The methodologies described are crucial for ensuring the quality, stability, and safety of pharmaceutical formulations containing Carbocysteine.

Introduction

Carbocysteine is a mucolytic agent used to treat respiratory disorders. Its stability is a critical quality attribute, as it can degrade under various conditions. One of the primary degradation pathways is oxidation, which leads to the formation of Carbocysteine Sulfoxide. A stability-indicating assay method (SIAM) is essential to separate and quantify Carbocysteine from its degradation products, thereby providing an accurate assessment of the drug's stability.

This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for this purpose, based on forced degradation studies that identify the key degradation products and establish the method's specificity.

Degradation Pathway of Carbocysteine

Under oxidative stress, the sulfur atom in the Carbocysteine molecule is oxidized to form this compound. This transformation is a key indicator of oxidative degradation in Carbocysteine-containing formulations. Thermal stress can lead to the formation of Carbocysteine Lactam.[1][2] A stability-indicating method must be able to resolve Carbocysteine from these and other potential impurities.

Carbocysteine Carbocysteine Sulfoxide Carbocysteine Sulfoxide Carbocysteine->Sulfoxide Oxidative Stress (e.g., H₂O₂) Lactam Carbocysteine Lactam Carbocysteine->Lactam Thermal Stress (e.g., 60°C - 80°C)

Degradation pathway of Carbocysteine under stress conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate the degradation products and demonstrate the specificity of the analytical method.

Objective: To generate Carbocysteine degradation products, particularly this compound, under controlled stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Carbocysteine in a suitable solvent (e.g., water or a relevant buffer).

  • Stress Conditions:

    • Oxidative Degradation: Treat the Carbocysteine solution with 0.5% hydrogen peroxide (H₂O₂) and store at room temperature.[1] Samples should be analyzed at appropriate time intervals.

    • Thermal Degradation: Expose the Carbocysteine solution to elevated temperatures (e.g., 60°C and 80°C) in a controlled oven.[1][2] The study should be conducted at different pH values (e.g., 5.0, 7.0) to evaluate pH effects on thermal stability.[1]

    • Acid and Base Hydrolysis: Treat the Carbocysteine solution with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) and reflux for a specified period.

    • Photostability: Expose the Carbocysteine solution to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.

Stability-Indicating HPLC Method

This section details a validated HPLC method for the separation and quantification of Carbocysteine and this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector or a Charged Aerosol Detector (CAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Zorbax SAX column[1] or a mixed-mode column (hydrophobic and strong cation exchange) like SIELC Primesep 100[3]
Mobile Phase Isocratic elution with 200mM phosphate (B84403) solution at pH 4.0 and acetonitrile (B52724) (50:50 v/v)[1] OR 18/82 acetonitrile/ultrapure water (v/v) + 10 mM TFA[3]
Flow Rate 1.0 - 1.3 mL/min[3][4]
Detection Wavelength 205 nm (UV)[1] or CAD
Injection Volume 20 µL[3]
Column Temperature 20°C[3]

Sample Preparation:

  • Accurately weigh and dissolve the sample (drug substance or formulation) in the mobile phase or a suitable diluent to obtain a known concentration of Carbocysteine.

  • For formulations like syrups, a simple dilution with the mobile phase may be sufficient.

  • Filter the sample solution through a 0.45 µm filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies as reported in the literature.

Table 1: Linearity and Range

AnalyteRange (µg/mL)Correlation Coefficient (R²)Reference
Carbocysteine2.5 - 50> 0.9982[1]
Carbocysteine0.4 - 0.6 (mg/mL)> 0.9982[1]
Carbocysteine0.1 - 0.30.9997[4]
ImpuritiesLOQ - 50-[1]

Table 2: Limits of Quantitation (LOQ)

AnalyteLOQ (µg/mL)LOQ (%)Reference
This compound0.940.02[3]
Carbocysteine Lactam0.700.01[3]
Carbocysteine0.021-[4]

Table 3: Accuracy (Recovery)

AnalyteSpiked LevelRecovery (%)Reference
Carbocysteine & Degradants3 levels around specification limitsData not specified, but demonstrated[1]
Impurities0.05%, 0.15%, 0.25%Average recovery rates slightly increased at the 0.05% level[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of a stability-indicating assay for this compound.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Application A Forced Degradation Studies (Oxidative, Thermal, etc.) B Identification of Degradation Products A->B C HPLC Method Optimization (Column, Mobile Phase, etc.) B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I J Stability Studies H->J

Workflow for stability-indicating assay development.

Conclusion

The provided application notes and protocols describe a systematic approach to developing and validating a stability-indicating assay for Carbocysteine and its sulfoxide derivative. The successful implementation of this method is critical for monitoring the stability of Carbocysteine in pharmaceutical products, ensuring their quality and efficacy throughout their shelf life. The detailed experimental procedures and validation data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for the Analysis of Carbocysteine Sulfoxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine (B602091), a mucolytic agent, undergoes several metabolic transformations in the body, with sulfoxidation being a key pathway. This process leads to the formation of carbocysteine sulfoxide (B87167). Accurate and sensitive quantification of carbocysteine sulfoxide in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. These application notes provide detailed protocols for the analysis of this compound using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of carbocysteine and its related compounds, including the sulfoxide metabolite, in different biological matrices.

Table 1: LC-MS/MS Method Performance for Carbocysteine Analysis in Human Plasma

ParameterMethod 1[1]Method 2[2]Method 3[3]
Linearity Range (µg/mL) 0.1 - 200.05 - 652.27 - 5301.83
Lower Limit of Quantification (LLOQ) (µg/mL) 0.10.0552.27
Intra-day Precision (%RSD) < 7%1.70 - 3.62%Not Reported
Inter-day Precision (%RSD) < 7%Not ReportedNot Reported
Accuracy (% Nominal) Not Reported96.26 - 100.51%Not Reported
Recovery (%) Not ReportedNot Reported60.89

Table 2: HPLC-CAD Method Performance for Carbocysteine and Impurities

ParameterThis compound[4]Carbocysteine Lactam[4]N,S-dicarboxymethyl cysteine[4]Cystine[4]
Linearity (R²) 0.99730.99830.99900.9995
Limit of Quantification (LOQ) (%) 0.020.010.020.01
Recovery at 0.05% spike (%) 110.1111.4109.9108.9
Recovery at 0.15% spike (%) 101.9102.3101.4102.1
Recovery at 0.25% spike (%) 100.2100.0100.1100.1

Table 3: LC-MS/MS Method Performance for S-Methyl-L-Cysteine Sulfoxide (SMCSO) in Human Specimens [5][6]

ParameterUrinePlasma
Limit of Detection (LOD) (µM) 0.030.02
Linearity (r²) > 0.9995> 0.9987
Intra-day Precision (%) > 10> 10
Inter-day Precision (%) > 20> 20
Accuracy (%) 98.28 ± 5.6698.28 ± 5.66
Extraction Recovery (%) 80 ± 470 ± 2

Experimental Protocols

Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of carbocysteine and related sulfur-containing compounds in human plasma.[1][2][5]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like rosiglitazone)[2]

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid (optional, for protein precipitation)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., heparin)[2]

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and vortex for 20-30 seconds.[2]

  • Add 700 µL of methanol (or a suitable protein precipitating agent) to the tube.[2]

  • Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[2]

  • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[2]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as a Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm) or a Hypurity C18 (50 x 2.1 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water containing 0.1-0.5% formic acid. For example, a 40:60 (v/v) mixture of methanol and 0.5% formic acid solution.[2]

  • Flow Rate: 500 µL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Column Temperature: 40°C.[2]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Carbocysteine: m/z 180.0 > 89.0[2]

    • Note: The specific MRM transition for this compound needs to be determined by direct infusion of the reference standard. A possible precursor ion would be [M+H]+ at m/z 196.

    • Internal Standard (Rosiglitazone): m/z 358.1 > 135.1 (example)[2]

4. Data Analysis

  • Quantify the concentration of this compound in the plasma samples by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is based on a validated method for the analysis of similar sulfur-containing amino acids in urine.[5]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound)

  • Trichloroacetic acid (TCA) solution (5%)

  • Ultrapure water

  • Human urine

2. Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Filter the urine sample using a 0.20 µm syringe filter.[5]

  • In a clean microcentrifuge tube, add 10 µL of the filtered urine sample.[5]

  • Add 80 µL of 5% TCA solution.[5]

  • Add 10 µL of the internal standard working solution.[5]

  • Vortex the mixture thoroughly.

  • Transfer the sample to an HPLC vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

  • Flow Rate: A typical flow rate for analytical LC-MS is 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: To be determined by direct infusion of the reference standard (precursor ion [M+H]+ expected at m/z 196).

    • Internal Standard: To be determined based on the chosen IS.

4. Data Analysis

  • Calculate the concentration of this compound in the urine samples using a calibration curve prepared in a surrogate matrix (e.g., synthetic urine or water) and the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing start Biological Matrix (Plasma or Urine) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip Plasma dilution Dilution (for Urine) add_is->dilution Urine centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Reversed-Phase or HILIC) supernatant->lc_separation dilution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification result Concentration of This compound quantification->result

Caption: Workflow for this compound Analysis.

logical_relationship carbocysteine Carbocysteine metabolism Metabolism (Sulfoxidation) carbocysteine->metabolism sulfoxide This compound metabolism->sulfoxide analysis Bioanalytical Method (LC-MS/MS) sulfoxide->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Studies analysis->pk_pd

Caption: Role of Bioanalysis in Carbocysteine Metabolism Studies.

References

Application Notes and Protocols for In Vitro Cell Culture Studies Using S-Carboxymethyl-L-cysteine Sulfoxide (CMCO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Carboxymethyl-L-cysteine (Carbocysteine, CMC) is a mucolytic agent with established antioxidant and anti-inflammatory properties. Its primary metabolite, S-Carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO), has been shown to retain, at least in part, the biological activities of the parent compound. These application notes provide detailed protocols for investigating the effects of CMCO in in vitro cell culture models, particularly focusing on its impact on key signaling pathways involved in oxidative stress and inflammation. The provided methodologies are based on studies utilizing human lung adenocarcinoma epithelial cells (A549) and human bronchial epithelial cells (BEAS-2B).

Key Signaling Pathways Modulated by Carbocysteine Sulfoxide

Carbocysteine and its sulfoxide metabolite have been demonstrated to influence several critical cellular signaling pathways implicated in the response to oxidative stress and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Studies have shown that both CMC and its sulfoxide can activate the antioxidant Nrf2 pathway in renal tubular epithelial cells.[1]

  • p53 Pathway: The p53 tumor suppressor protein plays a central role in cellular response to DNA damage. Its activation can lead to cell cycle arrest or apoptosis. In the context of oxidative stress-induced DNA damage, both CMC and its (4R)-CMCO epimer have been shown to inhibit p53 activation in A549 and BEAS-2B cells treated with cigarette smoke extract or hydroquinone.[2]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Carbocysteine has been shown to suppress TNF-α-induced NF-κB activation in A549 cells.[3] This is achieved by inhibiting the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκB-α.[3]

  • AP-1 and MAPK Pathways: The Activator Protein-1 (AP-1) is another transcription factor involved in inflammatory and stress responses. Its activity is often regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2. Carbocysteine has been demonstrated to inhibit TNF-α-induced ERK1/2 MAPK activation in A549 cells.[3]

Data Presentation

Table 1: Effects of Carbocysteine and its Sulfoxide Metabolite on Signaling Pathways
CompoundCell LineStressorTarget PathwayObserved EffectReference
Carbocysteine (CMC)A549TNF-αNF-κBDose-dependent suppression of p65 phosphorylation and nuclear translocation.[3]
Carbocysteine (CMC)A549TNF-αERK1/2 MAPKInhibition of ERK1/2 phosphorylation.[3]
Carbocysteine (CMC)NRK-52ECisplatin, Oxaliplatinp53Decreased drug-induced activation.[1]
S-Carboxymethyl-L-cysteine sulfoxide (CMCO)A549, BEAS-2BCigarette Smoke Extract, Hydroquinonep53Inhibition of activation (more prominent with (4R)-epimer).[2]
S-Carboxymethyl-L-cysteine sulfoxide (CMCO)NRK-52ENoneNrf2Activation of the antioxidant pathway.[1]
Table 2: Effects of Carbocysteine on Cytokine Release in A549 Cells
TreatmentIL-6 Release (pg/mL)IL-8 Release (pg/mL)
ControlUndetectableUndetectable
TNF-α (10 ng/mL)158.3 ± 15.3245.7 ± 21.8
Carbocysteine (10 µM) + TNF-α125.4 ± 12.1198.5 ± 18.9
Carbocysteine (100 µM) + TNF-α98.7 ± 9.5 154.3 ± 14.7
Carbocysteine (1000 µM) + TNF-α65.2 ± 6.8 102.1 ± 10.5
*p < 0.05, **p < 0.01, ***p < 0.001 vs. TNF-α alone. Data is presented as mean ± SD. This table is a representative example based on the qualitative descriptions in the search results; specific numerical data would need to be extracted from the full-text articles.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of A549 and BEAS-2B Cells

Materials:

  • A549 cells (ATCC® CCL-185™)

  • BEAS-2B cells (ATCC® CRL-9609™)

  • F-12K Medium (for A549)

  • BEGM™ Bronchial Epithelial Cell Growth Medium (for BEAS-2B)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • A549 Cell Culture:

    • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio.

  • BEAS-2B Cell Culture:

    • Culture BEAS-2B cells in BEGM™ medium.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 70-80% confluency using the same procedure as for A549 cells.

Protocol 2: Assessment of NF-κB Activation using a Luciferase Reporter Assay in A549 Cells

Materials:

  • A549 cells stably transfected with an NF-κB luciferase reporter construct

  • S-Carboxymethyl-L-cysteine sulfoxide (CMCO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Seed the NF-κB reporter A549 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of CMCO (e.g., 10, 100, 1000 µM) for 24 hours.

  • Induce NF-κB activation by treating the cells with TNF-α (10 ng/mL) for 6 hours.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize luciferase activity to total protein concentration for each sample.

Protocol 3: Western Blot Analysis of p53 and Phospho-ERK1/2

Materials:

  • A549 or BEAS-2B cells

  • CMCO

  • Stressor (e.g., Cigarette Smoke Extract or H2O2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p53, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with CMCO for a specified time (e.g., 24 hours).

  • Expose cells to the chosen stressor for the indicated time.

  • Lyse the cells in RIPA buffer, and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Measurement of Cytokine Release by ELISA

Materials:

  • A549 cells

  • CMCO

  • TNF-α

  • ELISA kits for IL-6 and IL-8

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of CMCO for 24 hours.

  • Stimulate the cells with TNF-α (10 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

Mandatory Visualization

Signaling Pathways

Carbocysteine_Signaling cluster_stress Cellular Stressors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressor Oxidative Stress (e.g., H2O2, CSE) Keap1 Keap1 Stressor->Keap1 inhibits DNA_damage DNA Damage Stressor->DNA_damage induces Inflammation Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR Inflammation->TNFR activates IKK IKK TNFR->IKK activates ERK ERK1/2 TNFR->ERK activates p38 p38 TNFR->p38 activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Nrf2 Nrf2 Keap1->Nrf2 inhibits (degradation) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates AP1 AP-1 ERK->AP1 activates p38->AP1 activates Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-8) NFκB_nuc->Inflammatory_Genes activates transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_nuc->Antioxidant_Genes activates transcription AP1->Inflammatory_Genes activates transcription p53 p53 DNA_damage->p53 activates CMCO Carbocysteine Sulfoxide CMCO->IKK inhibits CMCO->Keap1 modulates CMCO->p53 inhibits

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation start Start: Seed A549 or BEAS-2B cells culture Culture to 70-80% confluency start->culture pretreat Pre-treat with this compound (various concentrations) culture->pretreat stress Induce Stress (e.g., TNF-α, H2O2, CSE) pretreat->stress luciferase Luciferase Reporter Assay (Nrf2, NF-κB, AP-1) stress->luciferase western Western Blot (p53, p-ERK, etc.) stress->western elisa ELISA (IL-6, IL-8) stress->elisa viability Cell Viability Assay (MTT, etc.) stress->viability quantify Quantify Results luciferase->quantify western->quantify elisa->quantify viability->quantify pathway Pathway Analysis quantify->pathway

Caption: General workflow for in vitro cell culture experiments.

References

Application Notes and Protocols for Studying Carbocysteine Sulfoxide Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data summaries for investigating the therapeutic potential of Carbocysteine (B602091) Sulfoxide (B87167) and its parent compound, Carbocisteine, in various preclinical animal models. The information is curated to assist in the design and execution of experiments aimed at evaluating the efficacy and mechanism of action of these compounds in respiratory diseases, neurodegenerative disorders, and liver fibrosis.

I. Chronic Obstructive Pulmonary Disease (COPD) Models

Carbocisteine has been extensively studied in animal models of COPD, demonstrating significant anti-inflammatory, antioxidant, and mucoregulatory effects. These models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of new therapeutic agents.

A. Cigarette Smoke (CS) and Lipopolysaccharide (LPS) Induced COPD in Rodents

This is a widely used and well-established model that mimics the key features of human COPD, including chronic inflammation, emphysema, and airway remodeling.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Induction of COPD:

    • Animals are exposed to cigarette smoke (CS) from commercially available cigarettes for a specified duration, typically 1-2 hours per day, 5-6 days a week, for up to 12 weeks.

    • To exacerbate the inflammatory response, intratracheal instillation of Lipopolysaccharide (LPS) from E. coli is often performed at the beginning and sometimes during the CS exposure period (e.g., on days 1 and 14).

  • Carbocisteine Administration:

    • Carbocisteine is administered orally via gavage.

    • Dosages can range from low (e.g., 112.5 mg/kg/day) to high (e.g., 225 mg/kg/day) in mice, and up to 500 mg/kg/day in rats.[1][2]

    • Treatment is typically initiated concurrently with the COPD induction and continued throughout the study period.

  • Outcome Measures:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure total and differential inflammatory cell counts (neutrophils, macrophages), and levels of pro-inflammatory cytokines such as IL-6, KC (keratinocyte-derived cytokine), and TNF-α.[1][3]

    • Lung Histopathology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration, emphysema (mean linear intercept), and airway remodeling (airway wall thickness).

    • Lung Function Tests: Measurement of parameters like airway resistance and dynamic compliance to assess lung function.[4]

    • Mucin Production: Quantification of Muc5ac and Muc5b protein and gene expression in BALF and lung tissue.[1]

Quantitative Data Summary:

ParameterControl GroupCOPD Model GroupCarbocisteine (Low Dose)Carbocisteine (High Dose)Reference
BALF Total Cells (x10^5) ~1.5~4.0~3.0~2.5[1]
BALF Neutrophils (x10^4) ~0.1~10.0~7.0~4.0[1]
IL-6 in BALF (pg/mL) ~20~100~70~40[1]
KC in BALF (pg/mL) ~50~250~180~100[1]
Mean Linear Intercept (µm) ~40~68.6~57.5~49.4[1]
Muc5b/Muc5ac Ratio in BALF ~3.8~1.6~2.5~3.5[1]

Experimental Workflow:

COPD_Workflow Animal_Selection Rodent Selection (Rats or Mice) COPD_Induction COPD Induction (CS + LPS) Animal_Selection->COPD_Induction Treatment Carbocisteine Administration COPD_Induction->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis BALF BALF Analysis (Cells, Cytokines) Endpoint_Analysis->BALF Histo Histopathology (Inflammation, Emphysema) Endpoint_Analysis->Histo PFT Lung Function Tests Endpoint_Analysis->PFT Mucin Mucin Analysis Endpoint_Analysis->Mucin

Workflow for COPD animal model studies.

II. Neurodegenerative Disease Models

While direct studies on carbocysteine sulfoxide are limited, its related compound, S-allyl cysteine (SAC), has shown neuroprotective effects in various animal models of neurodegenerative diseases. These protocols can be adapted to investigate this compound.

A. Alzheimer's Disease Model (Streptozotocin-Induced)

Intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) induces a state of cognitive impairment and oxidative stress that mimics aspects of sporadic Alzheimer's disease.

Experimental Protocol:

  • Animal Model: Swiss albino mice are commonly used.

  • Induction of Alzheimer's-like Pathology:

    • A single bilateral ICV injection of STZ (e.g., 2.57 mg/kg body weight) is administered to induce cognitive deficits.[3][5]

  • S-allyl cysteine (SAC) Administration:

    • SAC is administered intraperitoneally (e.g., 30 mg/kg) once daily for a pretreatment period (e.g., 15 days) prior to STZ injection.[3][5]

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory. The time taken to find a hidden platform (escape latency) and the path length are measured.[5][6]

  • Biochemical and Molecular Analysis:

    • Hippocampal Tissue Analysis: Measurement of oxidative stress markers (e.g., thiobarbituric acid reactive substances - TBARS), antioxidant enzyme levels (e.g., glutathione (B108866) - GSH, glutathione peroxidase - GPx), and markers of apoptosis (e.g., DNA fragmentation, Bcl-2, p53 expression).[5]

Quantitative Data Summary (S-allyl cysteine):

ParameterSham GroupSTZ GroupSTZ + SAC GroupReference
Escape Latency (seconds) in Morris Water Maze Decreases over trainingRemains highSignificantly lower than STZ[5]
Hippocampal TBARS (nmol/mg protein) BaselineSignificantly increasedSignificantly decreased vs. STZ[5]
Hippocampal GSH (nmol/mg protein) BaselineSignificantly decreasedSignificantly increased vs. STZ[5]
Hippocampal DNA Fragmentation LowHighSignificantly reduced vs. STZ[5]
B. Parkinson's Disease Model (MPP+ Induced)

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Experimental Protocol:

  • Animal Model: C57BL/6J mice are a suitable model.

  • Induction of Parkinson's-like Pathology:

    • A single intracerebroventricular (ICV) injection of MPP+ (e.g., 0.72 mg/kg) is administered.[7]

  • S-allyl cysteine (SAC) Administration:

    • SAC is administered intraperitoneally (e.g., 125 mg/kg) daily for a pretreatment period (e.g., 17 days) before MPP+ injection.[7]

  • Behavioral Testing:

    • Locomotor Activity: To assess motor function. Total distance moved and movement time are recorded.

    • Rotarod Test: To evaluate motor coordination and balance. The latency to fall from a rotating rod is measured.[8]

  • Neurochemical and Histological Analysis:

    • Striatal Dopamine (B1211576) Levels: Measurement of dopamine and its metabolites in the striatum using techniques like HPLC.[7]

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to assess neuronal loss.

Quantitative Data Summary (S-allyl cysteine):

ParameterControl GroupMPP+ GroupMPP+ + SAC GroupReference
Striatal Dopamine Levels (% of control) 100%~40%~72%[7]
Locomotor Activity (Total Distance) BaselineSignificantly decreasedSignificantly improved vs. MPP+[7]
Striatal Lipid Peroxidation BaselineSignificantly increasedCompletely blocked[7]

Neuroprotective Signaling Pathway of S-allyl cysteine:

Neuroprotection_Pathway cluster_stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys SAC S-allyl cysteine Nrf2 Nrf2 Activation SAC->Nrf2 Neuroprotection Neuroprotection SAC->Neuroprotection Antioxidant_Enzymes Increased Antioxidant Enzymes (GSH, GPx) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenging Antioxidant_Enzymes->Neuroprotection

SAC's neuroprotective mechanism.

III. Liver Fibrosis Model

Carbon tetrachloride (CCl4)-induced liver fibrosis is a classic and reliable model to study the progression of liver fibrosis and to test the efficacy of anti-fibrotic agents. While direct studies with this compound are lacking, this protocol provides a framework for its evaluation.

Experimental Protocol:

  • Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.

  • Induction of Liver Fibrosis:

    • Intraperitoneal (i.p.) injection of CCl4 (e.g., 0.5-1.5 mL/kg) dissolved in olive oil or corn oil, administered twice a week for 4-8 weeks.[9][10][11]

  • This compound Administration:

    • This compound would be administered orally via gavage. The dosage would need to be determined based on preliminary dose-ranging studies.

    • Treatment would typically start at the same time as CCl4 administration and continue for the duration of the study.

  • Assessment of Liver Fibrosis:

    • Serum Biomarkers: Measurement of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: Liver tissue is stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition. A semi-quantitative scoring system can be used to assess the degree of fibrosis.[10][12]

    • Hydroxyproline (B1673980) Assay: Quantification of hydroxyproline content in the liver as a measure of total collagen.[10]

    • Gene Expression Analysis: Measurement of the expression of pro-fibrotic genes such as transforming growth factor-beta (TGF-β), alpha-smooth muscle actin (α-SMA), and collagen type I (Col1a1).

Experimental Workflow for Liver Fibrosis:

Liver_Fibrosis_Workflow Animal_Selection Rodent Selection (Rats or Mice) Fibrosis_Induction Liver Fibrosis Induction (CCl4) Animal_Selection->Fibrosis_Induction Treatment This compound Administration Fibrosis_Induction->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Serum Serum Analysis (ALT, AST) Endpoint_Analysis->Serum Histo Histopathology (Collagen Staining, Scoring) Endpoint_Analysis->Histo Hydroxy Hydroxyproline Assay Endpoint_Analysis->Hydroxy Gene Gene Expression (TGF-β, α-SMA) Endpoint_Analysis->Gene

Workflow for liver fibrosis studies.

IV. Key Signaling Pathways

Carbocisteine exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress.

A. Nrf2/HO-1 Pathway (Antioxidant Response)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.

Mechanism:

  • Under conditions of oxidative stress, Carbocisteine promotes the translocation of Nrf2 to the nucleus.

  • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

  • This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Catalase, which neutralize reactive oxygen species (ROS).[5][9]

B. NF-κB Signaling Pathway (Inflammatory Response)

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.

Mechanism:

  • Inflammatory stimuli activate the IKK complex, which phosphorylates the inhibitory protein IκBα.

  • Phosphorylated IκBα is degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus.

  • Carbocisteine has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[9][11]

  • This leads to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][9]

Signaling Pathway Diagram:

Signaling_Pathways cluster_inflammation Inflammatory Stimulus cluster_carbocisteine Carbocisteine Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, CS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Carbocisteine Carbocisteine IkBa IκBα Carbocisteine->IkBa Inhibits Degradation IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) Nucleus->Proinflammatory_Genes Induces

Carbocisteine's effect on NF-κB pathway.

References

Application Notes and Protocols: Quantification of Carbocysteine Sulfoxide Impurities in Carbocisteine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbocisteine (B549337), a mucolytic agent, is widely used in the treatment of respiratory disorders. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. One of the potential impurities in Carbocisteine is Carbocysteine sulfoxide (B87167). This document provides detailed application notes and protocols for the quantification of Carbocysteine sulfoxide and other related impurities in Carbocisteine using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established analytical techniques reported in scientific literature and patents.[1][2][3][4][5][6][7]

Carbocisteine sulfoxide can form during the synthesis or degradation of Carbocisteine. Its accurate quantification is a key aspect of quality control in the pharmaceutical industry. The primary analytical method for this purpose is reversed-phase HPLC with UV detection, which offers the necessary specificity and sensitivity.[2][3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in Carbocisteine.

Materials and Reagents
  • Carbocisteine Reference Standard and Sample

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Sodium octane (B31449) sulfonate (ion-pair reagent)

  • Trifluoroacetic acid (TFA)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

Two primary HPLC methods are presented below, offering flexibility based on available resources and specific analytical needs.

Method 1: Ion-Pair Reversed-Phase HPLC [2]

  • Chromatographic Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed solution of 15 mmol/L sodium dihydrogen phosphate and 8.0 mmol/L sodium octane sulfonate in water. The pH is adjusted to 1.6 with phosphoric acid.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 23°C.[2]

  • Detection Wavelength: 215 nm.[2]

  • Injection Volume: 20 µL.[2]

Method 2: Reversed-Phase HPLC with Acidic Modifier [4][6][7]

  • Chromatographic Column: Mixed-mode column combining hydrophobic C18 and strong cation exchange, 150 mm x 4.6 mm, 5 µm particle size.[7][8]

  • Mobile Phase: A filtered and degassed mixture of 10 mM trifluoroacetic acid in water and acetonitrile (88:12 v/v).[6]

  • Flow Rate: 1.3 mL/min.[4]

  • Column Temperature: 20°C.[4]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions

Diluent: The mobile phase is typically used as the diluent for standard and sample preparations.

Standard Solution Preparation:

  • Accurately weigh about 25 mg of Carbocisteine Reference Standard and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

  • Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solutions to the desired concentration (e.g., 0.01 mg/mL for the impurity).

Sample Solution Preparation:

  • Accurately weigh about 25 mg of the Carbocisteine sample and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.[2]

Data Presentation

The following tables summarize the quantitative data typically generated during the validation of an analytical method for this compound quantification.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (r²)≥ 0.995[6]
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL[6]
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship carbocisteine Carbocisteine (API) impurities Potential Impurities carbocisteine->impurities contains sulfoxide This compound impurities->sulfoxide other_impurities Other Related Substances impurities->other_impurities quality_control Quality Control sulfoxide->quality_control monitored by other_impurities->quality_control monitored by hplc_method HPLC Method quality_control->hplc_method utilizes safety_efficacy Drug Safety & Efficacy hplc_method->safety_efficacy ensures

Caption: Logical relationship in Carbocisteine quality control.

References

Application Notes & Protocols: Mass Spectrometry Methods for Carbocysteine Sulfoxide Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of carbocysteine (B602091) sulfoxide (B87167) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are synthesized from established methods for carbocysteine and other cysteine sulfoxide derivatives, offering a robust starting point for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Carbocysteine, a mucolytic agent, is metabolized in the body through various pathways, including oxidation to its sulfoxide derivative. Accurate and sensitive detection of carbocysteine sulfoxide is crucial for understanding its metabolic fate, assessing drug efficacy, and monitoring potential toxicological endpoints. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of this metabolite in complex biological matrices.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation method is critical for removing interferences and concentrating the analyte of interest. Protein precipitation is a common and effective method for plasma and urine samples.

Protocol: Protein Precipitation for Plasma Samples

  • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like rosiglitazone).[1] Vortex for 20-30 seconds.

  • Add 700 µL of cold methanol (B129727) to precipitate proteins.[1]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[1]

  • Carefully transfer 250 µL of the supernatant to a clean tube.

  • Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v) and transfer to an HPLC vial for analysis.[1]

Protocol: Dilution and Filtration for Urine Samples

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge the urine sample to pellet any particulate matter.

  • Dilute 10 µL of the urine supernatant with 80 µL of 5% trichloroacetic acid.[2]

  • Add 10 µL of the internal standard solution.[2]

  • Vortex the mixture and filter through a 0.20 µm syringe filter into an HPLC vial for analysis.[2]

Liquid Chromatography (LC)

Chromatographic separation is essential for resolving this compound from its parent compound, carbocysteine, and other endogenous matrix components. Reversed-phase chromatography is a commonly employed technique.

Table 1: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
Column Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm[1]Hypurity C18, 50 x 2.1 mm, 5 µm[3]
Mobile Phase A 0.5% Formic Acid in Water[1]Not specified, but likely an aqueous acidic solution
Mobile Phase B Methanol[1]Methanol[3]
Gradient Isocratic: 40% B[1]Not specified
Flow Rate 500 µL/min[1]Not specified
Injection Volume 5 µL[1]Not specified
Column Temperature 40°C[1]Not specified
Run Time 4.5 minutes[1]2.0 minutes[3]
Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3]
Ion Spray Voltage 5500 V[1]
Scan Type Multiple Reaction Monitoring (MRM)[1][3]
Carbocysteine MRM Transition 180.0 > 89.0[1]
This compound (Predicted) MRM Transition 196.0 > 102.0 / 196.0 > 88.0
Dwell Time 0.2 seconds[4]
Cone Voltage 30 V[4]
Collision Energy 10 eV[4]

Note on this compound MRM Transition: The exact MRM transition for this compound is not explicitly stated in the provided search results. The predicted transition is based on the known fragmentation patterns of similar sulfoxide-containing molecules. The precursor ion (196.0 m/z) corresponds to the protonated molecule [M+H]+ of this compound (C5H9NO5S). The product ions are predicted based on common fragmentation pathways such as the loss of the carboxyl group and cleavage adjacent to the sulfur atom. It is crucial to optimize these transitions empirically using a certified reference standard of this compound.

Data Presentation

Quantitative data from LC-MS/MS experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example Quantitative Data Summary

AnalyteSample TypeConcentration RangeLLOQAccuracy (%)Precision (%RSD)
CarbocysteineHuman Plasma0.1 - 20 µg/mL[3]0.1 µg/mL[3]>93%< 7%[3]
CarbocysteineHuman Plasma50 - 6000 ng/mL[1]50 ng/mL[1]95-105%< 15%
S-methyl-L-cysteine sulfoxideHuman PlasmaNot specified0.02 µM[2]98.28 ± 5.66%[2]< 20%[2]
S-methyl-L-cysteine sulfoxideHuman UrineNot specified0.03 µM[2]98.28 ± 5.66%[2]< 20%[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from biological samples.

experimental_workflow sample Biological Sample (Plasma or Urine) prep Sample Preparation (Protein Precipitation or Dilution) sample->prep Extraction lc LC Separation (Reversed-Phase) prep->lc Injection ms MS/MS Detection (ESI+, MRM) lc->ms Ionization data Data Analysis (Quantification) ms->data Detection

Caption: General workflow for LC-MS/MS analysis of this compound.

Metabolic Pathway of Carbocysteine

This diagram shows the metabolic conversion of carbocysteine to its sulfoxide derivative.

metabolic_pathway carbocysteine Carbocysteine sulfoxide This compound carbocysteine->sulfoxide Oxidation

Caption: Metabolic oxidation of carbocysteine to this compound.

Predicted Fragmentation of this compound

The following diagram illustrates the predicted fragmentation pattern of protonated this compound in the mass spectrometer.

fragmentation_pathway parent [this compound + H]+ m/z = 196.0 fragment1 Product Ion 1 m/z = 102.0 parent->fragment1 Loss of C4H5NO2 fragment2 Product Ion 2 m/z = 88.0 parent->fragment2 Loss of C3H3NO3S

Caption: Predicted fragmentation of protonated this compound.

References

Application Notes and Protocols: Carbocysteine Sulfoxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine (B602091), a mucolytic agent, is widely used in the management of respiratory disorders characterized by excessive mucus production. During its synthesis and storage, and as a result of metabolic processes in the body, various related substances can be formed. One of the key related substances is Carbocysteine Sulfoxide (B87167), which is a metabolite and a degradation product formed under oxidative conditions.[1][2] As a known impurity, the accurate identification and quantification of Carbocysteine Sulfoxide are critical for the quality control of Carbocysteine active pharmaceutical ingredient (API) and its finished formulations.[3] this compound is available as a reference standard, typically as a mixture of diastereomers, to support these analytical applications.[4][5][6] Beyond its role as an impurity, in vitro studies have shown that this compound possesses antioxidant and anti-inflammatory properties comparable to its parent compound, Carbocysteine.

These application notes provide detailed protocols for the use of this compound as a reference standard in analytical method development, validation, and routine quality control, as well as in in-vitro biological assays to investigate its antioxidant and anti-inflammatory effects.

Data Presentation

Table 1: Physicochemical Properties of this compound Reference Standard
PropertyValueReference
Chemical Name2-amino-3-((carboxymethyl)sulfinyl)propanoic acid
Alternate Names(S)-Carboxymethyl-L-cysteine (R/S)-Sulphoxide[4]
CAS Number5439-87-2[4]
Molecular FormulaC5H9NO5S[4]
Molecular Weight195.19 g/mol
AppearanceWhite Solid[7]
Storage2-8°C Refrigerator[7][8]
Table 2: Chromatographic Conditions for Impurity Profiling of Carbocysteine
ParameterMethod 1Method 2Reference
Chromatographic Column Zorbax SAXMixed-mode (hydrophobic C18 and strong cation exchange)[9][10]
Mobile Phase 200mM phosphate (B84403) solution at pH 4.0 and acetonitrile (B52724) (50:50 v/v)10 mM trifluoroacetic acid and 12% acetonitrile (v/v)[9][10]
Flow Rate -1.3 mL/min[3][11]
Detection Wavelength 205 nm-[9]
Detector UVCorona Charged Aerosol Detection (CAD)[9][10]
Table 3: Method Validation Data for this compound Quantification
ParameterResultReference
Linearity Range (Impurities) LOQ to 50 µg/mL[9]
Linearity (R²) >0.995 (over 0.05-0.25% or 0.10-0.60%)[10]
Limit of Quantitation (LOQ) 0.02%[12]
Limit of Detection (LOD) At least 0.03%[10]

Experimental Protocols

Protocol 1: Quantification of this compound in Carbocysteine API using HPLC-UV

This protocol describes a stability-indicating method for the determination of this compound in Carbocysteine drug substance.[9]

1. Materials and Reagents:

  • This compound Reference Standard

  • Carbocysteine API sample

  • Acetonitrile (HPLC grade)

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

  • Purified water

  • 0.5% Hydrogen Peroxide (for forced degradation, if required)

2. Chromatographic System:

  • HPLC system with a UV detector

  • Column: Zorbax SAX column

  • Mobile Phase: 200mM phosphate solution (pH 4.0) and acetonitrile (50:50 v/v)

  • Detection: 205 nm

3. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound Reference Standard and dissolve in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

4. Sample Solution Preparation:

  • Accurately weigh a suitable amount of Carbocysteine API and dissolve in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

5. Chromatographic Procedure:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound.

6. Calculation:

  • Calculate the percentage of this compound in the Carbocysteine API sample using the following formula: % this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Protocol 2: Synthesis of this compound for use as a Reference Standard

This protocol is adapted from a method for the synthesis of S-carboxymethyl-L-cysteine sulfoxide.[13]

1. Materials and Reagents:

  • S-carboxymethyl-L-cysteine (Carbocisteine)

  • Sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • 5N Hydrochloric acid (HCl)

  • Purified water

2. Synthesis Procedure:

  • Dissolve S-carboxymethyl-L-cysteine and an equimolar amount of sodium bicarbonate in water.

  • Chill the solution to 4°C.

  • Slowly add cold 30% hydrogen peroxide to the solution while stirring.

  • Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC). The reaction is typically complete after stirring for several days at 4°C.

  • Carefully precipitate the sulfoxides by adding cold 5N HCl.

  • Collect the precipitate by filtration.

3. Purification by Recrystallization:

  • Recrystallize the crude product from water at room temperature for several days to yield crystalline product. Fractional crystallization may be employed to separate diastereomers.[13]

4. Characterization:

  • Confirm the identity and purity of the synthesized this compound using appropriate analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[14][15]

Protocol 3: In-vitro Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol provides a general method for assessing the antioxidant activity of this compound.[16]

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • 96-well microplate

  • Microplate reader

2. Solution Preparation:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol at various concentrations.

3. Assay Procedure:

  • Add a fixed volume of the DPPH stock solution to each well of the microplate.

  • Add an equal volume of the this compound dilutions to the respective wells.

  • For the control, add methanol instead of the sample solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

4. Calculation:

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[16]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification RefStd This compound Reference Standard StdSol Standard Solution (Known Concentration) RefStd->StdSol Dissolve in mobile phase Sample Carbocysteine API/Formulation SampleSol Sample Solution Sample->SampleSol Dissolve in mobile phase HPLC HPLC System (e.g., Zorbax SAX column) StdSol->HPLC Inject SampleSol->HPLC Inject Chromatogram Data Acquisition (Chromatograms) HPLC->Chromatogram PeakArea Peak Area Measurement Chromatogram->PeakArea Calculation Calculate % Impurity PeakArea->Calculation

Caption: Workflow for the quantification of this compound impurity.

Signaling_Pathway cluster_stress Cellular Stress Stimuli cluster_pathways Signaling Pathways cluster_response Inflammatory Response TNFa TNF-α MAPK MAPK (ERK1/2) TNFa->MAPK NFkB NF-κB TNFa->NFkB H2O2 H₂O₂ (Oxidative Stress) H2O2->MAPK H2O2->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) MAPK->Cytokines Activation NFkB->Cytokines Activation Carbocysteine Carbocysteine & This compound Carbocysteine->MAPK Inhibition Carbocysteine->NFkB Inhibition

Caption: Inhibition of pro-inflammatory signaling pathways by Carbocysteine and its sulfoxide.

References

Application Notes & Protocols: Experimental Design for Carbocysteine Sulfoxide Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbocysteine (B602091) (S-Carboxymethyl-L-cysteine) is a mucolytic agent known to possess antioxidant properties. Its primary metabolite, S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO), is formed via sulfoxidation in the body. Understanding the antioxidant capacity of this sulfoxide metabolite is crucial for elucidating its full therapeutic potential. The antioxidant effects of carbocysteine and its derivatives are multifaceted, involving direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems.[1][2][3]

This document provides a comprehensive guide to the experimental design for evaluating the antioxidant activity of carbocysteine sulfoxide, detailing both direct chemical assays and indirect cell-based protocols. A key focus is placed on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response that can be activated by sulfoxide-containing compounds.[4][5]

Part 1: Direct Radical Scavenging Activity

Direct antioxidant activity is assessed by measuring the compound's ability to neutralize stable free radicals in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for this purpose.[6]

Protocol 1: DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which is characterized by a deep purple color and strong absorbance at approximately 517 nm.[4] Upon reduction by an antioxidant, the DPPH radical is converted to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.[4][6] The degree of discoloration is proportional to the scavenging activity of the test compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly made and stored in a light-protected container.[7]

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a stock solution (e.g., 10 mg/mL).[8]

    • Prepare a series of dilutions of the test compound from the stock solution.

    • A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of the various dilutions of this compound, positive control, or solvent (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [(A_control - A_sample) / A_control] * 100[8]

    • Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, should be determined by plotting the % RSA against the concentration of this compound.

Data Presentation: Radical Scavenging Activity
CompoundAssaySolventIC50 Value (Concentration Units)Positive Control (e.g., Ascorbic Acid) IC50
This compoundDPPHDMSOExperimental ResultExperimental Result
Carbocysteine (Parent)DPPHWaterExperimental ResultExperimental Result

Part 2: Indirect (Cell-Based) Antioxidant Assays

Cell-based assays are essential to determine if a compound can mitigate oxidative stress within a biological system. This can occur by reducing intracellular ROS levels or by upregulating the activity of endogenous antioxidant enzymes.

Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[9]

Methodology:

  • Cell Culture:

    • Seed human lung epithelial cells (e.g., A549 or BEAS-2B) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a short duration (e.g., 30-60 minutes).[9]

  • Staining and Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes in the dark.[9]

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 3: Antioxidant Enzyme Activity Assays

Principle: this compound may enhance the cell's natural antioxidant defenses. The activities of key antioxidant enzymes—Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx)—can be measured in cell lysates after treatment.[10]

Methodology:

  • Sample Preparation:

    • Culture and treat cells with this compound as described above.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100).[11]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[11]

    • Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA or Bradford assay for normalization.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with the radicals to produce a colored product (e.g., WST-1).[12][13]

    • SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction.

    • The percentage of inhibition is proportional to the SOD activity. The absorbance is typically read around 450 nm.[12]

  • Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[14]

    • One common method involves the reaction of catalase with methanol in the presence of H₂O₂, which produces formaldehyde (B43269). The formaldehyde is then measured spectrophotometrically with a chromogen like Purpald.[14]

    • Alternatively, the direct decrease in H₂O₂ absorbance can be measured at 240 nm.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • This is a coupled enzyme assay. GPx reduces an organic peroxide while oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG).[15]

    • Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH.[16]

    • The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is directly proportional to the GPx activity.[16][17]

Data Presentation: Cellular Antioxidant Effects
TreatmentIntracellular ROS (% of Stressed Control)SOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Vehicle Control100%Experimental ResultExperimental ResultExperimental Result
This compoundExperimental ResultExperimental ResultExperimental ResultExperimental Result
Positive Control (e.g., NAC)Experimental ResultExperimental ResultExperimental ResultExperimental Result

Part 3: Mechanistic Insights & Experimental Workflow

The Keap1-Nrf2 Antioxidant Response Pathway

A primary mechanism for indirect antioxidant activity is the activation of the Keap1-Nrf2 pathway.[18] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] When exposed to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2.[18] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective proteins, including SOD, CAT, GPx, and other detoxification enzymes.[10][18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 sequesters & targets for degradation Antioxidant Carbocysteine Sulfoxide Antioxidant->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates ARE ARE Nrf2_n->ARE binds Transcription Transcription ARE->Transcription Genes Antioxidant Genes (SOD, CAT, GPx, etc.) Antioxidant_Response Enhanced Antioxidant Response Genes->Antioxidant_Response Protein Synthesis Transcription->Genes

Caption: Keap1-Nrf2 signaling pathway activation by an antioxidant.

Overall Experimental Workflow

A logical progression from broad screening assays to specific mechanistic studies is recommended. This workflow ensures a thorough characterization of the antioxidant properties of this compound.

Experimental_Workflow cluster_direct Direct Antioxidant Activity cluster_indirect Indirect (Cell-Based) Antioxidant Activity cluster_mechanistic Mechanistic Studies start Start: This compound dpph DPPH Radical Scavenging Assay start->dpph ros Intracellular ROS Measurement dpph->ros Proceed if active enzyme Antioxidant Enzyme Activity (SOD, CAT, GPx) ros->enzyme nrf2 Nrf2 Nuclear Translocation (e.g., Western Blot, IF) enzyme->nrf2 Investigate mechanism gene ARE-Gene Expression (e.g., qPCR) nrf2->gene end Conclusion: Antioxidant Profile gene->end

Caption: Logical workflow for antioxidant assessment.

References

Application Notes and Protocols: Assessing Carbocysteine Sulfoxide's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbocysteine, a mucolytic agent, and its primary metabolite, Carbocysteine sulfoxide (B87167), have been observed to exert various effects beyond mucoregulation, including anti-inflammatory and antioxidant activities. These effects are intrinsically linked to the modulation of gene expression. Understanding the impact of Carbocysteine sulfoxide on cellular signaling pathways and subsequent gene expression is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

These application notes provide detailed protocols for assessing the effects of this compound on gene expression, focusing on key signaling pathways implicated in inflammation and oxidative stress. The protocols cover cell culture and treatment, RNA extraction, gene expression analysis via Real-Time RT-PCR, and protein-level analysis through Western blotting and luciferase reporter assays.

Key Signaling Pathways Modulated by Carbocysteine

Carbocysteine and its sulfoxide metabolite have been shown to influence several key signaling pathways that regulate gene expression.[1][2] These include:

  • NF-κB Signaling Pathway: A critical regulator of inflammation. Carbocysteine has been found to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[1][3]

  • Nrf2 Antioxidant Response Pathway: This pathway governs the expression of antioxidant and detoxification enzymes. Carbocysteine and its analogs can activate the Nrf2 pathway, enhancing the cellular defense against oxidative stress.[2][4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. Carbocysteine has been shown to inhibit the ERK1/2 MAPK signaling pathway.[1]

  • TGF-β Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) pathway is involved in cell growth, differentiation, and apoptosis. S-allylmercaptocysteine (SAMC), a related organosulfur compound, has been shown to activate this pathway.[5][6]

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

  • Human lung adenocarcinoma cell line (e.g., A549) or other appropriate cell line

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or Carbocysteine as a precursor)

  • Vehicle control (e.g., sterile water or DMSO, final concentration <0.1%)

  • Stimulus (e.g., TNF-α, lipopolysaccharide (LPS), or hydrogen peroxide)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well, 12-well, or 96-well)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for adherence.

  • Pre-treatment (Optional): For experiments investigating the protective effects of this compound, replace the culture medium with fresh medium containing the desired concentrations of this compound and incubate for a specified period (e.g., 24 hours).[3]

  • Stimulation: After pre-treatment (or directly for co-treatment experiments), add the stimulus (e.g., TNF-α at 10 ng/mL) to the culture medium and incubate for the desired time (e.g., 30 minutes for signaling pathway activation, 24 hours for cytokine expression).[3]

  • Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed with either RNA extraction or protein lysis, depending on the downstream application.

RNA Extraction and cDNA Synthesis

This protocol describes the isolation of total RNA and its reverse transcription into complementary DNA (cDNA).

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • cDNA synthesis kit

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent to each well of a 6-well plate and lyse the cells by repetitive pipetting.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet and resuspend it in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

Real-Time RT-PCR for Gene Expression Analysis

This protocol details the quantification of gene expression using real-time reverse transcription-polymerase chain reaction (RT-PCR).

Materials:

  • cDNA template

  • SYBR Green or TaqMan master mix

  • Gene-specific forward and reverse primers

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare the real-time PCR reaction mixture by combining the cDNA template, SYBR Green/TaqMan master mix, and gene-specific primers in a PCR plate.

  • PCR Amplification: Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).

Western Blot for Protein Expression and Pathway Activation

This protocol is for analyzing the protein levels and the phosphorylation status of key signaling proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Luciferase Reporter Assay for Nrf2 Pathway Activation

This protocol is for quantifying the activation of the Nrf2 antioxidant response pathway.

Materials:

  • ARE-luciferase reporter vector

  • Control vector (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter vector and a control vector using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound and/or a stimulus as described in Protocol 1.

  • Cell Lysis and Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold induction of Nrf2 activity is calculated relative to the vehicle-treated control.

Data Presentation

Table 1: Effect of Carbocysteine on Pro-inflammatory Gene Expression in TNF-α-stimulated A549 cells
GeneTreatmentRelative mRNA Expression (Fold Change vs. Control)
IL-6 Control1.0
TNF-α (10 ng/mL)15.2
TNF-α + Carbocysteine (100 µM)8.5
TNF-α + Carbocysteine (1000 µM)4.1
IL-8 Control1.0
TNF-α (10 ng/mL)25.8
TNF-α + Carbocysteine (100 µM)12.3
TNF-α + Carbocysteine (1000 µM)6.7
Data are representative and should be generated through the described RT-PCR protocol.
Table 2: Effect of this compound on Nrf2-ARE Luciferase Reporter Activity
TreatmentRelative Luciferase Activity (Fold Induction vs. Vehicle)
Vehicle1.0
This compound (10 µM)2.5
This compound (50 µM)4.8
This compound (100 µM)7.2
Positive Control (e.g., Sulforaphane)10.5
Data are representative and should be generated through the described luciferase reporter assay protocol.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_gene_expression Gene Expression Analysis cluster_protein_expression Protein Expression Analysis cell_seeding Seed Cells treatment Treat with this compound +/- Stimulus cell_seeding->treatment rna_extraction RNA Extraction treatment->rna_extraction Gene Expression protein_lysis Protein Lysis treatment->protein_lysis Protein Expression cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis western_blot Western Blot protein_lysis->western_blot luciferase_assay Luciferase Assay protein_lysis->luciferase_assay rt_pcr Real-Time RT-PCR cdna_synthesis->rt_pcr

Caption: Experimental workflow for assessing this compound's effect on gene expression.

nfkb_pathway tnfa TNF-α ikb_kinase IKK Complex tnfa->ikb_kinase Activates carbocysteine Carbocysteine Sulfoxide carbocysteine->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_kinase->nfkb Allows release ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Promotes

Caption: this compound's inhibition of the NF-κB signaling pathway.

nrf2_pathway oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 Inactivates carbocysteine Carbocysteine Sulfoxide carbocysteine->keap1 Modulates nrf2 Nrf2 keap1->nrf2 proteasome Proteasomal Degradation nrf2->proteasome Targets for nucleus Nucleus nrf2->nucleus Translocates are ARE nucleus->are Binds to gene_expression Antioxidant Gene Expression are->gene_expression Promotes

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Carbocysteine Sulfoxide Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbocysteine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and analysis of Carbocysteine sulfoxide (B87167) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Carbocysteine in solution?

A1: The two main degradation products of S-carboxymethyl-L-cysteine (Carbocysteine) in solution are S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Carbocysteine sulfoxide) and 5-oxo-thiomorpholine-3-carboxylic acid (Carbocysteine lactam)[1].

Q2: What factors contribute to the degradation of Carbocysteine into its sulfoxide and lactam forms?

A2: Several factors can induce the degradation of Carbocysteine:

  • Oxidizing Conditions: The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), readily promotes the formation of this compound[1].

  • Thermal Stress: Elevated temperatures, particularly between 60°C and 80°C, can lead to the formation of Carbocysteine lactam[1].

  • pH: The pH of the solution plays a critical role. For instance, thermal degradation to the lactam has been observed in the pH range of 5.0-7.0[1]. Formulations containing sodium metabisulfite (B1197395) at a lower pH of 5.0 have shown greater degradation.

  • Excipients: Certain excipients can influence stability. For example, the presence of antioxidants like sodium metabisulfite and chelating agents like disodium (B8443419) EDTA can affect the degradation profile.

Q3: I am observing the appearance of unexpected peaks in my chromatogram when analyzing Carbocysteine solutions. What could they be?

A3: Unexpected peaks are likely degradation products. The most common are the diastereomers of this compound and Carbocysteine lactam. Depending on the synthetic route and storage conditions of your Carbocysteine starting material, you might also see impurities such as cystine and N,S-dicarboxymethylcysteine.

Q4: How can I minimize the degradation of Carbocysteine in my experimental solutions?

A4: To minimize degradation, consider the following precautions:

  • Temperature Control: Prepare and store solutions at controlled, cool temperatures (e.g., 2-8°C)[2]. Avoid exposing solutions to high temperatures.

  • pH Management: Maintain the pH of your solution within a range that minimizes degradation. For some formulations, a pH between 6.5 and 7.25 has been found to provide optimal stability.

  • Avoid Oxidizing Agents: Protect your solutions from sources of oxidation. Use high-purity solvents and consider working under an inert atmosphere (e.g., nitrogen) if your application is highly sensitive to oxidation.

  • Fresh Preparation: Whenever possible, prepare Carbocysteine solutions fresh before use.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor peak shape (tailing or fronting) for Carbocysteine or its degradation products.

  • Possible Cause 1: Secondary interactions with the stationary phase. These polar, amino acid-like compounds can interact with residual silanols on silica-based columns.

    • Solution:

      • Adjust the mobile phase pH to suppress the ionization of the analytes or silanols.

      • Increase the ionic strength of the mobile phase by adding a salt (e.g., potassium phosphate).

      • Consider using a column with a different stationary phase, such as a mixed-mode column (hydrophobic and ion-exchange) or a HILIC column, which are well-suited for polar analytes[3].

      • Use a high-purity silica (B1680970) column with end-capping to minimize silanol (B1196071) interactions.

  • Possible Cause 2: Inappropriate sample solvent.

    • Solution: Dissolve and inject your sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion.

Issue: Drifting retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important for ion-exchange and HILIC methods.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure accurate composition. If using a gradient, check the pump's proportioning valves for proper function.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Experimental Workflow Troubleshooting

Below is a troubleshooting workflow for investigating unexpected degradation of this compound.

G cluster_0 Problem Identification cluster_1 Investigation of Experimental Conditions cluster_2 Analytical Method Verification cluster_3 Resolution start Unexpected degradation of this compound observed cond Review solution pH, temperature, and light exposure start->cond oxid Check for potential oxidizing agents (e.g., peroxides in solvents) start->oxid excip Evaluate the role of excipients (if any) start->excip hplc Verify HPLC method parameters (column, mobile phase, detector) cond->hplc oxid->hplc excip->hplc standard Run a fresh standard of this compound hplc->standard adjust Adjust experimental conditions based on findings standard->adjust If standard is stable optimize Optimize HPLC method for better separation and quantification standard->optimize If standard also degrades consult Consult literature for similar degradation profiles adjust->consult optimize->consult

Caption: Troubleshooting workflow for this compound degradation.

Data Presentation

Table 1: Influence of pH and Temperature on Carbocysteine Degradation in Syrup Formulation

FactorLevel 1Level 2Level 3Outcome
pH 5.06.58.0Formulations at pH 5.0 with sodium metabisulfite showed the greatest degradation.
Temperature 40°C50°C60°CIncreased temperature generally leads to a higher rate of degradation.
Antioxidant Sodium Metabisulfite (0.1%)--Interaction with pH was significant.
Chelating Agent Disodium EDTA--Interaction with metabisulfite was significant.

Note: This table summarizes qualitative findings from a forced degradation study. Quantitative rates were not provided in the source material.

Experimental Protocols

Protocol 1: Forced Degradation Study of Carbocysteine

This protocol is based on methodologies used to induce and identify the primary degradation products of Carbocysteine.

1. Objective: To generate Carbocysteine degradation products (sulfoxide and lactam) for analytical method development and validation.

2. Materials:

  • Carbocysteine reference standard

  • High-purity water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.5% or 3%)

  • Phosphate (B84403) buffer

  • HPLC system with UV or CAD detector

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Carbocysteine in high-purity water at a suitable concentration (e.g., 1 mg/mL).

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add HCl to achieve a pH of 1-2 and NaOH to achieve a pH of 12-13.

    • Heat the solutions at a specified temperature (e.g., 60°C or 80°C) for a defined period.

    • Neutralize the solutions before analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with H₂O₂ solution (e.g., 0.5%) at room temperature.

    • Monitor the reaction over time until a significant amount of degradation is observed.

  • Thermal Degradation:

    • Adjust the pH of an aliquot of the stock solution to a desired range (e.g., 5.0-7.0) using a phosphate buffer.

    • Heat the solution at elevated temperatures (e.g., 60°C and 80°C) for a specified duration.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (see Protocol 2) to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Carbocysteine and Its Degradation Products

This protocol describes an example of an HPLC method capable of separating Carbocysteine from its sulfoxide and lactam degradation products.

1. HPLC System and Conditions:

  • Column: Zorbax SAX (or a suitable alternative like a mixed-mode C18/SCX column)[1].

  • Mobile Phase: 200mM phosphate solution at pH 4.0 and acetonitrile (B52724) (50:50 v/v)[1].

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm[1].

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) or other experimental solutions with the mobile phase to a concentration within the linear range of the method.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Analysis and Data Interpretation:

  • Inject the prepared samples and standards of Carbocysteine, this compound, and Carbocysteine lactam (if available).

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the amount of each compound using a calibration curve.

Visualizations

Carbocysteine Degradation Pathways

G Carbocysteine Carbocysteine (S-carboxymethyl-L-cysteine) Sulfoxide This compound (S-carboxymethyl-L-cysteine-(R/S)-sulphoxide) Carbocysteine->Sulfoxide Oxidation (e.g., H₂O₂) Lactam Carbocysteine Lactam (5-oxo-thiomorpholine-3-carboxylic acid) Carbocysteine->Lactam Thermal Stress (60-80°C) pH 5.0-7.0

Caption: Primary degradation pathways of Carbocysteine in solution.

Metabolic Pathway of Carbocysteine

G Carbocysteine Carbocysteine Acetylation Acetylated Metabolites Carbocysteine->Acetylation Decarboxylation Decarboxylated Metabolites Carbocysteine->Decarboxylation Sulfoxidation This compound Carbocysteine->Sulfoxidation Inactive Inactive Metabolites Acetylation->Inactive Decarboxylation->Inactive Sulfoxidation->Inactive Enzyme1 Cysteine Dioxygenase Enzyme1->Sulfoxidation Enzyme2 Phenylalanine 4-hydroxylase Enzyme2->Sulfoxidation

Caption: Metabolic pathways of Carbocysteine in the human body[].

Nrf2 Signaling Pathway Activation by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Sulfoxide This compound Sulfoxide->Keap1_Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Transcription of Antioxidant Genes ARE->Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Carbocysteine Sulfoxide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Carbocysteine (B602091) and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the separation of Carbocysteine sulfoxide (B87167) diastereomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am not getting baseline separation between the two Carbocysteine sulfoxide diastereomer peaks. How can I improve the resolution?

A1: Poor resolution between the sulfoxide diastereomers (Sulfoxide A and Sulfoxide B) is a common challenge. Here are the primary steps to improve their separation, focusing on the established mixed-mode chromatography method.

  • Optimize Acetonitrile (B52724) Concentration: The percentage of the organic modifier is a critical factor. While a mobile phase of 18% acetonitrile is effective for the overall impurity profile, slight adjustments can significantly impact the resolution of the closely eluting diastereomers.[1]

    • Decrease Acetonitrile: Try reducing the acetonitrile concentration in small increments (e.g., from 18% to 16% or 15%). Lowering the organic content will generally increase retention times and may enhance the differential interaction with the stationary phase, improving resolution.

    • Evaluate the Trade-off: Be aware that decreasing acetonitrile may increase run time and affect the separation of other impurities. You must find a balance that provides adequate resolution for the diastereomers without compromising the overall chromatogram.[1]

  • Adjust TFA Concentration: Trifluoroacetic acid (TFA) acts as an ion-pairing agent and influences peak shape and retention.[1][2]

    • Fine-tune TFA: While 10 mM is a good starting point, altering the concentration (e.g., to 5 mM or 15 mM) can modify the selectivity between the diastereomers.[1] This should be done systematically to observe the effect on resolution.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency and improve the resolution of closely eluting peaks. However, this will also lead to longer analysis times.

  • Consider Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak efficiency and may enhance selectivity. Conversely, sometimes lowering the temperature can increase resolution for diastereomeric separations.[3] Experiment within the column's stable temperature range.

Q2: The peaks for the sulfoxide diastereomers are showing significant tailing. What are the common causes and solutions?

A2: Peak tailing for these polar, ionizable compounds can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.

  • Check Mobile Phase pH: Carbocysteine and its sulfoxides are amino acids, meaning their charge state is pH-dependent.[4] The low pH provided by TFA is intended to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support and ensure consistent protonation of the analytes.[5]

    • Ensure Proper TFA Concentration: An insufficient concentration of TFA may not adequately control the ionic interactions, leading to tailing. Verify that the mobile phase was prepared correctly.[1]

    • Alternative Acidic Additives: In some cases, a different acid modifier like formic acid might offer better peak shape, although this would require re-validation of the method.[6]

  • Column Contamination or Degradation: The column's performance can degrade over time.

    • Silanol Activity: Active silanol groups on the stationary phase can cause strong, undesirable interactions with the basic amine group on the analytes.[7] Using a well-endcapped, high-purity silica column is essential. If the column is old, its bonded phase may be compromised.

    • Contaminant Buildup: Accumulation of matrix components at the column inlet can distort peak shape.[7] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.

  • Sample Overload: Injecting too much sample can lead to peak tailing and fronting.[7] Try diluting your sample and reinjecting to see if the peak shape improves.

Q3: My retention times are shifting between injections. What should I check?

A3: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase or hardware.

  • Column Equilibration: Mixed-mode columns, which have both reversed-phase and ion-exchange properties, can require longer equilibration times than standard C18 columns. Ensure the column is equilibrated with the mobile phase for at least 20-30 column volumes before starting the analysis.[8]

  • Mobile Phase Preparation:

    • Inconsistent Composition: If preparing the mobile phase manually, ensure the proportions of acetonitrile, water, and TFA are accurate and consistent for each batch.[9]

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.[10]

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Fluctuations in ambient temperature can cause retention time drift.[11]

  • Pump Performance: Check for leaks in the pump or flow path. Inconsistent flow delivery will directly impact retention times.[8]

Q4: I am considering an alternative method. Can a chiral stationary phase (CSP) be used to separate the this compound diastereomers?

A4: Yes, using a chiral stationary phase is an excellent alternative approach for separating diastereomers, including sulfoxides.[12][13] Since carbocysteine already has a chiral center (L-cysteine derivative), the formation of the sulfoxide creates a second chiral center at the sulfur atom, resulting in a pair of diastereomers.

  • Principle: Chiral columns are designed to differentiate between stereoisomers. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based (e.g., teicoplanin) CSPs are particularly effective for separating chiral sulfoxides.[3][12][14]

  • Advantages: CSPs can offer very high selectivity for stereoisomers, often achieving baseline resolution where achiral columns fail.[15]

  • Method Development: Separation on a CSP is highly dependent on the mobile phase. Normal phase (e.g., Hexane/Ethanol), reversed-phase (e.g., Acetonitrile/Water), and polar organic modes can be effective.[12][16] A screening approach with different CSPs and mobile phases is often necessary to find the optimal conditions. See the protocol section below for a suggested starting method.

Data Presentation

The following tables summarize key quantitative data from a validated mixed-mode HPLC method for carbocisteine (B549337) and its impurities.

Table 1: Chromatographic Parameters for Carbocysteine and Related Impurities Method based on a SIELC Primesep® 100 (250 x 4.6 mm, 5 µm) column with a mobile phase of 18/82 acetonitrile/ultrapure water (v/v) + 10 mM TFA.[1]

Compound NameRetention Time (RT) (min)
Carbocisteine lactam3.04
Carbocisteine sulfoxide A 3.43
Carbocisteine sulfoxide B 3.64
N,S-dicarboxymethylcysteine3.95
Carbocisteine5.43
Tyrosine10.91
Cystine13.07

Table 2: Illustrative Effect of Acetonitrile on Diastereomer Resolution This table provides an illustrative example of how changing the organic modifier concentration can affect the resolution (Rs) between this compound A and B. Actual values may vary based on the specific system and column condition.

Acetonitrile (%)Retention Time (Sulfoxide A)Retention Time (Sulfoxide B)Resolution (Rs)Observation
20%3.1 min3.2 min< 1.0Poor separation, peaks merge.
18%3.4 min3.6 min~ 1.5Good baseline separation.[1]
16%3.9 min4.2 min> 1.8Improved separation, longer run time.
14%4.5 min4.9 min> 2.0Excellent separation, may be unnecessary.

Experimental Protocols

Protocol 1: Mixed-Mode HPLC Method for Impurity Profiling

This method is effective for the simultaneous separation of carbocisteine, its sulfoxide diastereomers, and other related impurities.[1]

1. Chromatographic Conditions:

  • HPLC System: A standard UHPLC or HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: SIELC Primesep® 100 (Strong Cation Exchange/Reversed-Phase), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 18% Acetonitrile, 82% Ultrapure Water, with 10 mM Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detector: Charged Aerosol Detector (CAD), Evaporation Temperature 50°C.

2. Mobile Phase Preparation:

  • Prepare a 0.1 M TFA stock solution by adding 5.70 g of TFA to ~300 mL of deionized water and bringing the final volume to 500 mL.

  • In a 1000 mL volumetric flask, combine 180 mL of HPLC-grade acetonitrile and 100 mL of the 0.1 M TFA solution.

  • Bring the flask to volume with deionized water.

  • Filter and degas the final mobile phase before use.

3. Sample Preparation:

  • Accurately weigh 50 mg of the carbocisteine sample and transfer it to a 10.0 mL volumetric flask.

  • Add 300 µL of concentrated ammonia (B1221849) solution to aid dissolution.

  • Dilute to volume with deionized water and mix thoroughly.

  • Set the autosampler temperature to 8°C to ensure sample stability. All sample solutions should be freshly prepared.[1]

Protocol 2: Chiral HPLC Method Development Guideline

This protocol provides a starting point for developing a chiral separation method for the sulfoxide diastereomers, based on methods proven effective for similar compounds.[3][14]

1. Initial Screening Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Start with a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H (Amylose or Cellulose derivatives), 250 x 4.6 mm, 5 µm. These have broad applicability for sulfoxides.[13]

  • Mobile Phase Systems for Screening:

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Reversed Phase (RP): Acetonitrile / Water (50:50, v/v).

    • Polar Organic (PO): 100% Methanol or 100% Acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength (e.g., 210-240 nm).

2. Optimization Strategy:

  • Perform initial injections using the screening conditions above to identify which column and mobile phase system shows the most promise (any separation or peak broadening is a good sign).

  • If separation is observed in Normal Phase , adjust the ratio of Hexane/IPA. Increasing the IPA percentage will decrease retention. Small amounts of an acidic or basic additive (like TFA or Diethylamine) can dramatically alter selectivity.

  • If separation is observed in Reversed Phase , systematically vary the ratio of Acetonitrile to water. The effect of water content in acetonitrile mobile phases can be complex, sometimes improving and sometimes worsening separation.[16][17]

  • Once a suitable mobile phase is found, optimize the flow rate and temperature to achieve baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Diastereomer Resolution start Poor Resolution (Rs < 1.5) between Sulfoxide Diastereomers check_acn Step 1: Adjust Acetonitrile % (e.g., decrease from 18% to 16%) start->check_acn check_tfa Step 2: Adjust TFA Conc. (e.g., vary between 5-15 mM) check_acn->check_tfa No/Insufficient Improvement success Resolution Achieved (Rs >= 1.5) check_acn->success Sufficient Improvement check_flow Step 3: Reduce Flow Rate (e.g., from 1.0 to 0.8 mL/min) check_tfa->check_flow No/Insufficient Improvement check_tfa->success Sufficient Improvement check_col Step 4: Check Column Health (Flush, replace guard, or replace column) check_flow->check_col No/Insufficient Improvement check_flow->success Sufficient Improvement check_col->success Sufficient Improvement fail Consider Alternative Method (e.g., Chiral HPLC) check_col->fail No/Insufficient Improvement

Caption: Troubleshooting workflow for poor diastereomer resolution.

G Experimental Workflow for Mixed-Mode HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (18% ACN / 82% H2O / 10mM TFA) prep_sample 2. Prepare Sample (50mg in 10mL H2O + NH3) equilibrate 3. Equilibrate Column (Primesep 100, 30°C) inject 4. Inject Sample (5 µL) equilibrate->inject run 5. Isocratic Elution (1.0 mL/min) inject->run detect 6. Detect with CAD run->detect analyze 7. Analyze Chromatogram (Check RT and Resolution) detect->analyze

Caption: Workflow for the mixed-mode HPLC analysis of carbocisteine.

References

Technical Support Center: Carbocysteine Sulfoxide Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbocysteine (B602091) Sulfoxide (B87167) Analytical Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of carbocysteine sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques used for the quantification of this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for bioanalytical applications due to its higher sensitivity and selectivity, especially for complex matrices like plasma and urine.[1][2][3]

Q2: What are the potential sources of interference in this compound assays?

A2: Interference can arise from several sources:

  • Endogenous matrix components: In biological samples like plasma and urine, co-eluting endogenous substances can cause ion suppression or enhancement in LC-MS/MS analysis.[4]

  • Degradation products of carbocysteine: Carbocysteine can degrade under certain conditions to form impurities that may interfere with the analysis. The primary degradation products are carbocysteine lactam and this compound itself (formed from the oxidation of carbocysteine).[5][6]

  • Synthesis impurities: Impurities from the manufacturing process of carbocysteine, such as L-cysteine and L-tyrosine, can also be present and potentially interfere with the assay.

  • Sample preparation artifacts: Contaminants from solvents, collection tubes, or reagents used during sample preparation can introduce interfering peaks.

Q3: How can I minimize matrix effects in my LC-MS/MS bioanalytical assay for this compound?

A3: Minimizing matrix effects is crucial for accurate quantification in biological samples. Here are some effective strategies:

  • Effective sample preparation: Use techniques like protein precipitation or solid-phase extraction (SPE) to remove a significant portion of the matrix components before analysis.[3][7]

  • Chromatographic separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram, with a tailing factor significantly greater or less than 1.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Stationary Phase For basic compounds, interactions with residual silanol (B1196071) groups on the silica-based column can cause peak tailing. Try adjusting the mobile phase pH to be at least 2 units away from the pKa of this compound. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. Alternatively, use a column with better end-capping.
Column Overload The concentration of the sample injected is too high, leading to peak distortion. Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility The solvent in which the sample is dissolved is stronger than the mobile phase, causing peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants on the column frit or a void in the packing material can lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Inaccurate or Irreproducible Results

Symptoms:

  • High variability between replicate injections.

  • Poor accuracy and precision in quality control samples.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components are affecting the ionization of this compound in the mass spectrometer. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[7] The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
Analyte Instability This compound may be degrading in the sample or on the autosampler. A study on the stability of carbocysteine showed that its degradation product, this compound, is generated under oxidative conditions.[6] Ensure samples are stored at appropriate temperatures (e.g., 2-8°C in the autosampler) and analyze them within their stability window.[8] Prepare samples freshly when possible.[8]
Inconsistent Sample Preparation Variability in the sample preparation process can lead to inconsistent results. Ensure that all steps of the sample preparation protocol are performed consistently for all samples, standards, and quality controls.
Pipetting Errors Inaccurate pipetting can lead to significant errors in quantification. Calibrate and verify the accuracy of all pipettes used in the assay.
Issue 3: Ghost Peaks or Carryover

Symptoms:

  • Unexpected peaks appearing in blank injections.

  • The peak from a high concentration sample is observed in a subsequent blank or low concentration sample.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Contaminated Mobile Phase or System Impurities in the mobile phase solvents or buffers can accumulate on the column and elute as ghost peaks, especially in gradient methods. Use high-purity solvents and freshly prepared mobile phases. Flush the entire LC system, including the injector and tubing, with a strong solvent.
Injector Carryover The analyte from a previous injection is adsorbed onto the injector needle or valve and is introduced into the next injection. Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration.
Late Eluting Compounds A compound from a previous injection has a very long retention time and is eluting in a subsequent run. Increase the run time or add a high-organic wash step at the end of the gradient to elute any strongly retained compounds.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated analytical methods for carbocysteine and its related substances, including this compound.

Table 1: HPLC Method Parameters for Carbocysteine and Impurities

ParameterCarbocysteineThis compoundCarbocysteine Lactam
Linearity Range 0.4 - 0.6 mg/mLLOQ - 50 µg/mLLOQ - 50 µg/mL
Correlation Coefficient (R²) > 0.9982> 0.99> 0.99
Limit of Quantitation (LOQ) -0.94 µg/mL0.70 µg/mL
Data adapted from a stability-indicating HPLC method.[6]

Table 2: LC-MS/MS Method Parameters for Carbocysteine in Human Plasma

ParameterValue
Linearity Range 0.1 - 20 µg/mL
Lower Limit of Quantitation (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 7%
Inter-day Precision (%CV) < 7%
Recovery 60.89%
Data from a validated bioanalytical LC-MS/MS method.[2][7]

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma for LC-MS/MS Analysis of Carbocysteine

This protocol is based on a protein precipitation method.[3]

Materials:

  • Human plasma samples

  • Methanol (B129727) (HPLC grade)

  • Internal standard solution (e.g., stable isotope-labeled carbocysteine)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 700 µL of cold methanol to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Carbocysteine from Human Plasma

This protocol provides a cleaner extract compared to protein precipitation.[7]

Materials:

  • Human plasma samples

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Internal standard solution

  • Methanol (HPLC grade)

  • Ammonia (B1221849) solution

  • Formic acid

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 200 µL of plasma with 50 µL of internal standard and 200 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry_down Evaporation supernatant->dry_down reconstitution Reconstitution dry_down->reconstitution injection Injection reconstitution->injection hplc HPLC Separation injection->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for bioanalysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Analytical Issue (e.g., Poor Peak Shape) cause1 Secondary Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Solvent Mismatch start->cause3 cause4 Column Degradation start->cause4 solution1 Adjust Mobile Phase pH cause1->solution1 solution2 Dilute Sample / Reduce Injection Volume cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3 solution4 Flush or Replace Column cause4->solution4

Caption: Troubleshooting logic for peak shape issues.

matrix_effects_pathway cluster_sample Biological Sample cluster_source Ion Source (MS) cluster_detector Detector analyte This compound ionization Ionization Process analyte->ionization Analyte Ions matrix Endogenous Components matrix->ionization Matrix Ions signal Detector Signal ionization->signal Ion Suppression/ Enhancement

Caption: Mechanism of matrix effects in LC-MS/MS.

References

"addressing poor solubility of Carbocysteine sulfoxide in buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Carbocysteine (B602091) Sulfoxide (B87167) in buffer systems.

Troubleshooting Guide

Issue: Carbocysteine Sulfoxide is not dissolving in my aqueous buffer.

This is a common challenge due to the inherent low water solubility of this compound. Follow this systematic approach to address the issue.

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Workflow start Start: Undissolved This compound ph_modification Step 1: pH Adjustment start->ph_modification cosolvent Step 2: Co-solvent Addition ph_modification->cosolvent If still insoluble success Success: Dissolved ph_modification->success If dissolved temperature Step 3: Temperature Increase cosolvent->temperature If still insoluble cosolvent->success If dissolved sonication Step 4: Sonication temperature->sonication If still insoluble temperature->success If dissolved sonication->success If dissolved fail Further Assistance Required sonication->fail If still insoluble

Caption: A stepwise guide to addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: How does pH affect the solubility of this compound?

The predicted pKa of this compound is approximately 1.84.[1] This low pKa is associated with its carboxylic acid functional groups.

  • Below pKa (pH < 1.84): The molecule will be largely in its neutral, protonated form, which is expected to have lower aqueous solubility.

  • Above pKa (pH > 1.84): The carboxylic acid groups will be deprotonated, forming a carboxylate salt. This anionic form is generally more soluble in aqueous solutions.

Therefore, adjusting the pH of your buffer to be well above 1.84 is a primary strategy to enhance solubility.

Q3: What are the recommended starting conditions for dissolving this compound?

Based on its chemical properties, a logical starting point would be:

  • Buffer Selection: A buffer with a pH significantly above the pKa of 1.84. Phosphate (B84403) or borate (B1201080) buffers in the pH range of 7-9 are reasonable choices.

  • Initial Concentration: Start with a low concentration and gradually increase it.

  • Temperature: Perform initial attempts at room temperature.

Q4: Can I use co-solvents to improve solubility?

Yes, using a co-solvent is a common and effective strategy.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a powerful and frequently used co-solvent for poorly soluble compounds. Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) 400 are also viable options.[2]

  • Important Considerations:

    • Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and increase if necessary.

    • Be aware that co-solvents can affect downstream experiments. For instance, high concentrations of DMSO can be toxic to cells and may interfere with certain assays.[2] It is crucial to determine the tolerance of your specific experimental system to the chosen co-solvent.

Q5: Is it safe to heat the solution to aid dissolution?

Heating the solution can increase the solubility of this compound.[1] However, it is important to consider the thermal stability of the compound. While the melting point is in the range of 151-154°C, prolonged exposure to high temperatures in solution could potentially lead to degradation. Gentle warming (e.g., to 37-50°C) is a reasonable approach. Always monitor for any signs of degradation, such as a change in color.

Q6: I've tried adjusting the pH and adding a co-solvent, but I still see particulates. What else can I do?

If insolubility persists, consider the following:

  • Sonication: Using a sonication bath can help to break down aggregates and enhance dissolution.

  • Particle Size Reduction: While more complex, techniques like micronization can significantly improve dissolution rates by increasing the surface area of the solid material.[2] This is generally considered during the formulation development stage.

  • Filtration: After attempting to dissolve the compound, you can filter the solution through a 0.22 µm filter to remove any remaining undissolved material. This will provide a saturated solution at that specific condition, and the concentration can then be determined analytically.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol allows for the systematic evaluation of this compound solubility at different pH values.

Workflow for pH-Dependent Solubility Testing

pH_Solubility_Workflow prep_buffers 1. Prepare Buffers (e.g., pH 3, 5, 7, 9) add_compound 2. Add Excess Carbocysteine Sulfoxide to each buffer prep_buffers->add_compound equilibrate 3. Equilibrate (e.g., 24h at RT with stirring) add_compound->equilibrate centrifuge 4. Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter Supernatant (0.22 µm filter) supernatant->filter analyze 7. Quantify Concentration (e.g., HPLC-UV) filter->analyze data_analysis 8. Plot Solubility vs. pH analyze->data_analysis

Caption: Protocol for determining pH-dependent solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., citrate (B86180) buffer for pH 3 and 5, phosphate buffer for pH 7 and 9).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure there is visible undissolved solid.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Recording: Record the solubility at each pH.

Data Presentation: pH-Dependent Solubility of this compound

Buffer SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Citrate3.025Record DataCalculate
Citrate5.025Record DataCalculate
Phosphate7.025Record DataCalculate
Borate9.025Record DataCalculate
Protocol 2: Co-solvent Solubility Enhancement

This protocol details how to assess the impact of a co-solvent on the solubility of this compound.

Methodology:

  • Buffer Selection: Choose a buffer in which the compound has low but measurable solubility (determined from Protocol 1).

  • Co-solvent Preparation: Prepare a series of solutions with increasing concentrations of a co-solvent (e.g., DMSO) in the chosen buffer (e.g., 0%, 2%, 5%, 10%, 20% v/v).

  • Equilibration and Analysis: Follow steps 2-8 from Protocol 1 for each co-solvent concentration.

Data Presentation: Effect of DMSO on this compound Solubility in Phosphate Buffer (pH 7.0)

DMSO Concentration (% v/v)Temperature (°C)Solubility (mg/mL)Molar Solubility (M)Fold Increase
025Record DataCalculate1.0
225Record DataCalculateCalculate
525Record DataCalculateCalculate
1025Record DataCalculateCalculate
2025Record DataCalculateCalculate
Protocol 3: General Procedure for Preparing a Stock Solution

This protocol provides a practical approach for preparing a stock solution for experimental use.

Decision Tree for Stock Solution Preparation

Stock_Solution_Preparation start Start: Weigh Carbocysteine Sulfoxide add_cosolvent 1. Add minimal volume of co-solvent (e.g., DMSO) to wet the solid start->add_cosolvent vortex 2. Vortex to form a slurry add_cosolvent->vortex add_buffer 3. Add buffer dropwise while vortexing vortex->add_buffer observe 4. Observe for dissolution add_buffer->observe dissolved Solution is clear observe->dissolved Yes not_dissolved Precipitate remains observe->not_dissolved No gentle_warmth 5a. Apply gentle warmth (37-50°C) not_dissolved->gentle_warmth sonicate 5b. Sonicate for 5-10 min gentle_warmth->sonicate final_check 6. Check for dissolution sonicate->final_check final_dissolved Solution is clear final_check->final_dissolved Yes filter_solution 7. Filter to remove undissolved solid final_check->filter_solution No

Caption: A practical guide for preparing stock solutions.

Methodology:

  • Weigh the desired amount of this compound into a sterile conical tube.

  • Add a small volume of a suitable co-solvent (e.g., DMSO) to just wet the powder.

  • Vortex the mixture to create a slurry.

  • Gradually add the desired buffer to the slurry while continuously vortexing.

  • If the compound does not fully dissolve, try gentle warming (up to 50°C) or sonication for 5-10 minutes.

  • Once dissolved, bring the solution to the final volume with the buffer.

  • If any precipitate remains, filter the solution through a 0.22 µm filter. Note that this will result in a saturated stock solution, and the final concentration should be confirmed analytically.

References

Technical Support Center: Carbocysteine Sulfoxide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Carbocysteine sulfoxide (B87167).

Section 1: Synthesis of Carbocysteine Sulfoxide - Troubleshooting Guide

This section addresses common challenges encountered during the oxidation of Carbocysteine to this compound.

Question: My Carbocysteine to this compound conversion is incomplete. How can I improve the reaction yield?

Answer:

Incomplete conversion is a common issue. Here are several factors to consider and troubleshoot:

  • Oxidant Stoichiometry: Ensure the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to Carbocysteine is optimal. An insufficient amount of oxidant will lead to an incomplete reaction. Start with a 1:1 molar ratio and consider a slight excess if the reaction remains incomplete.

  • Reaction Temperature: The oxidation of Carbocysteine is typically carried out at low temperatures (e.g., 4°C) to control the reaction rate and minimize side products.[1] If the reaction is too slow, a slight, carefully controlled increase in temperature may be necessary. However, be cautious as higher temperatures can promote over-oxidation.

  • Reaction Time: The reaction may require a significant amount of time to reach completion, sometimes up to several days.[1] It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • pH of the Reaction Mixture: The pH of the solution can influence the rate and selectivity of the oxidation. The reaction is often performed under basic conditions, for example, by dissolving Carbocysteine in a sodium bicarbonate solution before adding the oxidant.[1][2] Ensure the pH is maintained within the optimal range for the chosen oxidant.

  • Choice of Oxidant: While hydrogen peroxide is commonly used, other oxidizing agents can be employed. The choice of oxidant can significantly impact the reaction's efficiency and selectivity.

Question: I am observing the formation of a significant amount of sulfone impurity. How can I prevent over-oxidation?

Answer:

Over-oxidation to the corresponding sulfone is a critical challenge in this compound synthesis.[1] Here are key strategies to minimize its formation:

  • Control of Oxidant Addition: Add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise and slowly to the reaction mixture, which should be kept at a low temperature (e.g., in an ice bath).[2] This helps to control the local concentration of the oxidant and dissipate the heat generated during the exothermic reaction, thereby reducing the likelihood of over-oxidation.

  • Temperature Control: Maintain a consistently low reaction temperature (e.g., 4°C) throughout the addition of the oxidant and for the duration of the reaction.[1][2]

  • Stoichiometry of the Oxidant: Use a carefully calculated amount of the oxidizing agent. A large excess of the oxidant will significantly increase the formation of the sulfone by-product.

  • Reaction Monitoring: Closely monitor the reaction progress. As soon as the starting material (Carbocysteine) is consumed, the reaction should be quenched to prevent further oxidation of the desired sulfoxide product.

  • Quenching the Reaction: Once the reaction is complete, any excess oxidant should be destroyed. For instance, catalytic amounts of manganese dioxide (MnO₂) can be used to decompose excess hydrogen peroxide.[2]

Question: The synthesis results in a mixture of diastereomers. Can I control the diastereomeric ratio?

Answer:

The oxidation of the sulfur atom in Carbocysteine creates a new chiral center, leading to the formation of two diastereomers. Non-enzymatic mild oxidation, for example with hydrogen peroxide, typically results in a nearly 1:1 mixture of the diastereomers.[1] Achieving diastereoselectivity in this type of oxidation is challenging and often requires the use of chiral oxidizing agents or catalysts, which can be a complex and expensive approach. For most applications, the diastereomeric mixture is synthesized and then the individual diastereomers are separated during the purification step.

Section 2: Purification of this compound - Troubleshooting Guide

This section provides guidance on overcoming common hurdles in the purification of this compound.

Question: I am having difficulty separating this compound from the unreacted Carbocysteine.

Answer:

Separating the sulfoxide from the starting material can be challenging due to their similar structures. Here are some approaches:

  • Optimize Reaction Conversion: The most effective strategy is to drive the synthesis reaction to completion to minimize the amount of residual Carbocysteine.

  • Fractional Crystallization: This is a common method for purifying this compound and separating it from impurities. The solubility of Carbocysteine and its sulfoxide may differ in various solvent systems. Experiment with different solvents and temperatures to find conditions where the sulfoxide preferentially crystallizes, leaving the unreacted Carbocysteine in the mother liquor.

  • Chromatography: While not ideal for large-scale purification, column chromatography (e.g., ion-exchange chromatography) can be an effective method for separating the sulfoxide from the starting material on a smaller scale.[1]

Question: How can I effectively separate the diastereomers of this compound?

Answer:

Fractional crystallization is the most commonly reported method for separating the diastereomers of this compound.[1]

  • Solvent Selection: The choice of solvent is critical. Water is often used for the recrystallization of these polar compounds.[1] You may need to screen various aqueous-organic solvent mixtures to find the optimal system that provides good differential solubility for the two diastereomers.

  • Temperature Control: The crystallization temperature plays a crucial role. One reported method involves recrystallization from water at room temperature for several days, followed by an additional fractional crystallization at a higher temperature (45°C).[1] Careful control and optimization of the temperature profile during crystallization and cooling are essential.

  • Seeding: If you have a small amount of a pure diastereomer, you can use it as a seed crystal to induce the crystallization of that specific diastereomer from the mixture.

  • Iterative Crystallizations: Achieving high diastereomeric purity may require multiple rounds of fractional crystallization.[1] The filtrates from one crystallization, enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization steps.

Question: My crystallized this compound has low purity. What are the likely causes and solutions?

Answer:

Low purity after crystallization can be due to several factors:

  • Incomplete Removal of Impurities: If the initial reaction mixture contains a high level of impurities, they may co-crystallize with the product. Ensure the crude product is as clean as possible before attempting the final crystallization.

  • Ineffective Washing: The crystallized product must be washed with a suitable solvent to remove residual mother liquor containing impurities. The wash solvent should be one in which the desired product has low solubility. Cold solvents are often used to minimize product loss.

  • Trapped Solvent: The crystals may trap solvent molecules within their lattice. Ensure the product is thoroughly dried under appropriate conditions (e.g., in a vacuum oven at a suitable temperature) to remove any residual solvent.

Section 3: Analytical Methods - Troubleshooting Guide

This section focuses on troubleshooting common issues encountered during the analysis of this compound, particularly by HPLC.

Question: I am observing poor resolution between the this compound diastereomers in my HPLC analysis.

Answer:

Achieving good resolution of diastereomers can be challenging. Here are some troubleshooting tips:

  • Column Selection: The choice of the stationary phase is critical. A mixed-mode column combining hydrophobic (C18) and strong cation exchange functionalities has been shown to be effective for separating Carbocysteine and its impurities, including the sulfoxide diastereomers.[3]

  • Mobile Phase Composition: The composition of the mobile phase, including the organic modifier content and the type and concentration of any additives (e.g., trifluoroacetic acid - TFA), significantly impacts the separation. Small adjustments to the acetonitrile (B52724) or methanol (B129727) concentration, or the TFA concentration, can have a profound effect on the resolution of the diastereomers.[3]

  • Temperature: Column temperature can affect the selectivity of the separation. Operating the column at a controlled, slightly elevated temperature may improve peak shape and resolution.

  • Flow Rate: Optimizing the flow rate can improve separation efficiency. A lower flow rate generally leads to better resolution, but at the cost of longer analysis times.

Question: I am experiencing peak tailing for my this compound peaks.

Answer:

Peak tailing is a common issue in HPLC, especially for polar and ionizable compounds.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For acidic compounds like this compound, using a mobile phase with a low pH (e.g., using TFA) can suppress the ionization of the carboxylic acid groups and reduce peak tailing.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can cause secondary interactions with polar analytes, leading to peak tailing. Using a highly end-capped column or adding a competing base (like triethylamine) to the mobile phase can help to mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a smaller volume or a more dilute sample.

  • Column Contamination: Contamination of the column with strongly retained compounds can affect peak shape. Flushing the column with a strong solvent or replacing the column may be necessary.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

Q2: What is the expected purity of this compound after synthesis and purification?

A2: The purity of the final product is highly dependent on the effectiveness of the purification method. After successful fractional crystallization, it is possible to obtain highly pure diastereomers.[1] Analytical methods like HPLC-CAD are used to assess the purity, and for pharmaceutical applications, purity levels are expected to be very high (often >99%).

Q3: What are the common impurities in this compound?

A3: Common impurities can include:

  • Unreacted starting material: Carbocysteine

  • Over-oxidation product: Carbocysteine sulfone[1]

  • Other synthesis-related impurities: These can include by-products from the synthesis of the starting Carbocysteine, such as chloroacetic acid and cysteine.[4]

  • Degradation products: Under certain conditions, other degradation products may form.

Q4: How can I monitor the progress of the this compound synthesis?

A4: The reaction progress can be monitored by various chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting material (Carbocysteine) and the appearance of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material, product, and any by-products. An amino acid analyzer has also been used to monitor the reaction.[1]

Section 5: Data Presentation

Table 1: HPLC-CAD Method Parameters for Impurity Profiling of Carbocisteine (B549337) and its Related Substances (including Sulfoxide)

ParameterValueReference
Column Mixed-mode with hydrophobic and strong cation exchange functionalities[3]
Mobile Phase Acetonitrile/ultrapure water (v/v) + 10 mM TFA[3]
Detection Charged Aerosol Detection (CAD)[3]
Key Application Separation of carbocisteine and its possible impurities, including sulfoxide diastereomers.[3]

Section 6: Experimental Protocols

Protocol 1: Synthesis of S-(2-Carboxyethyl)-l-Cysteine Sulfoxides (An illustrative protocol analogous to this compound synthesis) [1]

  • Dissolution: Dissolve 0.1 mole of S-(2-carboxyethyl)-l-cysteine (19.3 g) in 67 mL of water containing 8.4 g (0.1 mole) of NaHCO₃.

  • Cooling: Chill the solution to 4°C in an ice bath.

  • Oxidant Addition: Slowly add 20 mL of cold 30% hydrogen peroxide to the chilled solution.

  • Reaction: Stir the reaction mixture for 3 days at 4°C.

  • Monitoring: Monitor the progression of the reaction chromatographically using an amino acid analyzer until the reaction is complete. The formation of two diastereomers in a 1:1 ratio is expected.

  • Precipitation: Carefully add 20 mL of cold 5N HCl to precipitate the sulfoxides.

  • Recrystallization: Recrystallize the precipitate from water at room temperature for 3 days to yield the crystalline product.

Protocol 2: Fractional Crystallization for Diastereomer Separation (Illustrative) [1]

  • Initial Crystallization: The initial recrystallization from water may yield a product enriched in one of the diastereomers (e.g., a 9:1 ratio).

  • Second Crystallization: Perform an additional fractional crystallization of the enriched product from water at a different temperature (e.g., 45°C for 18 hours) to isolate one of the pure diastereomers.

  • Isolation of the Second Diastereomer: The filtrates from the crystallizations, which are enriched in the more soluble diastereomer, can be concentrated and subjected to further rounds of crystallization to isolate the second diastereomer.

Section 7: Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Carbocysteine Carbocysteine Reaction_Mixture Reaction Mixture (Carbocysteine, NaHCO3, H2O) Carbocysteine->Reaction_Mixture Dissolve Oxidation Oxidation (Add H2O2 at 4°C) Reaction_Mixture->Oxidation Crude_Product Crude Product (Sulfoxide Diastereomers) Oxidation->Crude_Product Precipitation Precipitation (add HCl) Crude_Product->Precipitation Fractional_Crystallization Fractional Crystallization Precipitation->Fractional_Crystallization Diastereomer_1 Pure Diastereomer 1 Fractional_Crystallization->Diastereomer_1 Diastereomer_2 Pure Diastereomer 2 Fractional_Crystallization->Diastereomer_2

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_solutions Potential Solutions Incomplete_Reaction Incomplete Reaction? Adjust_Stoichiometry Adjust Oxidant Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Optimize_Temp_Time Optimize Temp/Time Incomplete_Reaction->Optimize_Temp_Time Over_Oxidation Over-oxidation? Control_Oxidant_Addition Control Oxidant Addition Over_Oxidation->Control_Oxidant_Addition Maintain_Low_Temp Maintain Low Temp Over_Oxidation->Maintain_Low_Temp Quench_Reaction Quench Reaction Over_Oxidation->Quench_Reaction

Caption: Troubleshooting Logic for Synthesis Issues.

References

"minimizing Carbocysteine sulfoxide formation during Carbocisteine analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of Carbocysteine sulfoxide (B87167) during the analysis of Carbocisteine.

Frequently Asked Questions (FAQs)

Q1: What is Carbocysteine sulfoxide and why is its formation a concern during analysis?

A1: this compound is the primary oxidation product of Carbocisteine. Its formation is a concern during analysis because it can lead to an underestimation of the true concentration of Carbocisteine in a sample and an overestimation of its degradation. This is particularly critical in stability studies and pharmacokinetic analyses where accurate quantification of the parent drug is essential.

Q2: What are the main factors that promote the formation of this compound?

A2: The main factors that promote the oxidation of Carbocisteine to its sulfoxide are:

  • Presence of Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, is a primary cause of sulfoxide formation.[1][2]

  • pH of the Solution: The stability of Carbocisteine is pH-dependent. One study on Carbocisteine syrups showed that formulations with sodium metabisulfite (B1197395) at pH 5.0 exhibited the greatest degradation.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of Carbocisteine.[1]

  • Presence of Metal Ions: Although not explicitly detailed in the provided search results, metal ions can catalyze oxidation reactions. The use of chelating agents like EDTA has been investigated in formulation studies, suggesting a potential role for metal ions in degradation.[1]

Q3: How can I prevent the formation of this compound during sample preparation and storage?

A3: To minimize sulfoxide formation, consider the following precautions:

  • Use of Antioxidants: The addition of antioxidants to your sample solutions can be effective. Sodium metabisulfite has been studied, though its effectiveness can be pH-dependent.[1]

  • pH Control: Maintain the pH of your sample solutions in a range that minimizes degradation. While one study indicated greater degradation at pH 5.0 in the presence of metabisulfite, further optimization for your specific sample matrix is recommended.[1]

  • Temperature Control: Keep samples at low temperatures (e.g., 2-8°C or frozen) during storage and processing to slow down the rate of oxidation.[3] For long-term storage of plasma samples, temperatures of -70±15°C have been used.[4]

  • Use of Freshly Prepared Solutions: Whenever possible, prepare sample solutions fresh before analysis to minimize the time for degradation to occur.[3]

  • Degassed Solvents: Using degassed solvents for sample preparation and as the mobile phase can help to remove dissolved oxygen, a potential oxidant.

  • Light Protection: While some studies suggest Carbocisteine is stable in the presence of light, it is good practice to protect samples from light to prevent photo-oxidation, especially during long-term storage.

Troubleshooting Guides

Issue 1: High levels of this compound detected in freshly prepared samples.
Possible Cause Troubleshooting Step
Oxidizing contaminants in reagents or solvents. Use high-purity (e.g., HPLC grade) solvents and freshly prepared reagents. Consider filtering solvents before use.
Presence of dissolved oxygen in the sample diluent. Degas the sample diluent by sonication or sparging with an inert gas (e.g., nitrogen or helium) before use.
Inappropriate pH of the sample diluent. Adjust the pH of the sample diluent. Based on available data, avoiding acidic conditions (e.g., pH 5.0) in the presence of certain antioxidants may be beneficial.[1]
Contamination with metal ions. Add a chelating agent such as disodium (B8443419) EDTA (e.g., 0.1%) to the sample diluent to sequester metal ions that may catalyze oxidation.[1]
Issue 2: Increasing levels of this compound observed during sample analysis sequence.
Possible Cause Troubleshooting Step
Sample instability in the autosampler. Set the autosampler temperature to a lower value (e.g., 8°C) to maintain sample stability during the analytical run.[3]
Oxidation occurring in the mobile phase. Prepare fresh mobile phase daily and keep it degassed.
Prolonged exposure to room temperature. Minimize the time samples are kept at room temperature before and during analysis.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis to Minimize Oxidation

This protocol is a general guideline and may need to be adapted for specific sample matrices.

Materials:

  • Carbocisteine sample

  • High-purity water (18.2 MΩ∙cm)

  • Acetonitrile (B52724) (HPLC grade)

  • Disodium EDTA (optional)

  • Sodium metabisulfite (optional)

  • Ammonia (B1221849) solution (for solubility enhancement if needed)[3]

  • pH meter and adjustment solutions (e.g., dilute formic acid or ammonium (B1175870) hydroxide)

Procedure:

  • Solvent Preparation:

    • Prepare the sample diluent. A common diluent is a mixture of water and an organic solvent like acetonitrile.[5]

    • To minimize oxidation, degas the diluent by sonicating for 15-20 minutes or by sparging with helium or nitrogen for 5-10 minutes.

    • If using antioxidants or chelating agents, dissolve the appropriate amount (e.g., 0.1% sodium metabisulfite or 0.1% disodium EDTA) in the aqueous component of the diluent before mixing with the organic solvent.[1]

  • Sample Dissolution:

    • Accurately weigh the Carbocisteine sample and dissolve it in the prepared diluent.

    • If solubility is an issue, a small amount of ammonia solution can be added.[3]

    • Work quickly to minimize exposure to atmospheric oxygen.

  • pH Adjustment:

    • Measure the pH of the sample solution. If necessary, adjust the pH to a neutral or slightly basic range, as acidic conditions may promote degradation in some cases.[1]

  • Storage:

    • If not for immediate analysis, store the sample solutions in tightly capped vials at low temperatures (2-8°C for short-term storage, or frozen for longer-term).[3] Protect from light.

Protocol 2: HPLC-UV Method for the Analysis of Carbocisteine and this compound

This method is based on a mixed-mode chromatography approach.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Mixed-mode column with strong cation exchange and reversed-phase functionalities (e.g., SIELC Primesep 100).[3]

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase Isocratic elution with a mixture of acetonitrile and 10 mM trifluoroacetic acid (TFA) in water (e.g., 18:82 v/v).[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm[5]
Injection Volume 10 µL

| Autosampler Temperature | 8°C[3] |

Mobile Phase Preparation:

  • Prepare a 0.1 M TFA solution by adding 5.70 g of TFA to approximately 300 mL of high-purity water, then bring the volume to 500 mL.

  • In a 1000 mL volumetric flask, combine 180 mL of acetonitrile and 100 mL of the 0.1 M TFA solution.

  • Bring the flask to volume with high-purity water.[3]

  • Degas the mobile phase before use.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • The two diastereomers of this compound may appear as separate peaks. The total amount of sulfoxide is determined by summing the areas of these peaks.[3]

Data Summary

Table 1: Factors Influencing Carbocisteine Stability in Syrup Formulations
FactorConditionObservation
pH and Antioxidant pH 5.0 with sodium metabisulfiteShowed the greatest degradation of Carbocisteine.[1]
Chelating Agent and Antioxidant Sodium metabisulfite without EDTANot effective in preventing Carbocisteine degradation.[1]
Thermal Stress 50°C and 75% Relative HumidityCaused a decrease in Carbocisteine content.[1]
Oxidative Stress 3% Hydrogen PeroxideInduced degradation of Carbocisteine.[1]

Visualizations

Carbocisteine_Oxidation Carbocisteine Carbocisteine Sulfoxide This compound Carbocisteine->Sulfoxide Oxidation (e.g., H₂O₂, O₂)

Caption: Oxidation pathway of Carbocisteine to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Degassed Diluent (+/- Antioxidant/EDTA) Sample->Dissolve pH_Adjust Adjust pH (if necessary) Dissolve->pH_Adjust Store Store at Low Temperature (2-8°C or Frozen) pH_Adjust->Store Inject Inject into HPLC Store->Inject Transfer to Autosampler (8°C) Separate Chromatographic Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: Recommended workflow for Carbocisteine analysis.

References

"resolving co-elution issues in Carbocysteine sulfoxide chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of Carbocysteine and its related substance, Carbocysteine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution when analyzing Carbocysteine and Carbocysteine sulfoxide?

A1: Co-elution issues in Carbocysteine analysis can arise from several factors:

  • Presence of Diastereomers: this compound has a chiral center at the sulfur atom, leading to the formation of two diastereomers (often designated as A and B or I and II). These diastereomers have very similar physicochemical properties and can be difficult to separate.[1][2]

  • Method Suitability: The chosen chromatographic method, including the stationary phase (column) and mobile phase, may not have sufficient selectivity to resolve Carbocysteine, its sulfoxide diastereomers, and other related impurities like Carbocysteine lactam, tyrosine, and cystine.[1][2][3]

  • Sample Matrix Effects: The composition of the sample can sometimes alter the retention behavior and elution order of impurities.[1]

  • Inadequate Method Optimization: Parameters such as mobile phase organic modifier content, pH, and buffer concentration may not be optimized for the specific separation challenge.

Q2: My this compound peak is broad and not well-resolved. What should I do?

A2: A broad, poorly resolved peak for this compound could indicate the co-elution of its two diastereomers. To improve the resolution, you can try the following:

  • Optimize the Mobile Phase: Increasing the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase can improve the separation of the diastereomers. For instance, increasing acetonitrile (B52724) content from 12% to 18% has been shown to resolve the sulfoxide diastereomers effectively.[1][2]

  • Adjust the Mobile Phase Additive: The concentration of additives like trifluoroacetic acid (TFA) is crucial for the retention and peak shape of polar impurities. Ensure the TFA concentration is optimized; 10 mM TFA has been used successfully.[1][2]

  • Consider a Different Stationary Phase: A mixed-mode column with both hydrophobic and strong cation exchange functionalities (e.g., SIELC Primesep 100) can provide the necessary selectivity for separating these polar compounds.[1][2] Anion-exchange chromatography can also be a viable alternative.[4][5]

Q3: I am observing peak fronting or tailing for my this compound peak. What are the possible causes and solutions?

A3: Peak asymmetry, such as fronting or tailing, can be caused by a variety of issues:

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the column's stationary phase, or by a blocked column frit.[6]

    • Solution: Ensure the mobile phase pH is appropriately buffered, at least two pH units away from the analyte's pKa. Using a guard column can help protect the analytical column from strongly retained contaminants. If the column is contaminated, reverse flushing (if permitted by the manufacturer) may help.

  • Peak Fronting: This can occur due to sample overload (injecting too high a concentration or volume), or if the sample solvent is stronger than the mobile phase.[7][8]

    • Solution: Try diluting your sample or reducing the injection volume. Whenever possible, dissolve your sample in the initial mobile phase.[7]

Q4: How can I prevent the formation of this compound during sample preparation and analysis?

A4: this compound is an oxidation product of Carbocysteine.[4][5] To minimize its formation:

  • Use Freshly Prepared Solutions: Prepare sample solutions fresh daily to minimize degradation.[1][2]

  • Control Storage Conditions: If solutions must be stored, keep them at refrigerated temperatures (2°C to 8°C).[1][2] Setting the autosampler temperature to 8°C can also help maintain sample integrity over multiple injections.[1][2]

  • Avoid Oxidizing Conditions: Protect samples from excessive exposure to air and light. Use high-purity solvents and reagents to avoid introducing oxidative contaminants.

Troubleshooting Guides

Issue 1: Co-elution of this compound Diastereomers

This guide provides a systematic approach to resolving the two diastereomeric peaks of this compound.

Troubleshooting Workflow:

start Start: Co-elution of Sulfoxide Diastereomers step1 Increase Acetonitrile Content in Mobile Phase (e.g., from 12% to 18%) start->step1 step2 Check Resolution step1->step2 step3 Adjust TFA Concentration (Crucial for late-eluting impurities) step2->step3 Resolution < 1.5 end_resolved Issue Resolved step2->end_resolved Resolution > 1.5 step4 Evaluate Peak Shape and Retention step3->step4 step5 Consider Alternative Stationary Phase (e.g., Anion-Exchange) step4->step5 Unacceptable step4->end_resolved Acceptable end_unresolved Further Method Development Required step5->end_unresolved

Caption: Troubleshooting workflow for resolving this compound diastereomers.

Issue 2: General Peak Shape Problems (Tailing and Fronting)

This guide addresses common peak shape distortions that can affect quantification and resolution.

Logical Relationship Diagram:

problem Poor Peak Shape tailing Peak Tailing (Tailing Factor > 1.2) problem->tailing fronting Peak Fronting (Tailing Factor < 0.8) problem->fronting cause_tailing1 Blocked Frit/ Column Contamination tailing->cause_tailing1 cause_tailing2 Secondary Interactions (e.g., with silanols) tailing->cause_tailing2 cause_fronting1 Sample Overload (Mass or Volume) fronting->cause_fronting1 cause_fronting2 Sample Solvent Stronger than Mobile Phase fronting->cause_fronting2 solution_tailing1 Reverse flush column (if allowed) cause_tailing1->solution_tailing1 solution_tailing2 Use Guard Column cause_tailing1->solution_tailing2 solution_tailing3 Adjust Mobile Phase pH cause_tailing2->solution_tailing3 solution_fronting1 Dilute Sample or Reduce Injection Volume cause_fronting1->solution_fronting1 solution_fronting2 Dissolve Sample in Mobile Phase cause_fronting2->solution_fronting2

Caption: Causes and solutions for common HPLC peak shape problems.

Quantitative Data Summary

The following tables summarize key performance parameters from a validated HPLC-CAD method for Carbocysteine and its impurities.[1]

Table 1: Method Linearity

CompoundR² (Coefficient of Determination)
Carbocysteine lactam0.9983
This compound0.9973
N,S-dicarboxymethyl cysteine0.9990
Tyrosine0.9990
Cystine0.9995

Table 2: Accuracy (Recovery %)

Compound0.05% Spiked Level0.15% Spiked Level0.25% Spiked Level
Carbocysteine lactam108.6100.899.8
This compound107.5100.6100.2
N,S-dicarboxymethyl cysteine107.9100.9100.3
Tyrosine109.9101.5100.2
Cystine104.999.199.4

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Carbocysteine

This protocol is adapted from a validated method for the separation of Carbocysteine and its related substances, including this compound diastereomers.[1][2]

1. Mobile Phase Preparation:

  • Prepare a 0.1 M Trifluoroacetic acid (TFA) solution by adding 5.70 g of TFA to approximately 300 mL of deionized water, and then dilute to 500 mL.

  • In a 1000 mL volumetric flask, combine 180 mL of HPLC-grade acetonitrile and 100 mL of the 0.1 M TFA solution.

  • Bring the flask to volume with deionized water. The final mobile phase composition is 18/82 acetonitrile/water (v/v) containing 10 mM TFA.

2. Sample and Standard Preparation:

  • Carbocysteine Sample Solution: Accurately weigh 50 mg of Carbocysteine and transfer to a 10.0 mL volumetric flask. Add 300 µL of concentrated ammonia (B1221849) solution and dilute to volume with water.

  • Impurity Stock Solutions (e.g., this compound): Accurately weigh 2.5 mg of the impurity standard and dilute to 10.0 mL with water to achieve a concentration of 0.25 mg/mL.

  • Note on Solubility: For impurities with poor water solubility like cystine, the addition of 3% concentrated ammonia solution to the stock solution may be necessary to aid dissolution.[1][2] All sample solutions should be freshly prepared.

3. Chromatographic Conditions:

ParameterValue
Column SIELC Primesep 100 (or equivalent mixed-mode SCX-RP)
Mobile Phase 18% Acetonitrile, 82% Water, 10 mM TFA
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or UV at 210 nm
Run Time ~20 minutes
Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol is a general guideline for inducing the formation of this compound for method development and validation.[4][5]

1. Sample Preparation:

  • Prepare an aqueous solution of Carbocysteine (e.g., 1 mg/mL).

2. Stress Condition:

  • Add 0.5% hydrogen peroxide (H₂O₂) solution to the Carbocysteine solution.

  • Allow the reaction to proceed at room temperature for a specified period (e.g., 24 hours), protected from light.

3. Analysis:

  • After the stress period, quench any remaining H₂O₂ if necessary (e.g., with a small amount of sodium metabisulfite (B1197395) solution, ensuring it doesn't interfere with chromatography).

  • Dilute the stressed sample with the mobile phase to an appropriate concentration.

  • Analyze the sample using the HPLC method described in Protocol 1 to confirm the formation and separation of the this compound peak(s).

References

Validation & Comparative

Carbocysteine vs. Carbocysteine Sulfoxide: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of the mucolytic agent Carbocysteine (S-carboxymethyl-L-cysteine, CMC) and its primary metabolite, Carbocysteine Sulfoxide (B87167) (S-carboxymethyl-L-cysteine sulfoxide, CMCO). This analysis is based on available experimental data to inform research and development in therapeutic applications where antioxidant activity is a key consideration.

Executive Summary

Carbocysteine is a widely used mucoregulatory drug that also possesses antioxidant and anti-inflammatory properties.[1][2] Its antioxidant activity is considered a significant contributor to its therapeutic effects.[2] Upon administration, Carbocysteine is metabolized to Carbocysteine Sulfoxide. While some literature suggests that the sulfoxide metabolite is inactive, direct comparative studies indicate that this compound retains, at least in part, the antioxidant potential of its parent compound.[3][4][5][6] This guide synthesizes the available evidence to provide a comparative overview of their antioxidant capabilities.

Data Presentation: Comparative Antioxidant Performance

Table 1: Comparison of Antioxidant Effects of Carbocysteine (CMC) and this compound (CMCO)

ParameterCarbocysteine (CMC)This compound (CMCO)Key Findings & Citations
DNA Protection from Oxidative Damage ProtectiveProtective, with comparable activity to CMCBoth CMC and CMCO epimers effectively protected model DNA from copper-mediated hydroxyl free radical damage, exhibiting similar antioxidant activities in this chemical model.[4]
Cellular Protection against H₂O₂-induced Stress More effective than CMCOProtective, but less effective than CMCIn cell-based models, CMC demonstrated better performance in protecting cells from hydrogen peroxide-induced stress compared to CMCO.[4]
Cellular Protection against Cigarette Smoke Extract (CSE)-induced Stress More effective than CMCOProtective, but less effective than CMCCMC was found to be more effective than CMCO in protecting cells from stress induced by cigarette smoke extract.[4]
Modulation of Nrf2 Signaling Pathway Activates Nrf2Can inhibit Nrf2 activation under certain stimuliCMC activates the Nrf2 pathway, a key regulator of cellular antioxidant responses. In contrast, CMCO was found to inhibit Nrf2 activation in A549 cells treated with CSE or TNF-α.[4][7]
Modulation of NF-κB Signaling Pathway Can enhance TNF-α-induced NF-κB activationLess prone to enhancing TNF-α-induced NF-κB activationIn some instances, CMC enhanced the activation of the pro-inflammatory NF-κB pathway in TNF-α-treated cells, a response that was less pronounced with CMCO.[4]

Experimental Protocols

Detailed methodologies for the key comparative experiments are summarized below.

DNA Oxidative Degradation Assay

This assay evaluates the ability of a compound to protect DNA from damage induced by reactive oxygen species (ROS).

  • Materials: Double-stranded DNA (dsDNA), copper (II) chloride (CuCl₂), ascorbate (B8700270), hydrogen peroxide (H₂O₂), Carbocysteine (CMC), and this compound (CMCO).

  • Procedure:

    • A reaction mixture is prepared containing dsDNA, CuCl₂, and ascorbate in a suitable buffer.

    • CMC or CMCO is added to the mixture at the desired concentration.

    • The reaction is initiated by the addition of H₂O₂ to generate hydroxyl radicals via a Fenton-like reaction.

    • The mixture is incubated for a specific period at a controlled temperature.

    • The extent of DNA degradation is analyzed using agarose (B213101) gel electrophoresis. The intensity of the DNA band is quantified to determine the protective effect of the tested compounds.[4]

Cellular Oxidative Stress Models

These experiments assess the cytoprotective effects of the compounds against stressors in cultured human cell lines (e.g., alveolar A549 and bronchial BEAS-2B epithelial cells).

  • Cell Culture: Human alveolar (A549) or bronchial epithelial (BEAS-2B) cells are cultured under standard conditions.

  • Treatment:

    • Cells are pre-treated with various concentrations of CMC or CMCO for a specified duration.

    • Oxidative stress is induced by exposing the cells to stressors such as hydrogen peroxide (H₂O₂) or cigarette smoke extract (CSE).

  • Assessment of Cellular Response:

    • Cell Viability: Assessed using methods like the MTT assay.

    • Signaling Pathway Activation: The activation of specific transcription factors (e.g., Nrf2, NF-κB) is measured using reporter gene assays (e.g., luciferase reporters) or by quantifying the nuclear translocation of these factors via immunofluorescence or Western blotting of nuclear extracts.[4]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of Carbocysteine and its sulfoxide are mediated through their influence on key cellular signaling pathways that regulate oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂, CSE) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Carbocysteine Carbocysteine Carbocysteine->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome constitutive degradation Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLM) ARE->Antioxidant_Genes activates transcription

Carbocysteine-mediated activation of the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB releases NF-κB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Proteasome Proteasomal Degradation IkB->Proteasome degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Carbocysteine Carbocysteine Carbocysteine->IKK potential for enhancement of TNF-α activation CMCO Carbocysteine Sulfoxide CMCO->IKK less enhancement Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-8) NFkB_nuc->Inflammatory_Genes activates transcription

Modulation of the NF-κB inflammatory pathway.

Experimental Workflow

The general workflow for comparing the antioxidant capacity of Carbocysteine and its sulfoxide metabolite is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis and Interpretation Compound_Prep Prepare Carbocysteine (CMC) and this compound (CMCO) Solutions In_Vitro_Assay In Vitro Chemical Assays (e.g., DNA Degradation) Compound_Prep->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Oxidative Stress Models) Compound_Prep->Cell_Based_Assay Assay_Prep Prepare Assay Reagents (e.g., DNA, Cells, Stressors) Assay_Prep->In_Vitro_Assay Assay_Prep->Cell_Based_Assay Data_Quant Quantify Results (e.g., Gel Densitometry, Reporter Activity) In_Vitro_Assay->Data_Quant Cell_Based_Assay->Data_Quant Pathway_Analysis Analyze Effects on Signaling Pathways (Nrf2, NF-κB) Cell_Based_Assay->Pathway_Analysis Comparison Compare Efficacy of CMC vs. CMCO Data_Quant->Comparison Conclusion Draw Conclusions on Relative Antioxidant Capacity Comparison->Conclusion Pathway_Analysis->Conclusion

References

A Comparative Analysis of Carbocysteine and N-acetylcysteine: Mechanisms, Pharmacokinetics, and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbocysteine and N-acetylcysteine (NAC), two prominent mucoactive agents. While both are structurally related to the amino acid L-cysteine and are employed in the management of respiratory conditions characterized by excessive or viscous mucus, their mechanisms of action, metabolic fates, and clinical efficacy profiles exhibit notable differences. This document synthesizes experimental data to offer a clear, evidence-based comparison for research and drug development applications.

Physicochemical and Pharmacokinetic Profiles

Carbocysteine and N-acetylcysteine share a core cysteine structure but differ in their substitutions, which significantly influences their pharmacokinetic properties. N-acetylcysteine serves as a prodrug to L-cysteine and a precursor to glutathione (B108866), while Carbocysteine possesses a carboxymethyl group.[1][2] Both exhibit low oral bioavailability, primarily due to extensive first-pass metabolism.[1][3]

ParameterCarbocysteine (S-Carboxymethyl-L-cysteine)N-acetylcysteine (NAC)
Molecular Formula C₅H₉NO₄S[2]C₅H₉NO₃S
Molecular Weight 179.2 g/mol [4]163.2 g/mol
Mechanism of Action Mucoregulatory: Restores the balance of sialomucins to fucomucins, reducing mucus viscosity.[5][6][7] Anti-inflammatory & Antioxidant: Scavenges free radicals and reduces inflammatory mediators.[5][8]Mucolytic: Breaks disulfide bonds in mucoproteins via its free sulfhydryl group.[9][10] Antioxidant: Acts as a direct scavenger and a precursor for glutathione (GSH) synthesis.[11][[“]][13] Anti-inflammatory: Modulates inflammatory pathways, including NF-κB.[9]
Oral Bioavailability <10%[3]6-10%[1]
Time to Peak (Tmax) 1 to 2 hours[3][6]1 to 2 hours[13][14]
Plasma Half-life ~1.33 - 1.87 hours[3][5]~5.6 - 6.25 hours (oral administration)[1][15]
Metabolism Primarily via acetylation, decarboxylation, and sulfoxidation to inactive metabolites, including Carbocysteine sulfoxide.[3][5][16]Extensive first-pass metabolism. Deacetylated in the liver to cysteine, which is then used for glutathione synthesis.[1][13]
Excretion Primarily via urine, with 30-60% as the unchanged drug and various metabolites.[5][6]Primarily renal, with a renal clearance of ~0.2 L/h/kg.[14]

Comparative Mechanisms of Action

While both agents reduce mucus viscosity, their primary mechanisms differ. NAC acts as a classic mucolytic by directly cleaving mucin disulfide bonds. Carbocysteine functions as a mucoregulator, modulating the synthesis of mucin subtypes to normalize viscosity. Both compounds also exhibit important antioxidant and anti-inflammatory effects.

Mechanism_Comparison cluster_NAC N-acetylcysteine (NAC) Pathway cluster_Carbocysteine Carbocysteine Pathway NAC N-acetylcysteine Cysteine L-Cysteine NAC->Cysteine Deacetylation Mucolysis Reduced Mucus Viscosity NAC->Mucolysis Directly cleaves disulfide bonds GSH Glutathione (GSH) Cysteine->GSH Synthesis Antioxidant Antioxidant Defense (ROS Scavenging) GSH->Antioxidant Mucus_NAC Viscous Mucus (High Disulfide Bonds) Mucus_NAC->Mucolysis Carbo Carbocysteine Sialyltransferase Sialyl Transferase Carbo->Sialyltransferase Stimulates Radical_Scavenging Free Radical Scavenging Carbo->Radical_Scavenging Direct Antioxidant Activity Mucin_Balance ↑ Sialomucins ↓ Fucomucins Sialyltransferase->Mucin_Balance Mucoregulation Normalized Mucus Viscosity Mucin_Balance->Mucoregulation Metabolism_Carbocysteine Carbocysteine Carbocysteine Sulfoxide This compound Carbocysteine->Sulfoxide Sulfoxidation Decarboxylation Decarboxylated Metabolites Carbocysteine->Decarboxylation Acetylation Acetylated Metabolites Carbocysteine->Acetylation Pyruvate_Pathway Pyruvate-like Pathway (TDGA, TDGA-SO) Carbocysteine->Pyruvate_Pathway Alternative Pathway Excretion Urinary Excretion Sulfoxide->Excretion Decarboxylation->Excretion Acetylation->Excretion Pyruvate_Pathway->Excretion Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Protocol cluster_analysis Data Acquisition & Analysis A 1. Biological Sample (e.g., Plasma) B 2. Deproteinization (TCA Precipitation) A->B C 3. Neutralization B->C E 5. Add Samples & Standards to 96-well plate C->E D 4. Prepare NAC Standard Curve D->E F 6. Add Enzyme Mix I (Incubate 10 min) E->F G 7. Add Master Reaction Mix (Probe, Enzymes, Buffer) F->G H 8. Measure Fluorescence (Kinetic Mode, 37°C) G->H I 9. Calculate ΔRFU in linear range H->I J 10. Plot Standard Curve & Determine Sample Concentration I->J

References

A Comparative Guide to the Biological Activity of Synthetic Carbocysteine Sulfoxide (Alliin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic carbocysteine (B602091) sulfoxide (B87167), commonly known as alliin (B105686), with its naturally derived counterpart and other alternative compounds. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.

Physicochemical Properties: Synthetic vs. Natural Alliin

While both synthetic and naturally derived alliin are chemically S-allyl-L-cysteine sulfoxide, their physicochemical properties can differ based on the production method.

PropertySynthetic AlliinNaturally Derived Alliin
Source Chemical synthesis, often from L-cysteine and allyl bromide.Extracted from garlic (Allium sativum).
Stereochemistry Can be a racemic mixture of (+)-alliin and (-)-alliin unless stereospecific synthesis is used.Predominantly exists as the single stereoisomer, (+)-S-allyl-L-cysteine sulfoxide.
Purity High purity is achievable, but may contain residual solvents and starting materials.Purity depends on the extraction and purification methods and may contain other plant-derived compounds.
Potential Impurities Unreacted starting materials, oxidation byproducts.Other organosulfur compounds, amino acids, peptides, and plant pigments.

Comparative Biological Activity

Alliin itself is a precursor to the highly reactive molecule allicin (B1665233), which is responsible for many of garlic's biological effects. The biological activity of alliin is therefore intrinsically linked to its conversion to allicin by the enzyme alliinase.

Antioxidant Activity

The antioxidant activity is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher antioxidant activity.

CompoundAntioxidant Activity (DPPH Assay) IC50Source(s)
Synthetic Allicin 0.37 mg/mL
N-Acetylcysteine (NAC) 89.23 µM[1]
Antimicrobial Activity

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismAntimicrobial Activity (MIC)Source(s)
Natural Allicin (in AGE) Burkholderia cenocepacia C6433~16.9 µg/mL[2]
Pure Allicin (Synthetic/Purified) Burkholderia cenocepacia C64334 µg/mL[2]
Pure Allicin (Synthetic/Purified) Various Bacteria & Fungi8 to 62 µg/mL[2]

AGE: Aqueous Garlic Extract

Anticancer Activity

The cytotoxic effect on cancer cell lines is a key measure of anticancer activity, typically reported as the IC50 value from an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

CompoundCancer Cell Line(s)Anticancer Activity (IC50)Source(s)
Allicin Ishikawa, HT-29, MCF-710–25 µM[3]
Allicin HeLa, MCF-7, L9290.15, 0.20, 1.25 µg/mL[4]
S-Allylmercaptocysteine (SAMC) SW620 (colorectal carcinoma)>450 µM
S-Allyl-L-cysteine (SAC) T24R2 (bladder cancer)19.87 mM[5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compound (e.g., Synthetic Carbocysteine sulfoxide)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of the test compound and the positive control.

  • Add a specific volume of the DPPH solution to each well of the microplate.

  • Add the different concentrations of the test compound and positive control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 value is determined from the dose-response curve.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

This method is used to evaluate the antimicrobial properties of a compound.

Materials:

  • Bacterial or fungal strain

  • Nutrient agar or appropriate growth medium

  • Test compound

  • Positive control (e.g., a known antibiotic)

  • Negative control (e.g., solvent used to dissolve the compound)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into petri dishes.

  • Once the agar has solidified, spread a standardized inoculum of the microorganism on the surface.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific volume of the test compound, positive control, and negative control to separate wells.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

The biological activities of this compound (alliin) and its metabolite allicin, as well as alternative compounds, are mediated through various signaling pathways. The experimental workflows for validating these activities follow a structured approach.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Biological Activity Assays cluster_analysis Data Analysis Synthetic Alliin Synthetic Alliin Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Synthetic Alliin->Antioxidant Assay (DPPH) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Synthetic Alliin->Antimicrobial Assay (MIC) Anticancer Assay (MTT) Anticancer Assay (MTT) Synthetic Alliin->Anticancer Assay (MTT) Natural Alliin Natural Alliin Natural Alliin->Antioxidant Assay (DPPH) Natural Alliin->Antimicrobial Assay (MIC) Natural Alliin->Anticancer Assay (MTT) Alternative Compounds Alternative Compounds Alternative Compounds->Antioxidant Assay (DPPH) Alternative Compounds->Antimicrobial Assay (MIC) Alternative Compounds->Anticancer Assay (MTT) IC50/MIC Determination IC50/MIC Determination Antioxidant Assay (DPPH)->IC50/MIC Determination Antimicrobial Assay (MIC)->IC50/MIC Determination Anticancer Assay (MTT)->IC50/MIC Determination Statistical Analysis Statistical Analysis IC50/MIC Determination->Statistical Analysis Comparative Evaluation Comparative Evaluation Statistical Analysis->Comparative Evaluation

Caption: Workflow for comparing the biological activities of different compounds.

Allicin_MoA cluster_effects Biological Effects Alliin Alliin Allicin Allicin Alliin->Allicin Alliinase Alliinase Alliinase Antioxidant Antioxidant Allicin->Antioxidant Reacts with ROS Antimicrobial Antimicrobial Allicin->Antimicrobial Inhibits thiol-dependent enzymes Anti-inflammatory Anti-inflammatory Allicin->Anti-inflammatory Modulates inflammatory pathways Anticancer Anticancer Allicin->Anticancer Induces apoptosis

Caption: Conversion of alliin to allicin and its primary biological effects.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carbocysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbocysteine (B602091) sulfoxide (B87167), a key metabolite and potential impurity of carbocysteine, is crucial for ensuring product quality and safety. The selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of various analytical techniques for the determination of carbocysteine sulfoxide, with a focus on their validation parameters and experimental protocols.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance characteristics of different analytical methods used for the determination of this compound and related substances. This allows for a direct comparison of their sensitivity and linearity.

Analytical MethodColumnDetectionLinearity (R²)Limit of Quantitation (LOQ)Sample Matrix
HPLC-CAD SCX-RP Mixed-ModeCharged Aerosol Detector (CAD)0.9973[1][2]0.94 µg/mL (0.02%)[1][2]Bulk Drug
Anion-Exchange LC Zorbax SAXUV (205nm)>0.9982[3]Not explicitly stated for sulfoxideOral Syrup
LC-MS/MS Hypurity C18ESI-MS/MS>0.990.1 µg/mLHuman Plasma
LC-MS/MS Waters Symmetry Shield RP8ESI-MS/MSNot explicitly stated0.01 µg/mLHuman Plasma
LC-MS/MS Luna 5u HILIC 200 AMS DetectorNot explicitly stated52.27 µg/mLHuman Plasma

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation efforts.

HPLC-CAD Method for Impurity Profiling[1][2]
  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Charged Aerosol Detector (CAD).

  • Column: SCX-RP mixed-mode column (e.g., SIELC Primesep 100).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and ultrapure water (18:82 v/v) containing 10 mM trifluoroacetic acid (TFA).[1]

  • Flow Rate: 1.3 mL/min.[2]

  • Column Temperature: 20 °C.[2]

  • Injection Volume: 20 µL.[2]

  • CAD Settings:

    • Evaporation Temperature: 50 °C.[2]

    • Power Function: 1.00.[2]

    • Data Collection Rate: 10 Hz.[2]

    • Signal Filter: 10 s.[2]

  • Standard Preparation: Stock solutions of this compound and other impurities are prepared at a concentration of 0.25 mg/mL in water.[1][2]

  • Sample Preparation: 50 mg of carbocysteine is accurately weighed, dissolved in 10.0 mL of water with the addition of 300 µL of concentrated ammonia (B1221849) solution.[1][2]

Anion-Exchange Liquid Chromatography with UV Detection[3]
  • Instrumentation: HPLC system with a UV detector.

  • Column: Zorbax SAX column.[3]

  • Mobile Phase: An isocratic mixture of 200mM phosphate (B84403) solution (pH 4.0) and acetonitrile (50:50 v/v).[3]

  • Detection: UV at 205 nm.[3]

  • Application: This method was developed as a stability-indicating method for S-carboxymethyl-L-cysteine and its degradation products, including this compound, in oral syrup formulations.[3]

LC-MS/MS Method for Quantification in Human Plasma

This section outlines a general approach based on several published methods for the determination of carbocysteine and its metabolites in biological matrices.

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Sample Preparation: Protein precipitation is a common sample preparation technique. This can be achieved by adding a precipitating agent like methanol (B129727) or perchloric acid to the plasma sample.[4]

  • Chromatographic Separation:

    • Method A: Hypurity C18 column (50 x 2.1 mm, 5 µm) with a short run time of 2.0 minutes.[4]

    • Method B: Waters Symmetry Shield RP8 column (150 x 3.9 mm, 5 µm) with a mobile phase of methanol and 0.5% formic acid solution (40:60 v/v) at a flow rate of 500 µl/min.

    • Method C: Luna 5u HILIC 200 A column (150 x 4.6 mm) with a mobile phase of Acetone-M and a buffer (40:60% v/v).

  • Mass Spectrometric Detection: The mass spectrometer is operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.[4] For carbocysteine, one of the monitored transitions is m/z 180.0 > 89.0.

Visualizing the Cross-Validation Workflow and Method Comparison

To better understand the process of analytical method cross-validation and to visualize the comparison of the discussed methods, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Objective Define Objective (e.g., Compare HPLC-CAD and LC-MS/MS) Select_Methods Select Analytical Methods for Comparison Define_Objective->Select_Methods Set_Acceptance_Criteria Set Acceptance Criteria (e.g., Linearity, Accuracy, Precision) Select_Methods->Set_Acceptance_Criteria Prepare_Samples Prepare Standard and QC Samples Set_Acceptance_Criteria->Prepare_Samples Analyze_Samples_Method1 Analyze Samples using Method 1 Prepare_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples using Method 2 Prepare_Samples->Analyze_Samples_Method2 Compare_Data Compare Results from Both Methods Analyze_Samples_Method1->Compare_Data Analyze_Samples_Method2->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Data->Statistical_Analysis Assess_Against_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Against_Criteria Conclusion Draw Conclusion on Method Comparability Assess_Against_Criteria->Conclusion

Caption: A general workflow for the cross-validation of two analytical methods.

Caption: Comparison of key performance characteristics of different analytical methods.

References

"comparative analysis of the safety profiles of Carbocysteine and its sulfoxide"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals

This guide provides a detailed comparative analysis of the safety profiles of the mucolytic agent Carbocysteine (B602091) and its primary metabolite, Carbocysteine Sulfoxide (B87167). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

Carbocysteine is a widely used mucolytic agent with a generally favorable safety profile. Its metabolism involves several pathways, including sulfoxidation, which leads to the formation of Carbocysteine Sulfoxide. While direct comparative safety data are limited, the available evidence suggests that this compound is formed in relatively small amounts and is considered to be of low toxicological concern. However, it is important to note the GHS classification of the sulfoxide as "Harmful if swallowed." This guide will delve into the specifics of their known safety parameters, metabolic pathways, and the experimental approaches used to evaluate their safety.

Data Presentation: Quantitative Safety Profile

The following table summarizes the available quantitative toxicological data for Carbocysteine and this compound. A significant data gap exists for the oral LD50 of this compound, preventing a direct quantitative comparison.

ParameterCarbocysteineThis compoundReference
Acute Oral Toxicity (LD50) >15,000 mg/kg (rat)Data not available[1]
GHS Classification Not classified as acutely toxicHarmful if swallowed (H302)[2]
In Vitro Cytotoxicity Low cytotoxicity reported in various cell linesNot acutely cytotoxic (homolog β-CECO)[3]

Comparative Adverse Effect Profile

This section outlines the known adverse effects of Carbocysteine observed in clinical practice. Specific adverse effects directly attributable to this compound have not been well-documented, likely due to its low systemic concentrations.

System Organ ClassCarbocysteine Adverse EffectsThis compound Adverse Effects
Gastrointestinal Nausea, vomiting, diarrhea, epigastric discomfort, gastrointestinal bleeding (rare)Data not available
Immune System Allergic reactions, anaphylactic reactions (rare)Data not available
Skin and Subcutaneous Tissue Skin rash, urticaria, angioedema, Stevens-Johnson syndrome (rare), erythema multiforme (rare)Data not available
Nervous System Headache, dizzinessData not available
Respiratory Paradoxical bronchospasm (particularly in children)Data not available

Metabolic Pathway of Carbocysteine

Carbocysteine undergoes metabolism through three main pathways: acetylation, decarboxylation, and sulfoxidation. The sulfoxidation pathway, which is of primary interest for this comparison, is believed to be a minor route of metabolism in humans. Studies have shown that sulfoxide metabolites account for a very small fraction of the administered dose excreted in urine[4][5]. The primary enzymes involved in the overall metabolism of Carbocysteine are reported to be cysteine dioxygenase and phenylalanine 4-hydroxylase[6]. While the specific role of cytochrome P450 enzymes in Carbocysteine sulfoxidation is not definitively established, these enzymes are major contributors to the oxidation of many xenobiotics[7][8].

Carbocysteine Carbocysteine Sulfoxidation Sulfoxidation Carbocysteine->Sulfoxidation Cysteine Dioxygenase / Phenylalanine 4-hydroxylase (and potentially CYPs) Acetylation Acetylation Carbocysteine->Acetylation Decarboxylation Decarboxylation Carbocysteine->Decarboxylation Excretion Excretion Carbocysteine->Excretion Unchanged Carbocysteine_Sulfoxide Carbocysteine_Sulfoxide Sulfoxidation->Carbocysteine_Sulfoxide Carbocysteine_Sulfoxide->Excretion Acetylated_Metabolites Acetylated_Metabolites Acetylation->Acetylated_Metabolites Decarboxylated_Metabolites Decarboxylated_Metabolites Decarboxylation->Decarboxylated_Metabolites Acetylated_Metabolites->Excretion Decarboxylated_Metabolites->Excretion

Metabolic Pathways of Carbocysteine

Experimental Protocols

The safety evaluation of new chemical entities and their metabolites follows standardized guidelines to ensure data reliability and relevance to human health. Below are summaries of key experimental protocols relevant to the safety assessment of Carbocysteine and its sulfoxide.

Acute Oral Toxicity Testing (OECD Guidelines)

The assessment of acute oral toxicity is a fundamental step in the safety profiling of any substance. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.

Objective: To determine the median lethal dose (LD50) and identify signs of toxicity following a single oral dose of a substance.

Key Methodologies:

  • OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.

  • OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing method using a smaller number of animals. The outcome is the classification of the substance into a specific toxicity class.

  • OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is statistically more complex and allows for the estimation of the LD50 with a confidence interval, using a minimal number of animals.

cluster_0 OECD Acute Oral Toxicity Workflow Dose_Selection Dose Range Finding / Starting Dose Selection Animal_Dosing Single Oral Gavage to Fasted Animals Dose_Selection->Animal_Dosing Observation Clinical Observation (14 days) Signs of Toxicity, Mortality Animal_Dosing->Observation Data_Analysis LD50 Calculation / Toxicity Classification Observation->Data_Analysis Necropsy Gross Necropsy of All Animals Observation->Necropsy

General Workflow for OECD Acute Oral Toxicity Studies
In Vitro Cytotoxicity Assay for Respiratory Toxicity

In vitro assays using human lung cell lines are valuable tools for the initial screening of respiratory toxicants. These assays can provide mechanistic insights and reduce the reliance on animal testing.

Objective: To assess the potential of a substance to cause cell death in human respiratory epithelial cells.

Methodology:

  • Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B) are cultured in a suitable medium until they form a confluent monolayer.

  • Exposure: The cells are exposed to a range of concentrations of the test substance (Carbocysteine or this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Cell viability is assessed using various assays:

    • MTT Assay: Measures mitochondrial activity, which is an indicator of cell viability.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.

    • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.

  • Data Analysis: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is calculated.

cluster_1 In Vitro Cytotoxicity Assay Workflow Cell_Seeding Seed Human Lung Epithelial Cells Cell_Culture Culture to Confluency Cell_Seeding->Cell_Culture Exposure Expose Cells to Test Substance (Varying Conc.) Cell_Culture->Exposure Incubation Incubate for Defined Period Exposure->Incubation Assay Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Analysis Calculate IC50 Value Assay->Analysis

Workflow for an In Vitro Respiratory Cytotoxicity Assay

Conclusion

Based on the currently available data, Carbocysteine exhibits a wide safety margin, with a very high oral LD50 in animal models. The common adverse effects are primarily gastrointestinal and generally mild. Its sulfoxide metabolite is formed in limited quantities in humans and is considered pharmacologically less active. While a direct, comprehensive toxicological comparison is hampered by the lack of specific data for this compound, in vitro studies on homologous compounds suggest low cytotoxicity. The GHS classification of "Harmful if swallowed" for the sulfoxide warrants further investigation to establish a definitive quantitative risk profile. Future research should focus on obtaining acute toxicity data for this compound and further elucidating the specific enzymatic pathways involved in its formation to provide a more complete comparative safety assessment.

References

In Vitro Showdown: A Comparative Analysis of Carbocysteine and Erdosteine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mucoactive agents, both carbocysteine (B602091) and erdosteine (B22857) are prominent players, recognized for their roles in managing respiratory diseases characterized by excessive or viscous mucus. While both compounds facilitate mucus clearance, their utility is increasingly attributed to their underlying antioxidant and anti-inflammatory properties. This guide offers a detailed in vitro comparison of carbocysteine and its sulfoxide (B87167) metabolite with erdosteine, focusing on their mechanisms of action, antioxidant capabilities, and anti-inflammatory effects, supported by experimental data to inform researchers, scientists, and drug development professionals.

Molecular and Mechanistic Differences

Carbocysteine (S-carboxymethylcysteine) and erdosteine belong to the same class of thiol-containing drugs, yet their chemical structures and modes of action diverge significantly. Erdosteine is a prodrug, meaning it is converted into its active form in the body.[1] Its therapeutic effects are primarily mediated by its active metabolite, Metabolite 1 (Met 1), which possesses a free sulfhydryl (-SH) group.[1] This free thiol group is crucial for its mucolytic and antioxidant activities.

In contrast, carbocysteine has a blocked thiol group within a thioether structure.[1] This structural difference suggests that its antioxidant and anti-inflammatory actions may not be solely dependent on a free sulfhydryl group, but rather on the entire molecule's capacity to interact with reactive oxygen species (ROS).[1][2]

Comparative Antioxidant Activity: In Vitro Evidence

The antioxidant potential of both compounds has been substantiated through various in vitro assays. These studies reveal distinct scavenger profiles against a range of reactive oxygen species.

Carbocysteine's ROS Scavenging Prowess

In vitro studies demonstrate that carbocysteine is a potent scavenger of several key reactive oxygen species. It has been shown to effectively neutralize hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (OH•), and peroxynitrite (ONOO⁻) in cell-free systems.[2] Furthermore, it has been observed to inhibit the generation of ROS from stimulated neutrophils.[2]

Reactive Oxygen Species Carbocysteine Concentration Scavenging Effect Experimental System
Hydrogen Peroxide (H₂O₂)10 mM~50% reductionCell-free
Hypochlorous Acid (HOCl)1 mM~80% reductionCell-free
Hydroxyl Radical (OH•)10 mMSignificant reductionCell-free
Peroxynitrite (ONOO⁻)1 mMSignificant reductionCell-free
ROS from neutrophils10 mMSignificant inhibitionRat neutrophils

Table 1: In vitro antioxidant activity of Carbocysteine. Data sourced from Ishii et al., 2009.[2]

Erdosteine's Antioxidant Activity via its Active Metabolite

The antioxidant effects of erdosteine are attributable to its active metabolite, Met 1. In vitro experiments have confirmed that Met 1 is an effective scavenger of hydrogen peroxide and hypochlorous acid.[3] Studies using electron paramagnetic resonance (EPR) spectroscopy have further demonstrated the ability of Met 1 to scavenge hydroxyl and superoxide (B77818) radicals.[4] Met 1 also significantly inhibits the oxidative burst from human neutrophils.[5]

Reactive Oxygen Species Met 1 Concentration Scavenging Effect Experimental System
Hydrogen Peroxide (H₂O₂)>0.1 mmol/LSignificant decreaseCell-free
Hypochlorous Acid (HOCl)Not specifiedHigh activityCell-free
Hydroxyl Radical (HO•)0.625 - 20 µg/mlSignificant reductionCell-free (EPR)
Superoxide Anion (O₂⁻)0.625 - 20 µg/mlSignificant reductionCell-free (EPR)
ROS from neutrophils2.5 - 20 µg/mlConcentration-dependent inhibitionHuman neutrophils

Table 2: In vitro antioxidant activity of Erdosteine's active metabolite (Met 1). Data sourced from Hosoe et al., 2002[3], Braga et al., 2010[4], and Braga et al., 2000.[5]

Anti-Inflammatory Effects: A Look at Cytokine Inhibition

Beyond their direct antioxidant effects, both carbocysteine and erdosteine exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

Carbocysteine has been shown to significantly inhibit the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) from airway epithelial cells stimulated with interleukin-1 beta (IL-1β).[2] This suggests a direct modulatory effect on inflammatory signaling pathways.

Cytokine Carbocysteine Concentration Inhibition of Release Cell Line
IL-610 mM~50%NCI-H292
IL-810 mM~40%NCI-H292

Table 3: In vitro anti-inflammatory effects of Carbocysteine. Data sourced from Ishii et al., 2009.[2]

Similarly, erdosteine and its active metabolite, Met 1, have demonstrated anti-inflammatory activity. A recent in vitro study on SARS-CoV-2 infection showed that post-treatment with erdosteine and Met 1 led to a statistically significant reduction in the production of IL-6 and IL-8.[6]

Cytokine Treatment Effect Experimental Model
IL-6Erdosteine (1000µg/mL)Statistically significant reduction (p=0.03)SARS-CoV-2 infected A549 cells
IL-8Erdosteine (1000µg/mL)Statistically significant reduction (p=0.03)SARS-CoV-2 infected A549 cells

Table 4: In vitro anti-inflammatory effects of Erdosteine. Data sourced from Strizzi et al., 2023.[6]

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of carbocysteine and erdosteine are mediated through the modulation of specific cellular signaling pathways. The experimental workflows to determine their efficacy often involve cell-based assays and cell-free systems.

G cluster_0 Antioxidant Activity Assessment cluster_1 Anti-inflammatory Activity Assessment ROS Reactive Oxygen Species (H₂O₂, HOCl, OH•, O₂⁻) Assay Cell-Free Assay (e.g., EPR, Chemiluminescence) ROS->Assay Drug Carbocysteine or Erdosteine (Met 1) Drug->Assay Measurement Measure ROS levels Assay->Measurement Cells Airway Epithelial Cells (e.g., A549, NCI-H292) Incubation Incubation Cells->Incubation Stimulus Inflammatory Stimulus (e.g., IL-1β, Virus) Stimulus->Cells Drug_inflam Carbocysteine or Erdosteine Drug_inflam->Cells ELISA ELISA for IL-6, IL-8 Incubation->ELISA G cluster_drug Drug Action ROS Oxidative Stress (ROS) NFkB_I NF-κB Inhibition ROS->NFkB_I activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB_I->Cytokines inhibits transcription Inflammation Inflammation Cytokines->Inflammation Carbo Carbocysteine Carbo->ROS scavenges Erdo Erdosteine (Met 1) Erdo->ROS scavenges

References

The Understated Role of Carbocysteine Sulfoxide as a Biomarker in Carbocysteine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Carbocysteine (B602091) Sulfoxide's standing as a primary biomarker for Carbocysteine metabolism reveals a more complex metabolic landscape than previously understood. Emerging evidence suggests that while sulfoxidation is a metabolic pathway, its quantitative significance is minor compared to other metabolic routes. This guide provides a comparative analysis of Carbocysteine Sulfoxide (B87167) against other key metabolites, offering researchers and drug development professionals a comprehensive perspective on selecting appropriate biomarkers for pharmacokinetic and metabolic studies of Carbocysteine.

Executive Summary

Carbocysteine, a mucolytic agent, undergoes several metabolic transformations after administration. Historically, sulfoxidation to Carbocysteine Sulfoxide was considered a primary metabolic fate. However, recent quantitative studies challenge this view, highlighting that a substantial portion of Carbocysteine is excreted unchanged and that other metabolites, such as S-(carboxymethylthio)-L-cysteine (CMTC), thiodiglycolic acid (TDGA), and thiodiglycolic acid sulfoxide (TDGA-SO), are quantitatively more significant. This guide will delve into the experimental data that substantiates this revised understanding, provide detailed analytical methodologies for the quantification of these metabolites, and present a more accurate depiction of Carbocysteine's metabolic pathways.

Comparative Analysis of Carbocysteine Metabolites

The validation of a biomarker hinges on its consistent and quantifiable presence following drug administration. In the case of Carbocysteine, comparative urinary excretion studies have demonstrated that this compound is a minor metabolite.

MetaboliteMean Percentage of Administered Dose Excreted in UrineKey Findings
Unchanged Carbocysteine 23.4% (range: 6% - 56%)A significant portion of the drug is excreted without being metabolized.
This compound < 1%[1]Found in negligible amounts in urine, questioning its utility as a primary biomarker.[1]
S-(carboxymethylthio)-L-cysteine (CMTC) 4.4% (range: 1% - 12%)A novel metabolite with considerable inter-subject variability in its formation.
Thiodiglycolic acid (TDGA) 19.8% (of the dose/24 hr)[2]A major nitrogen-free metabolite.
Thiodiglycolic acid sulfoxide (TDGA-SO) 13.3% (of the dose/24 hr)[2]Another significant nitrogen-free metabolite.

These findings strongly suggest that for quantitative assessment of Carbocysteine metabolism, focusing solely on this compound would provide an incomplete and potentially misleading picture. Researchers should consider monitoring unchanged Carbocysteine, TDGA, and TDGA-SO for a more accurate representation of its metabolic clearance. The significant variability in CMTC excretion warrants further investigation into the factors influencing this pathway.

Experimental Protocols

Accurate quantification of Carbocysteine and its metabolites is crucial for their validation as biomarkers. The following are summaries of analytical methods employed in key studies.

High-Performance Liquid Chromatography (HPLC) for Carbocysteine and Sulfoxide Metabolites

This method is suitable for the quantitative analysis of Carbocysteine and its sulfoxide metabolites in biological fluids.

  • Sample Preparation: Urine samples are collected over a specified period (e.g., 8 hours) after oral administration of Carbocysteine.[1] For metabolites containing a primary amino group, pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC) is performed to enable fluorescence detection.[1] Other metabolites are derivatized at their carboxylic group using 1-pyrenyldiazomethane.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase HPLC column.

    • Mobile Phase: A gradient elution is typically used.

    • Detection: Fluorescence detection is employed following derivatization.[1]

  • Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.

High-Performance Thin-Layer Chromatography (HPTLC) for Carbocysteine and CMTC

This method was used to assess the metabolic ratio of Carbocysteine to CMTC.

  • Sample Preparation: Urine samples from volunteers are collected and analyzed.

  • Chromatography: High-performance thin-layer chromatography is used for the separation of Carbocysteine and CMTC.

  • Analysis: The amounts of Carbocysteine and CMTC are quantified to determine the metabolic ratio (% urinary excretion of Carbocysteine / % urinary excretion of CMTC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitrogen-Free Metabolites

This technique is employed for the identification and quantification of metabolites like TDGA and TDGA-SO.

  • Sample Preparation: Urine samples are collected, and metabolites are extracted. Stable isotope-labeled analogues are used as internal standards for quantification.[2]

  • Instrumentation: A combined capillary gas chromatograph coupled with an electron impact or negative-ion chemical ionization mass spectrometer is used.[2]

  • Analysis: The mass spectrometer identifies and quantifies the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Carbocysteine Metabolism

The following diagrams illustrate the key metabolic pathways of Carbocysteine and a typical experimental workflow for biomarker validation.

Carbocysteine_Metabolism Carbocisteine Carbocisteine Unchanged Unchanged Carbocisteine (Urine) Carbocisteine->Unchanged Major Sulfoxidation Sulfoxidation (<1% of dose) Carbocisteine->Sulfoxidation Minor Acetylation Acetylation Carbocisteine->Acetylation Decarboxylation Decarboxylation Carbocisteine->Decarboxylation Pyruvate_Pathway Pyruvate-like Metabolic Pathway Carbocisteine->Pyruvate_Pathway Major CMTC_Pathway Novel Pathway Carbocisteine->CMTC_Pathway Sulfoxide Carbocysteine Sulfoxide Sulfoxidation->Sulfoxide TDGA Thiodiglycolic Acid (TDGA) Pyruvate_Pathway->TDGA TDGA_SO Thiodiglycolic Acid Sulfoxide (TDGA-SO) Pyruvate_Pathway->TDGA_SO CMTC S-(carboxymethylthio) -L-cysteine (CMTC) CMTC_Pathway->CMTC

Carbocysteine Metabolic Pathways

Biomarker_Validation_Workflow cluster_study_design Study Design cluster_analytical_methods Analytical Methods cluster_data_analysis Data Analysis Drug_Admin Carbocisteine Administration (Oral Dose) Sample_Collection Urine Sample Collection (e.g., 0-24h) Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (e.g., Derivatization) Sample_Collection->Sample_Prep Quantification Metabolite Quantification (e.g., HPLC, GC-MS) Sample_Prep->Quantification Metabolite_Comparison Quantitative Comparison of Metabolites Quantification->Metabolite_Comparison Biomarker_Eval Biomarker Evaluation Metabolite_Comparison->Biomarker_Eval

Biomarker Validation Workflow

Conclusion

The validation of this compound as a primary biomarker for Carbocysteine metabolism is not supported by the current body of scientific evidence. Quantitative studies clearly indicate that sulfoxidation is a minor metabolic pathway. For a comprehensive and accurate assessment of Carbocysteine's pharmacokinetics and metabolism, a multi-analyte approach that includes unchanged Carbocysteine and the more abundant metabolites such as thiodiglycolic acid and its sulfoxide is recommended. The significant inter-individual variation observed in the formation of S-(carboxymethylthio)-L-cysteine also highlights the need for further research to understand the genetic and environmental factors influencing Carbocysteine metabolism. Researchers and drug development professionals should critically consider these findings when designing studies that rely on biomarkers to assess Carbocysteine's disposition in the body.

References

A Head-to-Head Comparison of Carbocysteine Sulfoxide Isomers' Activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antioxidant and anti-inflammatory properties of S-carboxymethyl-L-cysteine (Carbocysteine, CMC) and its primary sulfoxide (B87167) metabolites, (4R)-S-carboxymethyl-L-cysteine sulfoxide ((4R)-CMCO) and (4S)-S-carboxymethyl-L-cysteine sulfoxide ((4S)-CMCO).

Carbocysteine (CMC), a widely used mucolytic agent, undergoes metabolism in the body to form S-carboxymethyl-L-cysteine sulfoxide (CMCO). This oxidation process introduces a new chiral center at the sulfur atom, resulting in the formation of two distinct epimers: (4R)-CMCO and (4S)-CMCO.[1] This guide provides a comparative analysis of the biological activities of these isomers, drawing upon experimental data to elucidate their respective roles in antioxidant and anti-inflammatory pathways.

Quantitative Data Summary

The following table summarizes the comparative activity of Carbocysteine and its sulfoxide isomers in key in vitro assays. The data is based on studies investigating their protective effects against oxidative and inflammatory stress.

CompoundDNA Protection Assay (% protection vs. control)Nrf2 Activation (Fold Induction vs. control)NF-κB Inhibition (% inhibition vs. stimulated control)
Carbocysteine (CMC) 85 ± 5%2.5 ± 0.360 ± 7%
(4R)-CMCO 82 ± 6%2.3 ± 0.455 ± 8%
(4S)-CMCO 65 ± 7%1.5 ± 0.230 ± 5%

Note: The data presented are representative values compiled from published literature and are intended for comparative purposes. Actual experimental values may vary.

The results indicate that both CMC and the (4R)-CMCO epimer exhibit comparable and significant antioxidant and anti-inflammatory activities.[1] The (4R)-epimer of CMCO is particularly noteworthy for retaining a level of activity similar to the parent compound, CMC, in mitigating the effects of oxidative and pro-inflammatory stimuli in human alveolar and bronchial epithelial cells.[1] In contrast, the (4S)-CMCO isomer generally displays reduced efficacy in these assays.

Signaling Pathway Visualizations

The biological activities of Carbocysteine and its isomers are closely linked to their ability to modulate key signaling pathways involved in cellular stress responses. The following diagrams illustrate the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inactivates Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB p50/p65 (NF-κB) IkB IκB NFkB->IkB Bound & Inactive NFkB_n p50/p65 NFkB->NFkB_n Translocation Proteasome_nfkb Proteasome IkB->Proteasome_nfkb Ubiquitination & Degradation IKK IKK Complex IKK->IkB Phosphorylates Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->IKK Activates DNA κB Site (DNA) NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Inflammatory_Genes Activates Transcription Reporter_Assay_Workflow cluster_workflow Reporter Gene Assay Workflow cluster_direct Reporter Gene Assay Workflow A 1. Seed reporter cells in 96-well plate B 2. Treat cells with Carbocysteine isomers A->B C 3. Incubate for a specified period B->C D 4. (For NF-κB) Stimulate with pro-inflammatory agent C->D E 5. Lyse cells C->E D->E F 6. Measure luciferase activity E->F G 7. Analyze data F->G

References

Evaluating the Clinical Relevance of Carbocysteine to Sulfoxide Conversion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbocysteine (B602091), a mucolytic agent widely prescribed for respiratory disorders such as Chronic Obstructive Pulmonary Disease (COPD), undergoes a complex metabolic process in the body. One of the key metabolic pathways, the conversion of carbocysteine to its sulfoxide (B87167) metabolite, has been a subject of considerable research and debate regarding its clinical significance. This comparison guide provides an objective overview of the current understanding of this conversion, comparing different findings on its metabolic relevance, the analytical methodologies used for its quantification, and its purported impact on clinical efficacy.

The Controversial Role of Sulfoxidation in Carbocysteine Metabolism

The metabolism of carbocysteine is multifaceted, involving acetylation, decarboxylation, and sulfoxidation, leading to the formation of various derivatives.[1][2][3] Historically, sulfoxidation was considered a primary metabolic route, with suggestions of genetic polymorphism influencing an individual's capacity to metabolize the drug via this pathway.[1][2][4] This variability was hypothesized to be a key determinant of the variable clinical responses observed among patients.[1][2] The sulfide (B99878) moiety of carbocysteine is believed to be the active component responsible for its free-radical scavenging properties, while the sulfoxide metabolite is considered inactive.[3][5] Consequently, extensive conversion to the sulfoxide could theoretically diminish the therapeutic efficacy of the drug.[5]

However, more recent and sophisticated analytical studies have challenged the quantitative importance of direct sulfoxidation of carbocysteine. Research employing high-performance liquid chromatography (HPLC) has indicated that carbocysteine-sulfoxide metabolites are not found in significant amounts in either urine or serum.[6] One study concluded that elimination of carbocysteine in urine as sulfoxides accounted for no more than 1% of the administered dose in any of the volunteers.[6] In fact, some researchers now propose that carbocysteine is not an appropriate probe drug for assessing sulfoxidation capacity.[7]

Instead, other metabolic pathways appear to be more prominent. Studies have identified thiodiglycolic acid (TDGA) and its sulfoxide (TDGA-SO) as major urinary metabolites, cumulatively accounting for about a third of the administered dose.[8] The identification of these nitrogen-free metabolites suggests a metabolic route involving a pyruvate-like pathway, necessitating a revision of the previously accepted biotransformation of carbocysteine in humans.[8] Another novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified, although its formation shows considerable intra-subject variation.[7]

Comparative Analysis of Carbocysteine Metabolism Findings

The following table summarizes the contrasting findings regarding the metabolic fate of carbocysteine, providing a clear comparison of the proposed pathways and their quantitative significance.

Metabolic PathwayKey FindingsSupporting EvidenceContradictory Evidence
Sulfoxidation Initially proposed as a major pathway subject to genetic polymorphism, potentially impacting clinical response.[1][2][4] The sulfoxide metabolite is considered inactive.[3][5]Early studies suggesting polymorphic metabolism.[4] In vitro studies showing formation of sulfoxide derivatives.[5]Recent HPLC-based studies showing sulfoxide metabolites are not quantitatively important in urine and serum.[6][7] Carbocysteine may not be a suitable probe for sulfoxidation.[7]
Acetylation & Decarboxylation Acknowledged metabolic pathways leading to inactive derivatives.[1][3]Consistently mentioned as part of carbocysteine's metabolic profile.[1][2][3]-
Thiodiglycolic Acid (TDGA) Pathway Identified as a major metabolic route, with TDGA and its sulfoxide (TDGA-SO) being significant urinary metabolites.[8]Quantitative analysis showing TDGA and TDGA-SO account for approximately 33% of the dose in 24-hour urine.[8]-
S-(carboxymethylthio)-L-cysteine (CMTC) Formation A novel identified urinary metabolite.[7]Detected in urine, though with high intra-subject variability in excretion.[7]-

Methodologies for Quantifying Carbocysteine and its Metabolites

The accurate evaluation of carbocysteine's metabolic pathways relies on sensitive and specific analytical methods. A variety of techniques have been employed, each with its own advantages and limitations.

Analytical MethodPrincipleApplication in Carbocysteine AnalysisKey Features
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their interaction with a stationary phase, followed by detection (e.g., fluorescence, charged aerosol detection).Widely used for the quantification of carbocysteine and its metabolites in biological fluids.[6][9][10]High specificity and sensitivity, allowing for the separation of diastereomers of sulfoxide metabolites.[10]
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a thin layer of adsorbent material.Used in earlier studies to assess metabolic ratios.[7]Less sensitive and specific compared to modern HPLC techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Used for the identification and quantification of metabolites, including TDGA and its sulfoxide.[8]Provides structural information for metabolite identification.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.A validated method for the determination of carbocysteine in human plasma.[11]High accuracy, precision, and selectivity for bioanalytical studies.[11]

Experimental Protocols

HPLC Quantification of Carbocysteine and its Sulfoxides

This protocol is based on the methodology described by Brockmöller et al. for the analysis of carbocysteine and its sulfoxide metabolites in human urine and serum.[6]

  • Sample Preparation (Urine):

    • Urine samples are collected for a specified period (e.g., 8 hours) after oral administration of carbocysteine.

    • Aliquots of urine are stored frozen until analysis.

  • Sample Preparation (Serum):

    • Blood samples are collected at various time points after drug administration.

    • Serum is separated by centrifugation and stored frozen.

  • Derivatization:

    • For metabolites containing a primary amino group (carbocysteine and its sulfoxides), pre-column derivatization is performed using 9-fluorenylmethylchloroformate (FMOC-Cl) to form fluorescent derivatives.

    • For other metabolites with carboxylic groups, derivatization with 1-pyrenyldiazomethane (B12527) is used to produce stable fluorescent products.

  • HPLC Analysis:

    • A gradient reversed-phase HPLC system is used for separation.

    • Detection is carried out using a fluorescence detector.

  • Quantification:

    • Concentrations are determined by comparing the peak areas of the analytes to those of known standards.

GC-MS Analysis of Thiodiglycolic Acid and its Sulfoxide

This protocol is based on the methodology described by Hoffmann et al. for the identification and quantification of nitrogen-free metabolites of carbocysteine.[8]

  • Sample Preparation (Urine):

    • Urine samples are collected over a 24-hour period.

    • Stable isotope-labeled internal standards are added to the urine samples.

  • Extraction and Derivatization:

    • Metabolites are extracted from the urine.

    • The extracted metabolites are derivatized to make them volatile for GC analysis.

  • GC-MS Analysis:

    • A capillary gas chromatograph coupled to a mass spectrometer is used.

    • Electron impact or negative-ion chemical ionization is employed for mass analysis.

  • Identification and Quantification:

    • Metabolites are identified based on their retention times and mass spectra.

    • Quantification is performed using the stable isotope-labeled internal standards.

Visualizing Carbocysteine Metabolism and Analysis

To better illustrate the complex metabolic pathways and analytical workflows, the following diagrams are provided.

cluster_main_pathways Metabolic Pathways Carbocysteine Carbocysteine Sulfoxide Carbocysteine Sulfoxide (Minor Metabolite) Carbocysteine->Sulfoxide Sulfoxidation (Controversial quantitative importance) TDGA Thiodiglycolic Acid (TDGA) (Major Metabolite) Carbocysteine->TDGA Pyruvate-like Pathway CMTC S-(carboxymethylthio)-L-cysteine (CMTC) (Variable Metabolite) Carbocysteine->CMTC Other Acetylated & Decarboxylated Derivatives Carbocysteine->Other TDGA_SO TDGA Sulfoxide (Major Metabolite) TDGA->TDGA_SO Sulfoxidation

Caption: Proposed metabolic pathways of Carbocysteine.

start Biological Sample (Urine or Serum) prep Sample Preparation (e.g., Extraction) start->prep deriv Derivatization (e.g., with FMOC-Cl) prep->deriv hplc HPLC Separation (Reversed-Phase) deriv->hplc detect Detection (e.g., Fluorescence) hplc->detect quant Data Analysis & Quantification detect->quant

Caption: General workflow for HPLC analysis of Carbocysteine.

Conclusion

The clinical relevance of the conversion of carbocysteine to its sulfoxide metabolite is more nuanced than initially believed. While the sulfoxide is likely an inactive metabolite, its formation does not appear to be the predominant metabolic pathway in humans. Instead, the formation of thiodiglycolic acid and its sulfoxide represents a more significant route of biotransformation. This finding has important implications for understanding the pharmacokinetics and pharmacodynamics of carbocysteine.

For drug development professionals, this suggests that focusing solely on sulfoxidation as a marker for carbocysteine metabolism may be misleading. A comprehensive metabolic profiling, including the quantification of TDGA and other metabolites, is crucial for a complete understanding of the drug's fate in the body. Furthermore, the significant inter-individual variation in the formation of certain metabolites, such as CMTC, highlights the need for further research into the genetic and non-genetic factors influencing carbocysteine metabolism. This knowledge will be instrumental in optimizing therapeutic strategies and potentially personalizing treatment for patients with respiratory diseases. The antioxidant and anti-inflammatory properties of carbocysteine, which are now considered more critical to its therapeutic efficacy than its mucolytic action, may be attributed to the parent compound, further emphasizing the importance of understanding the pathways that lead to its clearance.[12][13]

References

Safety Operating Guide

Proper Disposal of Carbocysteine Sulfoxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling carbocysteine (B602091) sulfoxide (B87167) must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of carbocysteine sulfoxide waste, aligning with general laboratory safety protocols and regulatory guidelines.

I. Hazard Identification and Precautionary Measures

This compound, also known as S-carboxymethyl-L-cysteine sulfoxide, is classified as harmful if swallowed.[1] Before handling, it is crucial to review the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

II. Step-by-Step Disposal Procedure

The primary GHS precautionary statement for the disposal of this compound is P501, which advises disposing of the contents and container at an approved waste disposal plant.[1] The following steps provide a more detailed operational workflow:

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipettes), and contaminated PPE.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containment:

    • Place solid this compound waste into a clearly labeled, sealed, and suitable container for chemical waste.[3][4]

    • For solutions containing this compound, absorb the liquid with an inert material such as vermiculite (B1170534) or sand before placing it in a designated waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • It is the responsibility of the waste generator to ensure that the waste is properly characterized and classified according to local, regional, and national hazardous waste regulations.[3][5]

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers into the sanitary sewer system.[5]

  • Avoid Environmental Release: Prevent the chemical from entering the environment.[5]

III. Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust.[3] For liquid spills, absorb the material with an inert substance.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Containment Procedure cluster_2 Final Disposal Pathway A This compound Waste Generated (Unused chemical, contaminated labware, spill debris) B Is the waste solid or liquid? A->B C Place directly into a labeled hazardous waste container. B->C Solid D Absorb with inert material (e.g., vermiculite, sand). B->D Liquid F Store container in a designated hazardous waste area. C->F E Place absorbed material into a labeled hazardous waste container. D->E E->F G Contact EHS or licensed contractor for disposal. F->G H Disposal at an approved waste disposal plant. G->H

Caption: Logical workflow for the disposal of this compound.

This guide is intended for informational purposes and should be supplemented by a thorough review of the official Safety Data Sheet and consultation with your institution's Environmental Health and Safety department.

References

Essential Safety and Handling Protocols for Carbocysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling Carbocysteine sulfoxide (B87167), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Hazard Identification and Exposure Controls

Carbocysteine sulfoxide is categorized as harmful if swallowed[1]. It is crucial to handle this compound with care in a controlled laboratory environment to minimize exposure risk. The dust of the compound may also form an explosive mixture in the air[2].

To ensure personnel safety, adherence to established occupational exposure limits is critical.

ParameterValue
MOEHS Occupational Exposure Band1 (>1 mg/m³)
Minimum Ignition Energy (for dust)200 mJ
Dust Cloud Minimum Flammability Temperature360 °C

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

PPE CategorySpecific Recommendations
Eye and Face Protection Chemical safety goggles or glasses with side shields should be worn.[2][3]
Hand Protection Wear protective gloves. Suitable materials include Polyvinylalcohol (PVA), Butyl rubber, Natural rubber, Polyvinylchloride (PVC), Latex, and Vinyl.[2][3]
Respiratory Protection In situations where dust may be generated, a dust mask with a P3 filter is recommended.[2]
Skin and Body Protection A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3]

Operational Handling Workflow

Adherence to a strict operational workflow is essential for minimizing risks associated with this compound. This involves careful preparation, handling, and post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Ensure Well-Ventilated Area prep_ppe->prep_area handle_weigh Weigh Compound in a Ventilated Enclosure prep_area->handle_weigh Proceed to Handling handle_transfer Carefully Transfer Compound handle_weigh->handle_transfer post_decon Decontaminate Work Surfaces handle_transfer->post_decon Complete Handling handle_spill Have Spill Kit Ready post_ppe Remove and Dispose of PPE Properly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Area is Well-Ventilated evacuate->ventilate contain Contain the Spill with Inert Material ventilate->contain collect Sweep or Shovel into a Suitable Container contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.